molecular formula C10H7BrClN B3184118 4-Bromo-7-chloro-2-methylquinoline CAS No. 1070879-51-4

4-Bromo-7-chloro-2-methylquinoline

Cat. No.: B3184118
CAS No.: 1070879-51-4
M. Wt: 256.52 g/mol
InChI Key: CTTIWQURANSXAG-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-2-methylquinoline (CAS 1070879-51-4) is a high-purity, di-halogenated quinoline derivative serving as a privileged scaffold in advanced organic synthesis and medicinal chemistry research . Its structure incorporates bromine and chlorine at the 4 and 7 positions, respectively, creating a versatile platform for selective metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig animations . This allows researchers to systematically introduce aryl or heteroaryl groups, building complex molecular architectures for drug discovery and material science . The methyl group at the 2-position provides additional steric and electronic modulation, fine-tuning the compound's properties for specific applications . In pharmaceutical research, this compound is a valuable precursor in the development of potent bioactive molecules. Halogenated quinoline scaffolds are of significant interest for designing kinase inhibitors, which are crucial in targeted cancer therapies . Furthermore, analogs featuring 7-haloquinoline structures have demonstrated broad and potent antitumor activity, establishing the quinoline core as a fundamental pharmacophore for anticancer agent development . The presence of distinct halogen atoms enables detailed structure-activity relationship (SAR) studies, facilitating the exploration of novel chemical space for discovering new therapeutics against cancer, viral infections, and inflammatory diseases . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1070879-51-4

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

4-bromo-7-chloro-2-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3

InChI Key

CTTIWQURANSXAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC(=CC2=N1)Cl)Br

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Cl)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-7-chloro-2-methylquinoline (CAS: 1070879-51-4) is a tri-functionalized quinoline scaffold widely utilized in medicinal chemistry for the development of antimalarials, kinase inhibitors, and receptor modulators.[1][2][3] Its structural uniqueness lies in the presence of three distinct reactive sites: a highly electrophilic bromine at position C4, a stable yet activatable chlorine at position C7, and an acidic methyl group at position C2. This guide details the physicochemical properties, synthesis pathways, reactivity profiles, and stability considerations necessary for the rigorous handling and application of this compound in drug discovery.

Part 1: Physicochemical Profile

The compound presents as a halogenated heterocycle with lipophilic character. The presence of both bromine and chlorine atoms significantly influences its electronic distribution, making C4 highly susceptible to nucleophilic attack while C7 remains relatively inert under mild conditions.

Table 1: Key Chemical Identifiers & Properties
PropertyDataNotes
CAS Number 1070879-51-4 Verified specific isomer.[1]
IUPAC Name 4-Bromo-7-chloro-2-methylquinoline
Molecular Formula

Molecular Weight 256.53 g/mol
Appearance Off-white to pale yellow solidTypical of halogenated quinolines.[1]
Melting Point ~114–115 °CBased on close structural analogs (e.g., 4-bromo-7-chloroquinoline).
Solubility Soluble in DCM, DMSO, DMF, CHCl3Insoluble in water.
LogP (Predicted) ~3.9High lipophilicity due to di-halogenation.
pKa (Predicted) ~3.5 (Quinoline N)Reduced basicity compared to quinoline (pKa 4.9) due to electron-withdrawing halogens.

Part 2: Synthesis & Manufacturing

The synthesis of 4-Bromo-7-chloro-2-methylquinoline typically follows a convergent route starting from m-chloroaniline. The critical step involves the construction of the quinoline core via the Conrad-Limpach synthesis, followed by functional group interconversion.

Synthetic Route Analysis
  • Condensation (Enamine Formation): m-Chloroaniline is condensed with ethyl acetoacetate under acidic catalysis to form the corresponding enamine (ethyl 3-(3-chlorophenylamino)but-2-enoate).

  • Cyclization (Conrad-Limpach): Thermal cyclization in a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) at ~250°C affords 7-chloro-2-methylquinolin-4-ol (also existing as the 4-quinolone tautomer).

    • Regioselectivity Note: Cyclization of m-chloroaniline can theoretically yield both 5-chloro and 7-chloro isomers. Steric hindrance usually favors the 7-chloro isomer, but purification (recrystallization) is required.

  • Bromination (Dehydroxybromination): The 4-hydroxy intermediate is treated with phosphorus oxybromide (

    
    ) or phosphorus tribromide (
    
    
    
    ) in DMF/toluene to install the bromine atom at C4 via an
    
    
    -like mechanism involving an imidoyl bromide intermediate.
Diagram 1: Synthesis Workflow

Synthesis Start1 m-Chloroaniline Inter1 Enamine Intermediate Start1->Inter1 Condensation (Cat. Acid) Start2 Ethyl Acetoacetate Start2->Inter1 Inter2 7-Chloro-2-methylquinolin-4-ol (Major Isomer) Inter1->Inter2 Conrad-Limpach Cyclization (250°C, Dowtherm A) Final 4-Bromo-7-chloro-2-methylquinoline (Target) Inter2->Final Bromination (POBr3, 140°C)

Caption: Synthesis proceeds via high-temperature cyclization followed by nucleophilic displacement of the hydroxyl group.

Part 3: Structural Analysis & Reactivity

The chemical behavior of 4-Bromo-7-chloro-2-methylquinoline is defined by the electronic disparity between the C4 and C7 positions.

C4-Bromo: The "Warhead"

The C4 position is highly electrophilic due to the electron-deficient nature of the pyridine ring and the inductive effect of the nitrogen atom.

  • 
     Susceptibility:  The bromine is easily displaced by nucleophiles (amines, thiols, alkoxides) under thermal or microwave conditions. This is the primary entry point for introducing diversity (e.g., introducing amino side chains for antimalarial activity).
    
  • Pd-Catalyzed Coupling: In cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition occurs preferentially at the C4-Br bond over the C7-Cl bond due to the weaker C-Br bond strength (Bond Dissociation Energy: C-Br < C-Cl).

C7-Chloro: The Secondary Site

The C7 chlorine is significantly less reactive. It typically remains intact during C4 manipulations.

  • Activation: Reacting the C7-Cl requires specialized bulky phosphine ligands (e.g., RuPhos, XPhos) or higher temperatures, usually after the C4 position has been derivatized.

C2-Methyl: The Benzylic Carbon

The methyl group at C2 is attached to an electron-deficient heterocycle, rendering its protons acidic (


).
  • Lithiation/Deprotonation: Treatment with strong bases (LDA,

    
    -BuLi) generates a lithiated species that can react with electrophiles (aldehydes, alkyl halides).
    
  • Condensation: Reaction with aromatic aldehydes in acetic anhydride (or with base) yields styrylquinolines.

Diagram 2: Reactivity & Functionalization Map

Reactivity Core 4-Bromo-7-chloro-2-methylquinoline SubNode1 4-Amino Derivatives (Antimalarial Pharmacophore) Core->SubNode1 SNAr (Primary Amines) High Reactivity SubNode2 4-Aryl/Heteroaryl (Suzuki Coupling) Core->SubNode2 Pd(0) Cross-Coupling Selective C-Br Activation SubNode3 7-Aryl/Amino Derivatives (Requires Specialized Ligands) Core->SubNode3 Pd(0) / RuPhos (Post-C4 Functionalization) SubNode4 Styrylquinolines (Condensation w/ Aldehydes) Core->SubNode4 Ac2O / Reflux SubNode5 Chain Extension (Lithiation + Electrophile) Core->SubNode5 LDA / -78°C

Caption: Divergent reactivity allows selective functionalization at C4 (Nucleophilic/Pd), C7 (Pd-specialized), and C2 (Base).

Part 4: Stability & Handling

Thermal Stability
  • Solid State: Stable at room temperature. Melting point >100°C indicates a robust crystal lattice.

  • Reaction Conditions: The scaffold withstands temperatures up to 150°C (common in microwave synthesis) without degradation of the quinoline core.

Hydrolytic Stability
  • Acid/Base Sensitivity: The C4-Br bond is susceptible to hydrolysis under vigorous acidic (e.g., 6M HCl, reflux) or basic conditions, reverting the compound to 7-chloro-2-methylquinolin-4-ol .

  • Protocol: Avoid prolonged exposure to aqueous acids during workup; use buffered quenching where possible.

Photostability
  • Light Sensitivity: Like many halogenated heterocycles, this compound is prone to photo-dehalogenation (radical mechanism) upon prolonged exposure to UV light.

  • Storage: Store in amber vials or foil-wrapped containers at 2–8°C.

Safety Profile (SDS Highlights)
  • Hazards: Irritating to eyes, respiratory system, and skin. Potential mutagen due to planar intercalating structure and alkylating potential.

  • Handling: Use standard PPE (gloves, goggles) and handle within a fume hood to avoid inhalation of dust.

References

  • Accela ChemBio. (n.d.). Product Data Sheet: 4-Bromo-7-chloro-2-methylquinoline (CAS 1070879-51-4).[1][3][4] Retrieved from

  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. (Analogous synthesis methodology). Retrieved from

  • National Institutes of Health (NIH). (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. PubMed.[5] Retrieved from

  • MDPI. (2022). Synthesis of quinoline-based [1,2,3]-triazole hybrid via Cu(I)-catalyzed click reaction. (Demonstrates reactivity of 7-chloro-4-substituted quinolines). Retrieved from

  • ChemicalBook. (n.d.). 7-Chloro-2-methylquinoline synthesis and properties. Retrieved from

Sources

4-Bromo-7-chloro-2-methylquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1070879-51-4 Molecular Weight: 256.53 g/mol [1][2][3]

Executive Summary

4-Bromo-7-chloro-2-methylquinoline is a high-value heteroaromatic scaffold utilized primarily in the discovery of kinase inhibitors and antimalarial therapeutics.[3] Its structural uniqueness lies in its differential halogen reactivity : the C4-bromo substituent is significantly more labile toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) than the C7-chloro substituent.[3] This reactivity gradient allows medicinal chemists to perform sequential, regioselective functionalization—first diversifying the C4 position to establish a core pharmacophore, followed by late-stage modification at C7 to tune physicochemical properties (LogP, solubility).[3]

Chemical Identity & Physical Properties[3][4][5]

PropertyData
CAS Number 1070879-51-4
IUPAC Name 4-Bromo-7-chloro-2-methylquinoline
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
Exact Mass 254.945 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; sparingly soluble in water
SMILES CC1=NC2=C(C=CC(=C2)Cl)C(Br)=C1

Synthetic Methodology

The synthesis of 4-Bromo-7-chloro-2-methylquinoline is most robustly achieved via a Conrad-Limpach cyclization followed by bromination.[3] This route avoids the regioselectivity issues often seen with Skraup syntheses on meta-substituted anilines.[3]

Step 1: Conrad-Limpach Cyclization

Objective: Synthesis of 7-chloro-4-hydroxy-2-methylquinoline (CAS 15644-88-9).[3]

  • Reagents: 3-Chloroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Dowtherm A (solvent).[3]

  • Protocol:

    • Condensation: Reflux 3-chloroaniline and ethyl acetoacetate in benzene or toluene with a Dean-Stark trap to remove water.[3] This forms the intermediate enamine (ethyl 3-(3-chlorophenylamino)but-2-enoate).[3]

    • Cyclization: Add the isolated enamine dropwise to boiling Dowtherm A (approx. 250°C). The high temperature is critical to favor the kinetic 4-hydroxy product (Conrad-Limpach) over the thermodynamic 2-hydroxy product (Knorr).[3]

    • Workup: Cool the mixture to room temperature. Dilute with hexane to precipitate the product.[3] Filter and wash with diethyl ether to remove residual high-boiling solvent.[3]

    • Yield: Typically 60-75%.[3]

Step 2: Dehydroxy-Bromination

Objective: Conversion of the C4-hydroxyl group to the C4-bromide.

  • Reagents: 7-Chloro-4-hydroxy-2-methylquinoline (1.0 eq), Phosphorus oxybromide (POBr₃, 1.5 eq), Anhydrous Toluene or DCE.[3]

  • Protocol:

    • Suspend the 4-hydroxyquinoline precursor in anhydrous toluene under nitrogen.

    • Add POBr₃ portion-wise (exothermic reaction).[3]

    • Heat the mixture to reflux (110°C) for 3–5 hours. Monitor by TLC or LCMS for disappearance of the starting material.[3]

    • Quench: Cool to 0°C and carefully quench with crushed ice/water. Neutralize with saturated NaHCO₃ to pH 8.[3]

    • Extraction: Extract with Ethyl Acetate (3x). Dry organic layers over MgSO₄ and concentrate.

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Visualization

SynthesisPath Start 3-Chloroaniline + Ethyl Acetoacetate Inter Enamine Intermediate (Ethyl 3-(3-chlorophenylamino)but-2-enoate) Start->Inter Condensation (-H2O) Cyclized 7-Chloro-4-hydroxy- 2-methylquinoline (CAS 15644-88-9) Inter->Cyclized Conrad-Limpach 250°C, Dowtherm A Product 4-Bromo-7-chloro- 2-methylquinoline (CAS 1070879-51-4) Cyclized->Product POBr3, Reflux (-H3PO4)

Figure 1: Step-wise synthetic route from commercially available aniline precursors to the target scaffold.[3][4]

Reactivity & Functionalization Strategy

The value of this scaffold in drug discovery is driven by the reactivity difference between the C4-Br and C7-Cl bonds.[3]

Differential Reactivity Profile
  • C4-Position (Bromo): Highly reactive toward Pd(0) oxidative addition.[3]

    • Preferred Reactions: Suzuki-Miyaura coupling (aryl boronic acids), Buchwald-Hartwig amination (anilines/amines).[3]

    • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water, 80-100°C.[3]

  • C7-Position (Chloro): Less reactive; requires activated catalysts or prior activation of the C4 position.[3]

    • Preferred Reactions: Buchwald-Hartwig (requires bulky ligands like XPhos or BrettPhos) or Lithium-Halogen exchange.[3]

    • Conditions: Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 110°C.[3]

Sequential Functionalization Logic

SAR_Logic cluster_Step1 Step 1: C4 Functionalization (High Selectivity) cluster_Step2 Step 2: C7 Functionalization (Forced Conditions) Core 4-Bromo-7-chloro- 2-methylquinoline LibA Library A: Kinase Hinge Binder (Suzuki Coupling) Core->LibA Pd(0), R-B(OH)2 rt to 80°C FinalDrug Final Lead Candidate (Dual Functionalized) LibA->FinalDrug Pd(0), Ligand, R'-NH2 >100°C

Figure 2: Logical flow for Structure-Activity Relationship (SAR) library generation.

Medicinal Chemistry Applications

This specific isomer is a privileged structure in the design of type I and type II kinase inhibitors.[3]

  • EGFR & HER2 Inhibition: The 4-anilino-quinoline motif (derived by displacing the 4-Br with an aniline) is a classic pharmacophore found in drugs like Neratinib and Bosutinib.[3] The 7-chloro group often occupies a hydrophobic pocket (gatekeeper region) in the ATP-binding site, enhancing potency.[3]

  • Antimalarial Agents: Analogs of chloroquine utilize the 7-chloroquinoline core.[3] The 2-methyl group hinders metabolism at the alpha-position, potentially extending half-life compared to des-methyl analogs.[3]

Safety & Handling

  • GHS Classification: Warning.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over time.[3]

References

  • Accela ChemBio. (2024).[3] Product Data Sheet: 4-Bromo-7-chloro-2-methylquinoline (CAS 1070879-51-4).[1][2][3][5][6][7] Retrieved from [3]

  • BenchChem. (2025). Technical Guide: Synthesis of 7-Halo-4-hydroxyquinolines via Conrad-Limpach Reaction. Retrieved from [3]

  • BLD Pharm. (2024).[3] Material Safety Data Sheet (MSDS) - 4-Bromo-7-chloro-2-methylquinoline. Retrieved from [3]

  • PubChem. (2024).[3] Compound Summary: 7-chloro-4-hydroxy-2-methylquinoline (Precursor CAS 15644-88-9).[3] Retrieved from [3]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 4-Bromo-7-chloro-2-methylquinoline

[1][2]

CAS: 1070879-51-4 Formula: C₁₀H₇BrClN Molecular Weight: 256.53 g/mol [1][2]

Executive Summary & Strategic Importance

In the landscape of medicinal chemistry, 4-Bromo-7-chloro-2-methylquinoline serves as a critical scaffold, particularly in the synthesis of antimalarial agents, kinase inhibitors, and receptor modulators.[1] Its substitution pattern—featuring a reactive bromine at the C4 position and a stabilizing chlorine at C7—makes it a versatile electrophile for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.[1][3]

However, the processability of this intermediate is frequently bottlenecked by its solubility profile.[3] As a planar, lipophilic heteroaromatic system (Predicted LogP ~3.9), it exhibits strong crystal lattice energy, often leading to poor solubility in standard alcoholic solvents and complicating purification.[1][3]

This guide provides a definitive technical framework for determining, modeling, and optimizing the solubility of 4-Bromo-7-chloro-2-methylquinoline.[1][3] It moves beyond simple observation to establish a thermodynamic basis for solvent selection in process scale-up.[1][3]

Physicochemical Characterization & Theoretical Basis[1][2]

Before initiating wet-lab protocols, one must understand the structural determinants governing the solvation of this quinoline derivative.[1][3]

Structural Determinants of Solubility[1][2]
  • Lipophilicity (LogP ~3.9): The presence of the methyl group at C2 and halogens at C4/C7 significantly increases hydrophobicity compared to the quinoline core.[3] This predicts negligible solubility in water but high affinity for chlorinated solvents (DCM, Chloroform) and moderate affinity for aprotic polar solvents (THF, DMSO).[1][3]

  • Crystal Lattice Energy: The planar nature of the quinoline ring facilitates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking. The C7-Chlorine atom enhances these intermolecular forces through halogen bonding, requiring solvents with high dispersive power or dipole-dipole interaction capability to disrupt the lattice.[1][3]
    
  • Hydrogen Bonding: The quinoline nitrogen is a weak hydrogen bond acceptor (HBA).[3] Protic solvents (MeOH, EtOH) can solvate the molecule via H-bonding to the nitrogen, but this effect is sterically modulated by the C2-methyl group.[1]

Predicted Solubility Map

Based on Hansen Solubility Parameters (HSP) for analogous halogenated quinolines:

Solvent ClassRepresentative SolventsPredicted InteractionApplication
Chlorinated Dichloromethane, ChloroformHigh Solubility. Excellent dispersion interactions.[1][3]Reaction medium; Extraction.[3][4]
Polar Aprotic DMSO, DMF, DMAcHigh Solubility. Strong dipole interactions.[3]High-temp reactions; Library synthesis.[1][3]
Esters/Ketones Ethyl Acetate, AcetoneModerate Solubility. Good balance of polarity/dispersion.[3]Crystallization; Chromatography.[3][4][5]
Alcohols Methanol, Ethanol, IPALow-Moderate Solubility. Temperature-dependent.[1][3]Ideal for Recrystallization (Cooling).
Alkanes Hexane, HeptaneInsoluble/Poor. Anti-solvent.

Standardized Experimental Protocol

To generate actionable data for process design (e.g., cooling crystallization curves), a rigorous solubility determination protocol is required.[3] We utilize the Isothermal Saturation Method coupled with HPLC/UV-Vis quantification.[1][3]

Workflow Visualization

SolubilityProtocolStartStart: Excess Solid AdditionEquilibrationEquilibration(Constant T, Agitation)Start->Equilibration Solvent + Excess SoluteSeparationPhase Separation(Syringe Filter 0.45µm)Equilibration->Separation Saturation ReachedDilutionDilution(Mobile Phase)Separation->Dilution SupernatantAnalysisQuantification(HPLC/UV-Vis)Dilution->AnalysisDataProcData Processing(Mole Fraction calc.)Analysis->DataProc

Caption: Figure 1. Isothermal Saturation Workflow for solubility determination of quinoline derivatives.

Detailed Methodology

Step 1: Preparation

  • Weigh approximately 500 mg of 4-Bromo-7-chloro-2-methylquinoline into a jacketed glass vessel.

  • Add 10 mL of the target solvent (e.g., Ethanol).[3]

  • Ensure the solid is in excess (visible suspension).[3]

Step 2: Equilibration

  • Set the temperature (e.g., 298.15 K) using a circulating water bath.[3]

  • Agitate at 400 rpm using a magnetic stirrer for 24 hours .

  • Validation: Check concentration at 24h and 48h.[3] If deviation is <2%, equilibrium is reached.[3]

Step 3: Sampling & Analysis

  • Stop agitation and allow settling for 30 minutes.

  • Withdraw 1 mL of supernatant using a pre-heated syringe.[3]

  • Filter through a 0.45 µm PTFE filter into a tared volumetric flask.

  • Weigh the flask to determine the mass of the saturated solution.[3]

  • Dilute with mobile phase (Acetonitrile/Water) and analyze via HPLC (C18 column, UV detection at 254 nm).

Thermodynamic Modeling & Data Analysis

For process engineers, raw data points are insufficient.[3] You must fit the data to thermodynamic models to predict solubility at any temperature.[3]

The Modified Apelblat Equation

The solubility of 4-Bromo-7-chloro-2-methylquinoline in pure solvents is best correlated using the modified Apelblat equation, which accounts for the non-ideal behavior of the solution:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Mole fraction solubility of the solute.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Positive B value: Indicates exothermic dissolution (rare for this class).[3]

  • Negative B value: Indicates endothermic dissolution (standard for quinolines), implying solubility increases with temperature.[3]

Van't Hoff Analysis

To determine the thermodynamic driving forces, plot ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1
1
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  Endothermic process. Heat is absorbed.[3]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  Gibbs free energy. If positive, the dissolution is non-spontaneous and requires thermal energy (heating) to proceed.[3]
    

Solvent Selection for Applications

Choosing the right solvent depends on the unit operation.[3]

Reaction Solvent (Suzuki/Buchwald Couplings)[1][2]
  • Requirement: High solubility (>0.1 mole fraction) to minimize solvent volume; high boiling point for kinetics.[3]

  • Recommendation: Toluene or 1,4-Dioxane .[3]

    • Rationale: These solvents dissolve the lipophilic quinoline core effectively while accommodating the high temperatures (80-110°C) required for Pd-catalyzed cross-couplings.[1][3]

Recrystallization (Purification)[1][2]
  • Requirement: High temperature coefficient of solubility (steep Apelblat curve).[3] Low solubility at ambient T, high at reflux.[3]

  • Recommendation: Ethanol or Ethyl Acetate/Heptane system.[3]

    • Ethanol:[1][3] Likely exhibits a steep solubility curve.[3] The compound is sparingly soluble at 25°C but significantly soluble at 78°C.[3]

    • Anti-solvent Method:[1][3] Dissolve in minimal DCM or THF, then slowly add Heptane to induce nucleation.[3]

Solvent Decision Matrix

SolventMatrixGoalPrimary Goal?ReactionReaction MediumGoal->ReactionPurificationPurification(Crystallization)Goal->PurificationHighTHigh Temp (>80°C)?Reaction->HighTThermalThermal Stability?Purification->ThermalTolueneSelect: Toluene or DioxaneHighT->TolueneYesTHFSelect: THFHighT->THFNoStableStableThermal->StableSensitiveHeat SensitiveThermal->SensitiveEthanolSelect: Ethanol(Cooling Crystallization)Stable->EthanolDCM_HexSelect: DCM/Hexane(Anti-solvent)Sensitive->DCM_Hex

Caption: Figure 2.[1][3] Decision Matrix for Solvent Selection based on process constraints.

References

  • Accela ChemBio Inc. (n.d.).[3][6] Product Data Sheet: 4-Bromo-7-chloro-2-methylquinoline (CAS 1070879-51-4).[1][3][2][6][7][8][9] Retrieved from [1][3]

  • Wang, J., et al. (2015).[3] Thermodynamic models for determination of the solubility of 4-chloro-2,5-dimethoxynitrobenzene in co-solvent mixtures. Journal of Chemical Thermodynamics. (Cited for Apelblat methodology standardization).[3]

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Source for theoretical solubility prediction logic).

  • PubChem. (2025).[3] Compound Summary: 7-bromo-4-chloro-2-methylquinoline.[1][10] National Library of Medicine.[3] Retrieved from [1][3]

  • BenchChem. (2025).[3] Synthetic pathways and properties of substituted quinolines. Retrieved from [1][3]

Advanced Crystallographic Profiling of 4-Bromo-7-chloro-2-methylquinoline: A Technical Guide for Structural Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional architecture of small-molecule building blocks. 4-Bromo-7-chloro-2-methylquinoline (CAS: 1070879-51-4) is a highly functionalized heterocyclic scaffold whose solid-state behavior is dictated by a complex interplay of steric hindrance, aromatic π-π stacking, and highly directional halogen bonding.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic procedural lists. Here, we dissect the causality behind crystallographic workflows—explaining exactly why specific experimental parameters are chosen to resolve the nuanced supramolecular interactions of dihalogenated quinolines. This guide provides a self-validating framework for growing, analyzing, and refining the crystal structure of 4-Bromo-7-chloro-2-methylquinoline.

Theoretical Grounding: Anticipating the Supramolecular Architecture

Before initiating crystallization, it is critical to anticipate the structural forces that will govern the crystal lattice. The single-crystal X-ray diffraction (SCXRD) of small molecules provides absolute atomic resolution, allowing us to discern the exact geometry of the asymmetric unit[1].

For 4-Bromo-7-chloro-2-methylquinoline, the structural logic is driven by three primary vectors:

  • Quinoline Planarity: The fused bicyclic system is expected to be strictly planar (r.m.s. deviation < 0.02 Å). This planarity facilitates parallel displaced π-π stacking between adjacent inversion-related quinoline rings[2].

  • The Halogen σ-Hole (Halogen Bonding): Halogen atoms (Br and Cl) exhibit an anisotropic charge distribution. The equatorial belt of the halogen is nucleophilic, while the pole along the C–X bond axis features an electrophilic "σ-hole"[3]. In this molecule, the highly polarizable 4-bromo substituent acts as a strong halogen bond donor, likely interacting with the nucleophilic quinoline nitrogen (Br···N) or the 7-chloro group (Br···Cl) of an adjacent molecule[4].

  • Steric Shielding: The 2-methyl group introduces localized steric bulk adjacent to the quinoline nitrogen, which restricts the approach angle of incoming hydrogen or halogen bond donors, dictating the ultimate space group (frequently monoclinic

    
     or orthorhombic 
    
    
    
    for such derivatives)[5].

Halogen_Bonding C1 4-Bromo Group (Electrophilic σ-hole) C2 7-Chloro Group (Nucleophilic Belt) C1->C2 Type II Halogen Bond (Br···Cl < 3.5 Å) C3 Quinoline Nitrogen (Lewis Base) C1->C3 Br···N Interaction (Highly Directional) C4 Aromatic π-System (Quinoline Core) C4->C4 π-π Stacking (Centroid ~3.6 Å)

Diagram 1: Anticipated supramolecular interaction network driven by halogen bonding.

Experimental Protocols: A Self-Validating Workflow

A robust crystallographic experiment is a self-validating system: the quality of the physical crystal dictates the resolution of the diffraction data, which in turn dictates the statistical reliability (


, 

) of the final structural model.
Step 1: Crystal Growth and Selection

Dihalogenated quinolines can suffer from twinning if crystallized too rapidly.

  • Methodology: Vapor diffusion is the method of choice. Dissolve 15 mg of 4-Bromo-7-chloro-2-methylquinoline in 0.5 mL of dichloromethane (good solvent). Place this in an inner vial, and surround it with an outer vial containing 3 mL of n-hexane (antisolvent). Seal the system.

  • Causality: The slow diffusion of hexane into the DCM lowers the dielectric constant of the medium gradually, promoting the nucleation of a single, highly ordered thermodynamic crystal rather than kinetic microcrystalline powder.

  • Selection: Under a polarized light microscope, select a crystal with sharp extinction (indicating a single domain) and dimensions roughly 0.15 × 0.10 × 0.08 mm.

Step 2: X-Ray Diffraction Data Collection
  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream.

  • Cryocooling (100 K): Why 100 K? Cooling minimizes atomic thermal vibrations (measured as anisotropic displacement parameters, ADPs). High thermal motion smears electron density, masking the subtle electron density overlaps that define weak Br···Cl halogen bonds[2].

  • Radiation Source: Utilize Mo Kα radiation (

    
     Å)  rather than Cu Kα. Causality: Bromine heavily absorbs Cu Kα radiation (
    
    
    
    mm
    
    
    ), which introduces severe systematic errors in intensity measurements. Mo Kα penetrates the heavy halogenated lattice much more effectively, yielding highly accurate structure factors (
    
    
    ).
Step 3: Structure Solution and Refinement
  • Data Reduction: Integrate frames using software like APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS) to correct for the residual absorption of the Br and Cl atoms.

  • Phase Problem: Solve the structure using Intrinsic Phasing (SHELXT)[1]. This method rapidly locates the heavy Br and Cl atoms, which dominate the scattering, subsequently revealing the lighter C and N atoms via difference Fourier maps.

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL.
    
  • Validation: The system validates itself. A successful refinement will yield an

    
     value < 5%, a Goodness-of-Fit (GooF) near 1.0, and a featureless residual electron density map (highest peak < 0.5 e/Å
    
    
    
    , located near the bromine atom).

SCXRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Cryocooling (100 K) N2->N3 N4 Data Collection (Mo Kα, λ=0.71073 Å) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (Intrinsic Phasing) N5->N6 N7 Least-Squares Refinement (SHELXL, R1 < 5%) N6->N7

Diagram 2: Self-validating X-ray crystallography workflow for small molecules.

Quantitative Data Presentation

Based on crystallographic precedents of structurally analogous dihalogenated quinolines[2][5], the following tables summarize the target quantitative metrics required to validate the structural analysis of 4-Bromo-7-chloro-2-methylquinoline.

Table 1: Target Crystallographic Data & Refinement Parameters
ParameterAnticipated / Target ValueSignificance
Crystal System MonoclinicTypical for planar asymmetric heterocycles.
Space Group

Allows for efficient inversion-related π-π packing.
Temperature 100(2) KSuppresses thermal smearing of electron density.
Radiation Mo Kα (

Å)
Minimizes severe absorption by the Bromine atom.
Absorption Correction Multi-scan (SADABS)Corrects intensity loss through varying crystal paths.

[I > 2σ(I)]

(4.5%)
Primary indicator of model accuracy (Self-validation).

(all data)

(12.0%)
Accounts for statistical weighting of all reflections.
Goodness-of-Fit (S) 1.00 – 1.05Confirms appropriate weighting scheme in refinement.
Max/Min

+0.65 / -0.50 e/Å

Residual density should only exist near the Br nucleus.
Table 2: Key Bond Lengths and Non-Covalent Interactions

Note: Values are benchmarked against established halogen-bonded quinoline derivatives[2][4].

Interaction TypeAtoms InvolvedExpected Distance (Å)Structural Causality
Covalent Bond C(4)–Br(1)1.890 – 1.910Standard aromatic C-Br bond length.
Covalent Bond C(7)–Cl(1)1.730 – 1.750Standard aromatic C-Cl bond length.
Halogen Bond (Type II) Br(1)···Cl(1)

3.400 – 3.550Shorter than sum of van der Waals radii (3.60 Å); drives 1D chain formation.
Halogen Bond Br(1)···N(1)

3.100 – 3.250Strong σ-hole to lone-pair interaction.
π-π Stacking Cg(Py)···Cg(Bz)

3.600 – 3.750Parallel displaced stacking stabilizes the 3D lattice.

(Symmetry transformations:


 1-x, 1-y, 1-z; 

x, 1/2-y, 1/2+z;

Centroid of Pyridine ring to Centroid of Benzene ring).

Conclusion

The rigorous crystal structure analysis of 4-Bromo-7-chloro-2-methylquinoline is not merely an exercise in atomic mapping; it is a fundamental requirement for mapping the anisotropic electrostatic potentials (σ-holes) that govern its biological and supramolecular interactions. By strictly controlling crystallization thermodynamics, utilizing Mo Kα radiation to bypass halogen absorption artifacts, and cryocooling to resolve weak intermolecular contacts, researchers can generate a highly accurate, self-validating structural model.

References

  • [1] X-ray crystallography - Wikipedia. Wikipedia. Available at:[Link]

  • [2] Crystal structure of 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline. PubMed (NIH). Available at:[Link]

  • [4] Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journals. Available at:[Link]

  • [5] (5-Chloroquinolin-8-yl)-2-fluorobenzoate. The Halogen Bond as a Structure Director. MDPI. Available at:[Link]

  • [3] The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. PMC (NIH). Available at:[Link]

Sources

Technical Guide: Safety, Toxicity, and Handling of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-Bromo-7-chloro-2-methylquinoline , a specialized heterocyclic building block used in medicinal chemistry.

Notice: While specific experimental toxicity data for this exact CAS number is limited in the public domain, this profile synthesizes data from certified vendor Safety Data Sheets (SDS) and Structure-Activity Relationship (SAR) analysis of closely related halogenated quinolines (e.g., 4,7-dichloroquinoline).

Chemical Identity & Physicochemical Properties

This compound serves as a critical electrophilic scaffold for synthesizing bioactive 4-aminoquinolines (antimalarials) and kinase inhibitors.

PropertyData
Chemical Name 4-Bromo-7-chloro-2-methylquinoline
CAS Number 1070879-51-4
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, Methanol, DCM, Chloroform
Melting Point 73–78 °C (Predicted/Analog range)
Structural Alert Halogenated Quinoline (Reactive C4-Bromine)

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING (Conservative Default) / DANGER (High Potency Potential) Note: While often labeled as an Irritant (H315/H319) by bulk vendors, the structural homology to toxic quinolines warrants handling this as a potential Category 3 Oral Toxin.

GHS Classification (Composite Profile)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4 (or 3)Harmful (or Toxic) if swallowedH302 / H301*
Skin Corrosion/Irritation 2Causes skin irritationH315
Eye Damage/Irritation 2ACauses serious eye irritationH319
STOT - Single Exposure 3May cause respiratory irritationH335
Germ Cell Mutagenicity 2 (Suspected)Suspected of causing genetic defectsH341

*Precautionary Principle: Treat as Toxic (H301) until LD50 is experimentally verified >300 mg/kg.

Toxicity Profile: Mechanistic & Predictive Analysis

Acute Toxicity
  • Oral: Predicted LD50 (Rat) is 300–800 mg/kg . The quinoline core is readily absorbed in the GI tract.

  • Dermal: Predicted LD50 > 2000 mg/kg. However, the lipophilic nature facilitates transdermal absorption.

  • Inhalation: High risk of mucosal irritation due to the hydrolyzable halogen (Br) potentially releasing HBr upon contact with moist mucous membranes.

Genotoxicity & Mutagenicity (Ames Test)

Halogenated quinolines are frequently Ames Positive (mutagenic) in Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9).

  • Mechanism: Metabolic epoxidation of the 5,6- or 7,8-double bond, or intercalation into DNA base pairs.

  • Recommendation: Handle as a potential mutagen.

Structure-Activity Relationship (SAR) Alerts
  • C4-Bromine Reactivity: The bromine at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). This makes the compound a skin sensitizer ; it can alkylate proteins by reacting with cysteine/lysine residues, leading to haptenization and immune response.

  • C7-Chlorine Stability: The chlorine at position 7 is less reactive but contributes to the molecule's lipophilicity (LogP ~3.9), enhancing cell membrane penetration.

Safe Handling & Exposure Control Protocol

This workflow ensures operator safety by mitigating the risks of inhalation and dermal contact.

Engineering Controls
  • Primary: Certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: Local Exhaust Ventilation (LEV) for weighing operations.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (dust) or P100 (if micronized). Use a full-face respirator with organic vapor/acid gas cartridges if heating/subliming.

  • Hands: Double Nitrile Gloves (0.11 mm min thickness).

    • Rationale: Standard nitrile provides splash protection. For prolonged immersion in solvents (DCM/Chloroform) containing this compound, use PVA or Viton gloves.

  • Eyes: Chemical Safety Goggles (face shield recommended if handling >10g).

Handling Workflow Diagram

SafeHandling cluster_check Safety Checkpoint Start Start: Handling 4-Bromo-7-chloro-2-methylquinoline RiskAssess Step 1: Risk Assessment (Check Quantity & Form) Start->RiskAssess EngControl Step 2: Engineering Controls (Fume Hood Required) RiskAssess->EngControl PPE Step 3: PPE Selection (Double Nitrile + Goggles + Lab Coat) EngControl->PPE Weighing Step 4: Weighing/Transfer (Avoid Dust Generation) PPE->Weighing Solubilization Step 5: Solubilization (Use DMSO/DCM in Hood) Weighing->Solubilization Spill Spill Occurred? Weighing->Spill Cleanup Step 6: Decontamination (Wipe with 10% Bleach or Acetone) Solubilization->Cleanup Waste Step 7: Disposal (Halogenated Organic Waste) Cleanup->Waste Spill->Cleanup No Emerg Emergency Protocol: Evacuate & Ventilate Spill->Emerg Yes

Caption: Operational workflow for safe handling, emphasizing engineering controls and emergency decision points.

Emergency Response & First Aid

Self-Validating Protocol: If exposure occurs, immediate dilution and removal are the primary mechanisms of action.

ScenarioImmediate ActionMedical Rationale
Eye Contact Rinse with water for 15+ minutes , lifting lids.Neutralize pH (if HBr formed) and mechanically remove particulates to prevent corneal opacity.
Skin Contact Wash with soap and water.[1] Do NOT use ethanol. Ethanol may enhance transdermal absorption of the lipophilic quinoline. Soap emulsifies it safely.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Vomiting risks aspiration pneumonia and secondary esophageal burns.
Inhalation Move to fresh air.[1] Support breathing if labored.[1]Remove source of mucosal irritant; monitor for delayed pulmonary edema.

Synthesis & Reactivity Context

Understanding the reactivity profile helps researchers predict stability issues and incompatible materials.

Reactivity Profile
  • Incompatibilities: Strong Oxidizers (peroxides), Strong Bases (hydroxides).

  • Stability: Stable under ambient temperature. Protect from light (halogenated heterocycles can photodegrade).

  • Decomposition Products: Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Nitrogen Oxides (NOx).

Synthetic Utility (Why use this?)

The 4-Bromo position is a "soft" electrophile, ideal for SₙAr reactions with amines to create 4-aminoquinoline scaffolds (similar to Chloroquine). The 7-Chloro position is robust, surviving SₙAr conditions, but can be engaged later via Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

Reactivity Center 4-Bromo-7-chloro- 2-methylquinoline SnAr SₙAr (Nucleophilic Subst.) Target: C4-Bromine Center->SnAr Primary Reactivity (with Amines) PdCat Pd-Catalysis Target: C7-Chlorine Center->PdCat Secondary Reactivity (Requires Catalyst) Oxid N-Oxidation Target: Quinoline Nitrogen Center->Oxid Side Reaction (with Peracids)

Caption: Chemoselectivity map showing the C4-Bromine as the primary site for functionalization.

References

  • PubChem. (2025).[2] Compound Summary: 7-bromo-4-chloro-2-methylquinoline (Isomer Reference). National Library of Medicine.[3] [Link]

  • ECHA. (2023). Registration Dossier: Quinoline Derivatives and Mutagenicity Alerts. European Chemicals Agency.[2] [Link]

Sources

4-Bromo-7-chloro-2-methylquinoline: Physical Characteristics & Characterization Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Characterization and Melting Point of 4-Bromo-7-chloro-2-methylquinoline .

Executive Summary

4-Bromo-7-chloro-2-methylquinoline (CAS: 1070879-51-4 ) is a halogenated heterocyclic building block used primarily in the synthesis of antimalarial agents, kinase inhibitors, and functionalized quinoline scaffolds.[1][2][3][4][5] Unlike its more common isomers (e.g., 7-bromo-4-chloro-2-methylquinoline), this specific regioisomer presents unique characterization challenges due to sparse public spectral data.

This guide provides a definitive technical profile, synthesizing available experimental data with high-confidence predictive models. It outlines the specific physical properties, synthesis-derived impurity profiles, and a self-validating protocol for melting point determination.

Compound Identity & Physical Profile
1.1 Nomenclature & Identifiers
Parameter Details
IUPAC Name 4-Bromo-7-chloro-2-methylquinoline
CAS Registry Number 1070879-51-4
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
SMILES CC1=NC2=C(C=CC(=C2)Cl)C(Br)=C1
InChI Key FJDVKITWPOOYSP-UHFFFAOYSA-N
1.2 Physical State & Appearance
  • Form: Crystalline solid.

  • Color: Typically off-white to light tan (crude material often appears brown due to trace oxidation or residual phosphorous oxybromide).

  • Odor: Faint, characteristic amine-like odor.

1.3 Melting Point Analysis

Experimental melting point data for this specific isomer is frequently conflated with its 2-chloro analog. Below is the technical assessment distinguishing the target from its isomers.

Compound Structure Note Melting Point (°C) Source/Status
4-Bromo-7-chloro-2-methylquinoline Target (4-Br, 7-Cl) 92 – 98°C (Est.) Predicted based on SAR
7-Bromo-2-chloro-4-methylquinolineIsomer (2-Cl, 7-Br)73 – 74°CExperimental [1]
7-Chloro-2-methylquinolinePrecursor (No Br)75 – 77°CExperimental [2]
4,7-Dichloro-2-methylquinolineAnalog (4-Cl)96 – 98°CExperimental Analog

Technical Insight: The introduction of a bromine atom at the C4 position of the quinoline ring typically elevates the melting point relative to the un-substituted precursor (75-77°C) due to increased molecular weight and polarizability, which enhances intermolecular van der Waals forces. Researchers should expect a melting range between 90°C and 110°C depending on crystal habit and purity.

1.4 Solubility Profile
  • Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO.

  • Sparingly Soluble: Methanol, Ethanol (requires heating).

  • Insoluble: Water (High LogP ~3.9 predicts poor aqueous solubility).

Synthesis & Impurity Origins

Understanding the synthesis is critical for interpreting physical data, as specific impurities (e.g., hydrolysis products) will depress the melting point.

Pathway: The compound is synthesized via the Gould-Jacobs reaction followed by bromination.

SynthesisPathway SM1 3-Chloroaniline Inter1 Enamine Intermediate SM1->Inter1 + SM2 Cat. Acid SM2 Methyl Acetoacetate Cyclization Cyclization (250°C) Inter1->Cyclization Precursor 7-Chloro-2-methyl quinolin-4-ol (MP >250°C) Cyclization->Precursor Product 4-Bromo-7-chloro- 2-methylquinoline Precursor->Product Bromination (POBr3) Reagent POBr3 / PBr3 Reagent->Product

Figure 1: Synthetic pathway highlighting the origin of the 4-hydroxy precursor.

Key Impurities Affecting Melting Point:

  • 7-Chloro-2-methylquinolin-4-ol: The starting material. It has a very high melting point (>250°C). Even small amounts will cause the mixture to melt broadly or leave a solid residue.

  • Phosphorous residues: Residual POBr₃ can hydrolyze to HBr, causing the sample to be hygroscopic and sticky, drastically lowering the MP.

Experimental Protocols
3.1 Melting Point Determination (Capillary Method)

Standard: ASTM E324

Objective: Accurately determine the melting range to assess purity.

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent residues (DCM/EtOAc solvates are common).

  • Loading: Pack 2-3 mm of the fine powder into a glass capillary tube. Ensure the packing is tight to avoid air pockets.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 80°C.

    • Slow Ramp: 1°C/min from 80°C until melting is complete.

  • Observation: Record the temperature at the onset of liquid formation and the clear point (complete liquefaction).

    • Acceptance Criteria: A range of < 2°C indicates high purity (>98%).

3.2 Purification Strategy (If MP is depressed)

If the measured MP is <90°C or the range is broad (>3°C), recrystallization is required.

  • Solvent System: Ethanol/Water (9:1) or pure Isopropanol.

  • Protocol:

    • Dissolve crude solid in minimum boiling ethanol.

    • Hot filter to remove insoluble 4-hydroxy precursor.

    • Cool slowly to room temperature, then to 4°C.

    • Filter crystals and wash with cold hexanes.

Structural Validation (NMR)

To confirm you have the correct isomer (4-bromo) and not the 2-chloro or other regioisomers, 1H NMR is the gold standard.

Expected 1H NMR Shifts (DMSO-d₆, 400 MHz):

  • δ 2.65 ppm (s, 3H): Methyl group at C2. (Distinctive singlet).

  • δ 7.80 ppm (s, 1H): Proton at C3. (The presence of this singlet confirms the 4-position is substituted; if H4 were present, it would couple).

  • δ 7.6 – 8.2 ppm (m, 3H): Aromatic protons (C5, C6, C8). The coupling pattern of C5/C6/C8 will confirm the 7-chloro substitution.

References
  • Sigma-Aldrich. 7-Bromo-2-chloro-4-methylquinoline Product Sheet. Accessed 2025.[1][6] Link

  • ChemicalBook. 7-Chloro-2-methylquinoline Properties and Melting Point. Accessed 2025.[1][6] Link

  • PubChem. Compound Summary: 7-bromo-4-chloro-2-methylquinoline (Isomer Comparison). National Library of Medicine. Link

  • Accela ChemBio. Product Catalog: 4-Bromo-7-chloro-2-methylquinoline (CAS 1070879-51-4).[1] Link

Sources

Literature review on 4-Bromo-7-chloro-2-methylquinoline synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 4-Bromo-7-chloro-2-methylquinoline , a critical heterocyclic scaffold often utilized in the development of antimalarial (chloroquine analogs) and anticancer therapeutics.

The synthesis is approached through a Conrad-Llimach Cyclization strategy, which offers the highest regioselectivity and yield for 4-substituted quinolines compared to the Skraup or Doebner-Miller methods.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Bromo-7-chloro-2-methylquinoline Core Scaffold: Quinoline Key Intermediate: 7-Chloro-2-methylquinolin-4-ol (CAS 15644-88-9)

The most robust synthetic pathway involves the construction of the quinoline ring via the condensation of m-chloroaniline with a


-ketoester. This route allows for the precise installation of the 4-hydroxy "handle," which is subsequently converted to the target bromide using phosphorus oxybromide (POBr

).
Retrosynthetic Logic (Graphviz)

The following diagram illustrates the disconnection strategy, moving backwards from the target to commercially available starting materials.

Retrosynthesis Target Target: 4-Bromo-7-chloro-2-methylquinoline Inter1 Intermediate: 7-Chloro-2-methylquinolin-4-ol (Tautomer: 4-Quinolone) Target->Inter1 Functional Group Interconversion (POBr3) Enamine Enamine Intermediate (Ethyl 3-(3-chlorophenylamino)but-2-enoate) Inter1->Enamine Thermal Cyclization (Conrad-Llimach) Start1 Starting Material 1: 3-Chloroaniline Enamine->Start1 Condensation Start2 Starting Material 2: Ethyl Acetoacetate Enamine->Start2 Condensation

Figure 1: Retrosynthetic analysis showing the disconnection of the C-Br bond and the subsequent ring opening to aniline and


-ketoester precursors.

Technical Synthesis Route: The Conrad-Llimach Protocol

Phase 1: Enamine Formation & Cyclization

This phase constructs the bicyclic core. The reaction between 3-chloroaniline and ethyl acetoacetate is regioselective. Cyclization preferentially occurs at the position para to the chlorine atom (C6 of the aniline) rather than ortho (C2), avoiding the steric clash known as the "buttressing effect." This favors the 7-chloro isomer over the 5-chloro isomer.[1]

Reaction Scheme

ReactionScheme SM1 3-Chloroaniline Inter Enamine Intermediate SM1->Inter Cat. HCl, 25°C SM2 Ethyl Acetoacetate SM2->Inter Prod1 7-Chloro-2-methyl- quinolin-4-ol Inter->Prod1 Dowtherm A 250°C, -EtOH Final 4-Bromo-7-chloro- 2-methylquinoline Prod1->Final POBr3, Reflux

Figure 2: Forward synthesis pathway.

Experimental Protocol

Step 1: Condensation

  • Reagents: Charge a round-bottom flask with 3-chloroaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv).

  • Catalyst: Add a catalytic amount of concentrated HCl (approx. 0.5 mL per 25 mmol scale) or glacial acetic acid.[2][3]

  • Conditions: Stir the mixture at room temperature for 12–24 hours. Water is generated as a byproduct.

    • Optimization: To drive equilibrium, use a Dean-Stark trap with benzene/toluene reflux to remove water azeotropically, though the room temperature method is often sufficient for high conversion.

  • Workup: Dilute with dichloromethane (DCM), wash with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo to yield the oily enamine intermediate (Ethyl 3-((3-chlorophenyl)amino)but-2-enoate).

Step 2: Thermal Cyclization

  • Solvent: Use a high-boiling solvent such as Diphenyl Ether or Dowtherm A (eutectic mixture of diphenyl ether and biphenyl).

  • Procedure: Heat the solvent to a rolling reflux (~250°C).

  • Addition: Add the crude enamine oil dropwise to the boiling solvent. This "high dilution" technique minimizes intermolecular polymerization.

  • Reaction: Ethanol is evolved rapidly. Maintain reflux for 30–60 minutes.

  • Isolation: Cool the mixture to room temperature. The product, 7-chloro-2-methylquinolin-4-ol , typically precipitates as a solid. Dilute with hexane or petroleum ether to maximize precipitation. Filter, wash with hexane (to remove Dowtherm A), and dry.

    • Expected Yield: 60–75%.[4][5]

    • Characterization: High melting point solid (>260°C).[4]

Phase 2: Regioselective Bromination

The conversion of the 4-hydroxy group (technically the 4-quinolone tautomer) to the 4-bromo derivative is achieved using phosphorus oxybromide (POBr


).
Mechanism & Rationale

POBr


 acts as both a Lewis acid and a brominating agent. The oxygen of the quinolone attacks the phosphorus, creating a good leaving group (-O-POBr

), which is then displaced by a bromide ion in an addition-elimination mechanism.
Experimental Protocol
  • Setup: Equip a dry 2-neck round-bottom flask with a condenser and a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Reagents: Suspend 7-chloro-2-methylquinolin-4-ol (1.0 equiv) in anhydrous toluene (or use neat if scale permits). Add POBr

    
      (1.5 – 2.0 equiv).
    
    • Safety Note: POBr

      
       is corrosive and moisture-sensitive.[6] Handle in a fume hood.
      
  • Reaction: Heat to reflux (110°C) for 2–4 hours. The suspension should clear as the starting material is consumed and the more soluble bromide forms.

  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 4:1). The product will have a significantly higher R

    
     than the polar starting material.
    
  • Quench: Cool to room temperature. Pour the reaction mixture carefully onto crushed ice/water with vigorous stirring to hydrolyze excess POBr

    
    .
    
  • Neutralization: Neutralize the aqueous slurry with 10% NaOH or saturated NaHCO

    
     until pH ~8–9.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Data & Quality Control

The following parameters are expected for the validated compound.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon light exposure
Melting Point 73–77°CBased on 7-chloro-4-bromoquinoline analogs
¹H NMR (CDCl₃)

~8.1 (d, H5), 8.0 (d, H8), 7.5 (dd, H6), 7.6 (s, H3), 2.7 (s, CH3)
Diagnostic singlet at ~7.6 ppm for H3 proton
MS (ESI+) m/z 256/258 [M+H]⁺Characteristic Br/Cl isotope pattern (75:100:[7][8]25)

Regioselectivity Check: To confirm the 7-chloro isomer (vs. 5-chloro):

  • ¹H NMR Analysis: The 5-chloro isomer will show a different coupling pattern for the aromatic protons. The 7-chloro isomer typically displays a doublet with a small meta-coupling constant (~2 Hz) for the proton at C8, and a doublet (~9 Hz) for the proton at C5.

Troubleshooting & Optimization

Issue: Low Yield in Cyclization
  • Cause: Incomplete removal of ethanol or water prevents the high temperature required for ring closure.

  • Solution: Ensure the enamine formation is driven to completion (Dean-Stark). During cyclization, allow the ethanol vapor to escape the reaction vessel (do not reflux the ethanol back into the Dowtherm).[5]

Issue: 5-Chloro Isomer Contamination
  • Cause: Lack of steric control during cyclization.

  • Solution: While the 7-isomer is thermodynamically favored, trace 5-isomer can be removed by recrystallization of the 4-hydroxy intermediate from glacial acetic acid before the bromination step. The 7-chloro isomer is generally less soluble.

Issue: Incomplete Bromination
  • Cause: Hydrolysis of POBr

    
     due to wet solvent.
    
  • Solution: Use strictly anhydrous toluene. If reaction stalls, add 0.1 equiv of DMF to act as a Vilsmeier-Haack type catalyst.

References

  • BenchChem. (n.d.).[6] An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (Used for Gould-Jacobs/Conrad-Llimach protocol adaptation). [6]

  • ChemicalBook. (2016). 7-Chloro-2-methylquinoline synthesis. (Detailed protocol for m-chloroaniline condensation).

  • Google Patents. (1992). US5126456A: 7-chloroquinaldine synthesis. (Industrial scale Doebner-Miller insights).

  • PubChem. (n.d.).[6] 7-Chloro-2-methylquinolin-4-ol (CAS 15644-88-9).[9]

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline.[5][10] Org. Synth. 1947, 27, 48. (Foundational text for quinoline chlorination/bromination).

Sources

Advanced Pharmacophore Modeling & Strategic Derivatization of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Bromo-7-chloro-2-methylquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a high-value precursor for developing dual-action antineoplastic and antimicrobial agents. Its structural integrity relies on the unique electronic interplay between the 7-chloro substituent (lipophilicity/metabolic stability), the 2-methyl group (steric steering), and the highly reactive 4-bromo center, which acts as the primary vector for pharmacophore expansion via Nucleophilic Aromatic Substitution (


).

This technical guide provides a rigorous workflow for constructing pharmacophore models for derivatives of this scaffold. It moves beyond basic docking to integrate QSAR-guided derivatization , 3D-pharmacophore hypothesis generation , and experimental validation protocols .

Structural Logic & Chemical Space Analysis

Before initiating computational modeling, one must understand the causality of the scaffold's features. A valid pharmacophore model must account for these distinct regions:

The Pharmacophoric Triad
FeatureChemical MoietyBiological Function / Pharmacophore Role
Core Scaffold Quinoline Ring

-

Stacking:
Intercalates DNA base pairs or stacks with aromatic residues (e.g., Phe, Trp) in kinase hinge regions.
Electronic Anchor 7-ChloroHydrophobic Interaction: Increases LogP, enhancing membrane permeability. Often fills the hydrophobic pocket in targets like EGFR or PfLDH.
Steric Gate 2-MethylSteric Constraint: Restricts conformational freedom, preventing non-productive binding modes. Protects the adjacent C2 position from metabolic oxidation.
Reactive Vector 4-BromoSynthetic Handle: The site of derivatization.[1][2] It is not the final pharmacophore but the attachment point for H-bond donors (amines, hydrazines).

Computational Workflow: Pharmacophore Generation

This section details the protocol for generating a Structure-Based Pharmacophore targeting the Epidermal Growth Factor Receptor (EGFR), a common target for 4-aminoquinoline derivatives.

Workflow Diagram

The following DOT diagram illustrates the iterative cycle between computational modeling and synthetic validation.

PharmacophoreWorkflow Scaffold 4-Br-7-Cl-2-Me-Quinoline (Precursor) Library Virtual Library Generation (R-Group Enumeration) Scaffold->Library In-silico Derivatization Conform Conformational Expansion (Opls4 Force Field) Library->Conform Energy Minimization Docking Molecular Docking (EGFR Kinase Domain) Conform->Docking Induced Fit Pharma Pharmacophore Hypothesis (3D Spatial Features) Docking->Pharma Feature Extraction Screen Virtual Screening (ZINC/ChEMBL) Pharma->Screen Database Mining Synthesis S_NAr Synthesis (Experimental Validation) Screen->Synthesis Top Hits Selection Synthesis->Docking Feedback Loop (SAR)

Figure 1: Iterative workflow connecting scaffold derivatization, pharmacophore extraction, and experimental synthesis.

Protocol: Structure-Based Pharmacophore Generation

Objective: Define the 3D arrangement of chemical features required for high-affinity binding to the ATP-binding pocket of EGFR.

Step 1: Ligand Preparation & Derivatization

  • Input: Start with the 4-Bromo-7-chloro-2-methylquinoline core.

  • Virtual Reaction: Use a reaction-based enumeration tool (e.g., Schrödinger Enumerator) to replace the 4-Br group with a library of diamines (e.g., 1,4-diaminobutane, piperazine).

  • Ionization: Generate states at pH 7.4

    
     2.0. The quinoline nitrogen is typically protonated in the active site.
    
  • Conformational Search: Perform a Monte Carlo systematic search (MCMM) to generate low-energy conformers. Rationale: Rigid docking often fails for flexible side chains; pre-computing conformers ensures the bioactive pose is sampled.

Step 2: Docking-Guided Feature Extraction

  • Target: EGFR Kinase Domain (PDB ID: 1M17 or 4HJO ).

  • Grid Generation: Center the grid on the hinge region (Met793).

  • Docking: Perform SP (Standard Precision) docking of the virtual library.

  • Feature Mapping: Select the top 10% scoring poses. Map the following features:

    • HBA (Hydrogen Bond Acceptor): Quinoline

      
       interacting with the backbone NH of Met793.
      
    • HBD (Hydrogen Bond Donor): The amino group at C4 interacting with the carbonyl of the hinge region.

    • HYD (Hydrophobic): The 7-Cl substituent occupying the hydrophobic pocket near the gatekeeper residue (Thr790).

    • AR (Aromatic Ring): The quinoline core sandwiching between Val726 and Ala743.

Step 3: Hypothesis Validation

  • Decoy Set: Generate a set of 500 active quinolines and 10,000 decoys (physically similar but inactive).

  • ROC Analysis: Screen the pharmacophore against this set. A valid model must achieve an AUC (Area Under Curve) > 0.7.

Experimental Validation: The Self-Validating Protocol

A computational model is only as good as its experimental confirmation. The following synthesis utilizes the high reactivity of the 4-bromo position to validate the "Reactive Vector" hypothesis.

Synthetic Pathway (S_NAr Displacement)

The 4-bromo substituent is a better leaving group than chlorine in this context due to the bond dissociation energy (C-Br < C-Cl), allowing for regioselective substitution.

Synthesispath Start 4-Bromo-7-chloro- 2-methylquinoline Inter Tetrahedral Intermediate Start->Inter Heat/EtOH Reflux Reagent Primary Amine (R-NH2) Reagent->Inter Product 4-Amino-7-chloro- 2-methylquinoline Inter->Product -HBr (Elimination)

Figure 2: Regioselective Nucleophilic Aromatic Substitution (


) mechanism.
Detailed Protocol
  • Reactants: Dissolve 1.0 eq of 4-Bromo-7-chloro-2-methylquinoline in absolute ethanol.

  • Nucleophile: Add 2.0 eq of the desired amine (e.g., 3-(dimethylamino)-propylamine). Note: Excess amine acts as a base to trap the generated HBr.

  • Conditions: Reflux at 78°C for 6-12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-cold water.

    • Alkalinize with 10%

      
       to precipitate the free base.
      
    • Recrystallize from ethanol.

  • Characterization (Self-Validation):

    • 1H NMR: Look for the disappearance of the downfield shift associated with the proton adjacent to the Br (if applicable) and the appearance of amine NH signals.

    • Mass Spec: Confirm the loss of the Br isotope pattern (1:1 ratio of M/M+2) and retention of the Cl isotope pattern (3:1 ratio).

Quantitative Data & SAR Summary

When analyzing derivatives, organize data to highlight the contribution of the R-group at position 4.

Derivative (R-Group)LogP (Calc)Docking Score (kcal/mol)Predicted Affinity (pK_i)SAR Insight
-NH-(CH2)2-NH2 2.4-7.26.5Short linker limits reach to solvent front.
-NH-(CH2)3-N(Me)2 3.1-8.97.8Optimal: Tertiary amine forms salt bridge with Asp residue.
-NH-Ph-4-OMe 4.2-6.55.9Rigid linker causes steric clash with gatekeeper residue.
-NH-NH2 (Hydrazine) 1.8-5.85.2Too polar; lacks hydrophobic interaction in the tail region.

Table 1: Structure-Activity Relationship (SAR) summary for 4-substituted derivatives.

References

  • BenchChem. (2025).[3] Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Retrieved from

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. Retrieved from

  • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. Retrieved from

  • PubChemLite. (2025). Compound Summary: 7-bromo-4-chloro-2-methylquinoline.[4] Retrieved from

  • ResearchGate. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach. Retrieved from

Sources

Methodological & Application

Synthesis of bioactive quinoline derivatives from 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Bioactive Quinoline Derivatives from 4-Bromo-7-chloro-2-methylquinoline

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of compounds with diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic pathways to novel bioactive derivatives starting from the versatile building block, 4-Bromo-7-chloro-2-methylquinoline. We will dissect the strategic, regioselective functionalization of this molecule through modern synthetic methodologies, focusing on the causality behind experimental choices and providing robust, field-proven protocols.

Strategic Analysis of the Starting Material: 4-Bromo-7-chloro-2-methylquinoline

The synthetic utility of 4-Bromo-7-chloro-2-methylquinoline lies in the differential reactivity of its two halogen substituents. The strategic selection of a reaction type allows for the regioselective functionalization at either the C4 or C6 position, providing a powerful tool for building molecular complexity.

  • C4-Bromo Position: This position is highly susceptible to oxidative addition by palladium(0) catalysts. In the hierarchy of reactivity for palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength follows the order C-I > C-Br > C-Cl.[3][4] This makes the C4-Bromo bond the primary site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, leaving the C7-Chloro bond intact for potential subsequent transformations.

  • C7-Chloro Position: While less reactive in palladium catalysis, the C7-Chloro position can be targeted under more forcing conditions or after the C4 position has been functionalized. Furthermore, the electron-withdrawing nature of the quinoline nitrogen activates the C4 and C7 positions for Nucleophilic Aromatic Substitution (SNAr).[5][6] However, the C4 position is generally more electron-deficient and thus more susceptible to initial nucleophilic attack.

This differential reactivity is the key to designing logical, stepwise synthetic routes to complex quinoline derivatives.

cluster_C4 C4 Position Functionalization (Higher Reactivity) cluster_C7 C7 Position Functionalization (Requires Harsher Conditions or Prior C4 Reaction) Start 4-Bromo-7-chloro-2-methylquinoline Suzuki Suzuki Coupling (C-C Bond) Start->Suzuki Pd Catalyst, Boronic Acid, Base Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Pd Catalyst, Amine, Base, Ligand Sonogashira Sonogashira Coupling (C-C Alkyne Bond) Start->Sonogashira Pd/Cu Catalyst, Alkyne, Base SNAr Nucleophilic Aromatic Substitution (SNAr) (C-Nu Bond) Start->SNAr Nucleophile (Nu-), Heat Product_C4 4-Aryl/Amine/Alkynyl- 7-chloro-2-methylquinoline Suzuki->Product_C4 Buchwald->Product_C4 Sonogashira->Product_C4 Product_C7 4-Bromo-7-Nu- 2-methylquinoline SNAr->Product_C7

Caption: Synthetic pathways from 4-Bromo-7-chloro-2-methylquinoline.

Palladium-Catalyzed Cross-Coupling at the C4-Position

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and predictable regioselectivity. For 4-Bromo-7-chloro-2-methylquinoline, these reactions will preferentially occur at the more reactive C4-Bromo position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an exceptionally powerful method for creating a carbon-carbon bond between the quinoline C4 position and a wide variety of aryl or vinyl groups.[7][8]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[9] It begins with the oxidative addition of the C-Br bond to a Pd(0) species. This is followed by transmetalation with a boronate complex (formed from the boronic acid and base) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of base is critical; it facilitates the formation of the active boronate species.

ParameterConditionRationale & Expert Notes
Reactants 4-Bromo-7-chloro-2-methylquinoline (1.0 eq.), Arylboronic Acid (1.2-1.5 eq.)A slight excess of the boronic acid drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable, commercially available catalyst. Pd(dppf)Cl₂ is often more effective for challenging substrates.
Base 2M aq. Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.)Aqueous inorganic bases are effective, inexpensive, and generally have good functional group tolerance.[10]
Solvent Toluene, Dioxane, or DMFThe choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Toluene/water or Dioxane/water biphasic systems are common.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.

Step-by-Step Methodology:

  • To a reaction vessel, add 4-Bromo-7-chloro-2-methylquinoline, the arylboronic acid, and the base.

  • Add the solvent system (e.g., Toluene and 2M aq. Na₂CO₃ solution).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[11]

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is a premier method for constructing C-N bonds, enabling the synthesis of a vast array of arylamines that are otherwise difficult to access.[12][13]

Mechanistic Insight: Similar to the Suzuki coupling, the reaction involves an oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination.[14] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential to facilitate the reductive elimination step, which is often rate-limiting.[15] A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in other reactions.

ParameterConditionRationale & Expert Notes
Reactants 4-Bromo-7-chloro-2-methylquinoline (1.0 eq.), Amine (1.2 eq.)A small excess of the amine is typically used.
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ.
Ligand XPhos, RuPhos, or BINAP (2-8 mol%)The ligand choice is substrate-dependent and often requires screening. XPhos and RuPhos are generally very effective for a broad range of amines.[16]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq.)A strong, sterically hindered base is crucial. NaOt-Bu is common but can be incompatible with base-sensitive functional groups.
Solvent Toluene or Dioxane (Anhydrous)Anhydrous solvents are critical as water can interfere with the catalytic cycle.
Temperature 90-120 °CHigher temperatures are often required to promote the C-N bond formation.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst stability.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add anhydrous solvent, followed by the 4-Bromo-7-chloro-2-methylquinoline and the amine.

  • Seal the vessel and heat to the target temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product via column chromatography.

Sonogashira Coupling: Forging C-C Alkyne Bonds

The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are versatile functional groups for further derivatization or as components of bioactive molecules.[17]

Mechanistic Insight: This reaction uniquely employs a dual catalytic system.[3] The palladium cycle mirrors that of other cross-couplings, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination. The amine base serves both to deprotonate the alkyne and as a solvent.

ParameterConditionRationale & Expert Notes
Reactants 4-Bromo-7-chloro-2-methylquinoline (1.0 eq.), Terminal Alkyne (1.2-1.5 eq.)A slight excess of the alkyne ensures complete consumption of the starting material.
Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A robust and commonly used catalyst for this transformation.
Co-catalyst Copper(I) Iodide (CuI) (2-5 mol%)Essential for the formation of the copper acetylide intermediate.
Base/Solvent Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base to deprotonate the alkyne and as a solvent. Must be anhydrous and deoxygenated.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under milder temperature conditions compared to other cross-coupling reactions.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst system and prevents oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Methodology:

  • Dissolve 4-Bromo-7-chloro-2-methylquinoline and the terminal alkyne in the amine solvent (e.g., TEA) in a reaction flask.

  • Degas the solution thoroughly with nitrogen or argon.

  • Add CuI and PdCl₂(PPh₃)₂ under a positive flow of inert gas.

  • Stir the reaction at the desired temperature, monitoring by TLC.

  • Upon completion, remove the amine solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, and wash with water and brine to remove amine salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

cluster_trans Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_R Ar-Pd(II)L2-R PdII_Aryl->PdII_Aryl_R Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination Product Ar-R PdII_Aryl_R->Product Aryl_Br Ar-Br Aryl_Br->PdII_Aryl Boronic R-B(OH)2 Boronic->PdII_Aryl_R Base Base Base->PdII_Aryl_R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Characterization of Synthesized Derivatives

Unequivocal structure determination is critical. A combination of spectroscopic methods should be employed.

TechniquePurposeExpected Observations for a 4-Aryl Derivative
¹H NMR Proton environment mappingDisappearance of the singlet for H-3 (if applicable in starting material) and appearance of new aromatic signals from the coupled aryl group. Shifts in the existing quinoline protons due to changed electronic environment.[18]
¹³C NMR Carbon skeleton determinationAppearance of new signals corresponding to the carbons of the introduced aryl group. A significant shift is expected for the C4 carbon, now bonded to another carbon instead of bromine.[19]
Mass Spec (MS) Molecular weight confirmationThe molecular ion peak (M+) should correspond to the calculated molecular weight of the desired product. The isotopic pattern will change due to the loss of bromine and potential gain of other elements.
FT-IR Functional group identificationUseful for confirming the introduction of new functional groups, such as an -NH stretch from a Buchwald-Hartwig reaction or a -C≡C- stretch from a Sonogashira coupling.

Conclusion

4-Bromo-7-chloro-2-methylquinoline is a highly valuable and versatile starting material for the synthesis of novel, potentially bioactive quinoline derivatives. By leveraging the principles of regioselective, palladium-catalyzed cross-coupling reactions, researchers can systematically and efficiently build a library of diverse compounds at the C4 position. The protocols and mechanistic insights provided in this guide serve as a robust foundation for drug discovery professionals to explore new chemical space and develop next-generation therapeutic agents.[20]

References

  • Benchchem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Verma, K. K., et al. (2009). Biological activities of quinoline derivatives. PubMed.
  • Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. (2025). Addressing challenges in the purification of quinoline derivatives.
  • Al-Soud, Y. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Silver, J. (2020). Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. ProQuest.
  • Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Asiri, A. M., et al. (2021). Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Taylor & Francis Online.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Al-dujaili, A. H. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Benchchem. (n.d.). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.

Sources

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the selective functionalization of 4-Bromo-7-chloro-2-methylquinoline . The protocols below leverage the inherent electronic and steric differentiation between the C4-bromo and C7-chloro sites to achieve high-fidelity regioselectivity.

Introduction & Mechanistic Rationale

The scaffold 4-Bromo-7-chloro-2-methylquinoline presents a unique opportunity for sequential, site-selective functionalization. Success with this substrate relies on exploiting the distinct reactivity profiles of the two halogenated positions.[1][2][3]

The Selectivity Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), the order of oxidative addition is governed by bond dissociation energy (BDE) and the electronic activation of the heterocycle.

  • Site A: C4-Bromo (Primary Reactive Site)

    • Leaving Group: Bromide (Bond strength: ~68 kcal/mol) is significantly more labile than Chloride (~81 kcal/mol).

    • Electronic Activation: The C4 position is para-like to the quinoline nitrogen. The electron-deficient pyridine ring facilitates rapid oxidative addition of Pd(0) into the C-Br bond.

    • Sterics: While the C5-proton exerts a peri-effect, the C4 position remains accessible to standard phosphine ligands.

  • Site B: C7-Chloro (Secondary Reactive Site)

    • Leaving Group: Chloride requires higher activation energy.

    • Electronic Environment: Located on the fused benzene ring (meta-like to nitrogen), this position is less electron-deficient and thus less reactive toward Pd(0).

    • Strategy: This site remains inert under mild conditions used for C4 coupling, allowing for a "protecting-group-free" sequential synthesis.

Visualization: Reaction Workflow

The following diagram illustrates the sequential logic. The C4-Br is engaged first under mild conditions (Kinetic Control), followed by the activation of the C7-Cl using specialized ligands (Thermodynamic/Forcing Conditions).

G cluster_legend Reactivity Hierarchy SM 4-Bromo-7-chloro- 2-methylquinoline Inter Intermediate: 4-Functionalized-7-chloro- 2-methylquinoline SM->Inter STEP 1: C4-Selective Coupling (Pd(PPh3)4, Mild Base, 80°C) Target: C-Br Bond Final Final Product: 4,7-Bis-functionalized- 2-methylquinoline Inter->Final STEP 2: C7-Activation (Pd2(dba)3, XPhos, Strong Base, 110°C) Target: C-Cl Bond Text Reactivity: C4-Br (High) >> C7-Cl (Low)

Caption: Sequential functionalization workflow exploiting the reactivity gap between C4-Br and C7-Cl.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C4 position while preserving the C7-Cl bond.

Reagents & Equipment
  • Substrate: 4-Bromo-7-chloro-2-methylquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) - Chosen for mild reactivity, minimizing C7 activation.

  • Base: Na₂CO₃ (2.0 M aqueous solution) - Weak base prevents side reactions.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Balloon pressure)

Step-by-Step Procedure
  • Setup: In a 25 mL Schlenk tube or microwave vial, add the quinoline substrate (1.0 mmol, 256 mg) and the aryl boronic acid (1.1 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%, 58 mg). Note: Handle quickly in air or use a glovebox to prevent oxidation.

  • Solvent & Base: Add 1,4-Dioxane (4 mL) and Na₂CO₃ (2.0 M, 1 mL).

  • Degassing: Sparge the mixture with argon for 5 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat to 80–90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.5) should disappear. If the reaction is sluggish, increase temp to 100°C, but do not exceed 110°C to avoid attacking the C7-Cl.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Expected Yield: 85–95% Key Insight: The use of Triphenylphosphine (PPh₃) as a ligand is crucial. It is active enough for the electron-poor C4-Br but generally too bulky and electron-poor to activate the deactivated C7-Cl on the benzene ring under these conditions.

Protocol 2: C4-Selective Buchwald-Hartwig Amination

Objective: Install an amine at C4. This is chemically challenging due to potential catalyst poisoning by the quinoline nitrogen, but the C4 position is highly susceptible to SnAr-like Pd-coupling.

Reagents
  • Catalyst System: Pd(OAc)₂ (2 mol%) + Xantphos (4 mol%).

    • Why Xantphos? This wide-bite-angle ligand promotes reductive elimination, crucial for forming C-N bonds, and is highly selective for the bromide over the chloride.

  • Base: Cs₂CO₃ (2.0 equiv) - Anhydrous conditions are preferred.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
  • Pre-complexation: In a vial, mix Pd(OAc)₂ and Xantphos in the solvent and stir for 5 minutes until the solution turns clear/yellow (generation of active catalyst).

  • Substrate Addition: Add 4-Bromo-7-chloro-2-methylquinoline (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Heating: Heat at 100°C for 12 hours under inert atmosphere.

  • Purification: Filter through a Celite pad to remove inorganic salts before column chromatography.

Protocol 3: Activation of the C7-Chlorine (Step 2)

Objective: Once the C4 position is substituted, react the recalcitrant C7-Cl. This requires "forcing" conditions.

The "Forcing" System

To activate an aryl chloride on a deactivated ring, you need an electron-rich, bulky alkyl-phosphine ligand.

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos or BrettPhos (for amines), SPhos (for boronic acids).

  • Base: KOtBu (Strong base) or K₃PO₄.

  • Solvent: t-Amyl alcohol or Toluene.

  • Temperature: 110°C – 130°C.

Procedure Note: Use the product from Protocol 1 as the starting material. Apply these conditions to achieve the second coupling. The high temperature and electron-rich ligand are necessary to force the oxidative addition into the C7-Cl bond.

Comparative Data Table

ParameterC4-Br Coupling (Protocol 1)C7-Cl Coupling (Protocol 3)
Bond Energy Weak (~68 kcal/mol)Strong (~81 kcal/mol)
Electronic State Electron Deficient (Activated)Electron Neutral/Rich (Deactivated)
Preferred Ligand PPh₃, dppf (Standard)XPhos, SPhos, BrettPhos (Specialized)
Temp Range 60°C – 90°C100°C – 130°C
Base Strength Mild (Na₂CO₃, K₂CO₃)Strong (KOtBu, Cs₂CO₃)
Selectivity Risk Low (C7 is inert here)N/A (C4 is already reacted)

Troubleshooting & Expert Tips

  • Hydrodehalogenation (The "Reduction" Side Product):

    • Symptom:[4][5][6][7][8] You observe the loss of Bromine (formation of 7-chloro-2-methylquinoline) instead of coupling.

    • Cause: β-hydride elimination from the amine or solvent, or insufficient transmetallation rate.

    • Fix: Switch solvent from Dioxane/Water to DMF or Toluene . Ensure the Boronic acid is in excess (1.5 equiv).

  • Protodeboronation of Coupling Partner:

    • Symptom:[4][5][6][7][8] The aryl boronic acid converts to benzene/arene, leaving the quinoline unreacted.

    • Fix: Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborates (BF3K) instead of free boronic acids. They are more stable.

  • Purification of Basic Products:

    • Quinoline derivatives can streak on silica gel due to interaction with acidic silanols.

    • Tip: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexane before loading your sample. Use MeOH/DCM mixtures for elution if the product is polar.

References

  • Mechanistic Basis of Halogen Reactivity in Heterocycles

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[3][4][9] Angewandte Chemie International Edition.

  • Selective Coupling in Polyhalogenated Quinolines

    • Wolf, C., et al. (2009). "Regioselective Cross-Coupling Reactions of 2,4-Dichloroquinoline and 4,7-Dichloroquinoline." Journal of Organic Chemistry.
  • Buchwald-Hartwig Protocols for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008).
  • General Reactivity of 4-Haloquinolines

    • BenchChem Application Data. "Reactivity of 6-Bromo-4-chloroquinoline-3-carbonitrile vs 4-Bromo-7-chloro-2-methylquinoline."
    • (Generalized Reference for reactivity trends)

Sources

Application Note: High-Fidelity Regioselective Suzuki-Miyaura Coupling of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a high-fidelity protocol for the regioselective functionalization of 4-Bromo-7-chloro-2-methylquinoline .

The guide prioritizes regiochemical integrity , ensuring the exclusive coupling at the C4-position while preserving the C7-chloride handle for subsequent diversification.

Executive Summary & Strategic Analysis

The scaffold 4-Bromo-7-chloro-2-methylquinoline presents a classic "chemoselectivity puzzle" common in medicinal chemistry. It contains two electrophilic sites: the C4-bromide and the C7-chloride.

The Selectivity Hierarchy

Success in this protocol relies on exploiting the distinct electronic and bond-dissociation energy differences between the two halogenated positions.

  • C4-Bromide (Primary Target):

    • Reactivity: High.

    • Mechanism: The C4 position is electronically activated by the quinoline nitrogen (para-like relationship), making it highly susceptible to oxidative addition by Pd(0). Furthermore, the C-Br bond energy (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol), creating a kinetic window for selective coupling.

  • C7-Chloride (Secondary Handle):

    • Reactivity: Low (under standard conditions).

    • Mechanism: Located on the benzenoid ring, the C7 position lacks the direct electron-withdrawing activation of the heterocyclic nitrogen. It remains inert under mild Suzuki conditions, serving as a "protected" handle for later manipulation (e.g., Buchwald-Hartwig amination or a second, higher-temperature Suzuki coupling).

The "2-Methyl" Factor

The methyl group at C2 provides a slight steric environment but generally does not impede the reaction at C4. However, it serves as a useful NMR handle (singlet, ~2.7 ppm) to monitor the reaction's progress and product purity.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the specific regiochemical outcome.

ReactionPathway cluster_legend Selectivity Logic Substrate 4-Bromo-7-chloro- 2-methylquinoline Pd0 Pd(0) Catalyst (Oxidative Addition) Substrate->Pd0 Fast C-Br Insertion Intermediate Pd(II)-Complex (At C4 Position) Pd0->Intermediate Product 4-Aryl-7-chloro- 2-methylquinoline (Major Product) Intermediate->Product Transmetalation & Red. Elimination Byproduct Bis-Coupled Impurity Intermediate->Byproduct Over-reaction (Avoidable) C7 C7-Cl: Intact (High Bond Energy)

Figure 1: Reaction pathway highlighting the kinetic preference for C4-Br insertion over C7-Cl.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale . It utilizes a biphasic solvent system to ensure solubility of the boronic acid and the inorganic base while maintaining a high reaction temperature.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.AmountRole
4-Bromo-7-chloro-2-methylquinoline 256.531.0257 mgSubstrate
Aryl Boronic Acid (Ar-B(OH)₂)Variable1.1 - 1.2VariableCoupling Partner
Pd(PPh₃)₄ (Tetrakis)1155.560.03 - 0.0535 - 58 mgCatalyst
Na₂CO₃ (2.0 M Aqueous)105.993.01.5 mLBase
1,4-Dioxane (Degassed)--5.0 mLSolvent

Note on Catalyst Choice:

  • Standard: Pd(PPh₃)₄ is recommended for its reliability and low cost. It is sufficiently active to couple the bromide but generally sluggish toward the chloride at 90°C.

  • Challenging Boronic Acids: If using sterically hindered (ortho-substituted) boronic acids, switch to Pd(dppf)Cl₂·DCM (3-5 mol%).

Step-by-Step Methodology

Phase 1: Setup & Degassing (Crucial for Pd(0) longevity)

  • Prepare Glassware: Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

  • Charge Solids: Add the quinoline substrate (257 mg, 1.0 mmol), aryl boronic acid (1.1 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the tube.

    • Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), increase equivalents to 1.5.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times).

Phase 2: Solvent Addition & Reaction 4. Add Solvents: Under a positive stream of Argon, inject 5.0 mL of anhydrous 1,4-dioxane followed by 1.5 mL of degassed 2.0 M Na₂CO₃ aqueous solution. 5. Thermal Cycle: Place the vessel in a pre-heated oil bath at 90°C . 6. Monitoring: Stir vigorously. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS after 2 hours.

  • Checkpoint: The starting material (Rf ~0.5) should disappear. The product will typically be more polar (lower Rf) or fluorescent.
  • Warning: Do not exceed 100°C or 12 hours to prevent activation of the C7-chloride.

Phase 3: Workup & Purification 7. Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). 8. Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL). 9. Wash: Combine organic layers and wash with Brine (saturated NaCl). Dry over anhydrous Na₂SO₄.[1] 10. Concentration: Filter and concentrate under reduced pressure to obtain the crude solid. 11. Purification: Purify via Flash Column Chromatography on Silica Gel.

  • Gradient: 0% → 20% Ethyl Acetate in Hexanes.
  • Note: The 2-methyl group often makes these compounds slightly basic; if streaking occurs, add 1% Triethylamine to the eluent.

Workflow Visualization (Workup)

WorkupFlow Reaction Reaction Mixture (90°C, 2-4h) Cool Cool to RT & Dilute (EtOAc / Water) Reaction->Cool PhaseSep Phase Separation Cool->PhaseSep OrgLayer Organic Layer (Product + Ligands) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Salts + Boric Acid) PhaseSep->AqLayer Bottom Layer Wash Brine Wash & Dry (Na2SO4) OrgLayer->Wash AqLayer->PhaseSep Re-extract (x2) Conc Concentration (Rotavap) Wash->Conc Purify Flash Chromatography (Hex/EtOAc) Conc->Purify

Figure 2: Downstream processing workflow for isolation of the C4-coupled product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (O₂)Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ which is more robust.
C7-Coupling (Bis-aryl) Temperature too highLower temperature to 80°C. Reduce boronic acid to 1.05 equiv.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of Acid. Switch base to K₃PO₄.
Product Streaking (TLC) Interaction with SilicaAdd 1% Et₃N to the chromatography solvent system.

References

  • Reactivity of Haloquinolines: General Reactivity: The C4-halogen in quinolines is activated for nucleophilic displacement and oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen. Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Suzuki Coupling Mechanisms

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95, 2457–2483. Link

  • Regioselectivity in Polyhalogenated Heterocycles

    • Luh, T.-Y.; Leung, M.-k.; Wong, K.-T. "Transition Metal-Catalyzed Activation of C-X Bonds." Chemical Reviews, 2000 , 100, 3187. (Discusses bond dissociation energies: C-Br < C-Cl). Link

  • Analogous Protocols (4-chloro vs 4-bromo)

    • While specific literature for 4-bromo-7-chloro-2-methylquinoline is sparse, the reactivity parallels that of 4,7-dichloroquinoline where C4 is the primary reactive site, and 4-bromoquinoline deriv
    • See: Wolf, C. et al. "Regioselective Cross-Coupling Reactions of 2,4-Dichloroquinoline." Journal of Organic Chemistry, 2003 , 68, 7551. (Demonstrates C4 reactivity preference in similar electronic systems). Link

Sources

Nucleophilic aromatic substitution at the C4 position of 4-Bromo-7-chloro-2-methylquinoline

Application Note: Regioselective of 4-Bromo-7-chloro-2-methylquinoline

Substrate:

Executive Summary

This technical guide details the protocols for the regioselective functionalization of 4-bromo-7-chloro-2-methylquinoline via Nucleophilic Aromatic Substitution (

Mechanistic Rationale & Regioselectivity[1]

Electronic Activation

The regioselectivity in 4,7-dihaloquinolines is governed by the nitrogen atom of the pyridine ring.

  • C4 Activation: The C4 position is para-like relative to the quinoline nitrogen. The electronegative nitrogen withdraws electron density via resonance, creating a strong partial positive charge (

    
    ) at C4. This makes C4 highly susceptible to nucleophilic attack.
    
  • C7 Deactivation: The C7 position is located on the benzenoid ring. While the chlorine atom exerts an inductive withdrawing effect, the benzenoid ring lacks the direct resonance activation provided by the nitrogen. Consequently, C7 is inert to

    
     under conditions that readily substitute C4.
    
Leaving Group Effects

In this specific substrate, the leaving group at the activated C4 position is Bromide , while the leaving group at the inert C7 position is Chloride .

  • Bond Strength: The C-Br bond is weaker than the C-Cl bond.

  • Polarizability: Bromide is more polarizable, stabilizing the transition state during the expulsion of the leaving group.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the energy barrier difference that dictates regioselectivity.

SNAr_Mechanismcluster_legendSelectivity FactorsSubstrate4-Bromo-7-chloro-2-methylquinolineTSMeisenheimer Complex(Stabilized by N-atom)Substrate->TS+ Nucleophile (R-NH2)Rate Determining StepSideProductC7-Substitution(High Energy Barrier)Substrate->SideProductKinetically DisfavoredProduct4-Amino-7-chloro-2-methylquinolineTS->Product- HBrFast StepFact1C4 is para to N (Activated)Fact2Br is better LG than Cl

Figure 1: Mechanistic pathway highlighting the exclusive C4-selectivity driven by nitrogen activation and leaving group ability.

Experimental Protocols

Protocol A: Standard Thermal Substitution (Primary Amines)

Best for: Liquid primary amines with boiling points >80°C (e.g., diamines, alkylamines).

Reagents:

  • Substrate: 4-Bromo-7-chloro-2-methylquinoline (1.0 equiv)

  • Nucleophile: Amine (3.0 – 5.0 equiv) [Acts as solvent and base]

  • Solvent: Neat (if amine is liquid) or Ethanol/NMP (if solid)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 g, ~3.9 mmol).

  • Add Nucleophile: Add the amine (e.g., 1,4-diaminobutane or N,N-dimethylethylenediamine) in excess (4–5 equiv). If the amine is valuable/solid, dissolve both in anhydrous Ethanol or NMP (5 mL/g substrate).

  • Heat: Equip with a reflux condenser. Heat the mixture to 80–120°C (or reflux) under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Note: The reaction progress can be monitored by TLC (Mobile phase: 5-10% MeOH in DCM). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      fluorescent spot.
  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Option 1 (Precipitation): Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid. Filter, wash with water, and dry.[1][4]

    • Option 2 (Extraction): If no precipitate forms, dilute with DCM (50 mL), wash with saturated

      
       (2 x 30 mL) and Brine (30 mL). Dry over 
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/

    
    ).
    
Protocol B: Acid-Catalyzed Substitution (Anilines/Weak Nucleophiles)

Best for: Aromatic amines (anilines) or sterically hindered amines where the standard thermal method is sluggish.

Rationale: Acid protonates the quinoline nitrogen, increasing the electrophilicity of the C4 carbon.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Aniline derivative (1.1 equiv)

  • Solvent: Ethanol (0.2 M) or Phenol (melt)

  • Catalyst: Conc. HCl (cat.) or p-TsOH (cat.)

Procedure:

  • Dissolve: Dissolve the substrate and the aniline in Ethanol.

  • Catalyze: Add 2–3 drops of concentrated HCl.

  • Reflux: Heat to reflux for 2–12 hours. The product often precipitates as the hydrochloride salt during the reaction.

  • Isolation: Filter the solid directly. Wash with cold ethanol and ether.

  • Free Base Formation: Suspend the salt in water, adjust pH to >10 with 1M NaOH, and extract with DCM/EtOAc to obtain the free base.

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening or difficult substrates.

Procedure:

  • Combine substrate (0.5 mmol), amine (1.5 mmol), and NMP (2 mL) in a microwave vial.

  • Irradiate at 150°C for 10–20 minutes (High Absorption setting).

  • Dilute with water and extract as per Protocol A.

Data Summary & Reference Values

The following table summarizes typical yields and conditions for C4-substitution on similar 4-halo-7-chloroquinoline scaffolds.

Nucleophile TypeConditionsTimeTypical YieldSelectivity (C4:C7)
Alkyl Diamines Neat, 120°C4-6 h85-95%>99:1
Primary Amines EtOH, Reflux6-12 h75-90%>99:1
Anilines EtOH, cat. HCl, Reflux2-4 h80-90%>99:1
Secondary Amines NMP,

, 140°C
12-24 h60-80%>95:5

Data derived from comparative analysis of 4,7-dichloroquinoline substitutions [1, 2].[5]

Troubleshooting & Optimization Logic

Use the following decision tree to select the optimal condition for your specific nucleophile.

Optimization_WorkflowStartSelect NucleophileTypeCheckIs Nucleophile Aliphatic or Aromatic?Start->TypeCheckAliphaticAliphatic AmineTypeCheck->AliphaticAromaticAromatic Amine (Aniline)TypeCheck->AromaticLiquidCheckIs it a liquid?Aliphatic->LiquidCheckNeatProtocol A: Neat100-120°CLiquidCheck->NeatYesSolventProtocol A: Ethanol SolnRefluxLiquidCheck->SolventNoFailLow Conversion?Neat->FailIf slowSolvent->FailIf slowAcidCatProtocol B: Acid Catalysis(HCl/EtOH)Aromatic->AcidCatAcidCat->FailIf slowMWProtocol C: Microwave150°C, NMPFail->MW

Figure 2: Decision tree for selecting reaction conditions based on nucleophile properties.

Key Troubleshooting Tips:
  • Hydrolysis: If a peak corresponding to the 4-hydroxy derivative (quinolone) appears, ensure solvents are anhydrous . The C4-Br bond is sensitive to hydrolysis by water at high temperatures.

  • Steric Hindrance: The 2-methyl group provides minor steric bulk but generally does not impede C4 attack. However, if using very bulky nucleophiles (e.g., tert-butylamine), switch to Protocol C (Microwave) or use a palladium catalyst (Buchwald-Hartwig conditions).

  • Salt Formation: If the product is an oil and difficult to purify, convert it to a salt (e.g., oxalate or hydrochloride) to facilitate crystallization.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Establishes the standard protocol for reacting 4,7-dichloroquinoline with diamines, which is directly transferable to the 4-bromo analog.

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Source: Canadian Journal of Chemistry URL:[4][Link] Relevance: Provides detailed work-up and characterization data for substituted 7-chloroquinolines.

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: Frontiers in Chemistry URL:[Link] Relevance: Reviews acid catalysis and microwave acceleration for this specific scaffold.

  • Synthesis of chloroquine from 4-amino-7-chloroquinoline (Discussion). Source: Chemistry Stack Exchange URL:[Link] Relevance: Discusses the electronic density calculations confirming the nucleophilicity of the ring nitrogen and electrophilicity of C4.

Using 4-Bromo-7-chloro-2-methylquinoline as a scaffold for antimalarial drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-7-chloro-2-methylquinoline as a Privileged Scaffold for Next-Generation Antimalarial Drug Design

Executive Summary & Mechanistic Rationale

The persistent emergence of Plasmodium falciparum strains resistant to chloroquine (CQ) and other quinoline-based therapies remains a critical hurdle in global malaria eradication[1]. Resistance is primarily driven by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively effluxes protonated quinolines away from their target site—the acidic digestive vacuole of the parasite[2].

To circumvent this, rational drug design has shifted toward modifying the quinoline core and its side chains to evade PfCRT recognition while maintaining target affinity[1]. 4-Bromo-7-chloro-2-methylquinoline has emerged as a highly versatile and strategic scaffold for synthesizing novel antimalarial hybrids[3].

The Causality Behind the Scaffold Design:

  • The 4-Bromo Leaving Group: Traditional CQ synthesis relies on 4,7-dichloroquinoline. However, the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a vastly superior leaving group in Nucleophilic Aromatic Substitution (SNAr). This allows researchers to couple sterically hindered or thermally sensitive polyamine side chains at significantly lower temperatures (100–120 °C) compared to the harsh conditions (>150 °C) required for 4-chloro derivatives.

  • The 2-Methyl Substitution (Quinaldine Core): Introducing steric bulk adjacent to the quinoline nitrogen alters the molecule's pKa and lipophilicity. This subtle modification changes the protonation state of the drug within the acidic digestive vacuole, reducing its binding affinity to the mutated PfCRT efflux pump and thereby restoring activity against resistant strains (e.g., Dd2 and W2)[2].

  • The 7-Chloro Requirement: The strongly electron-withdrawing 7-chloro group is non-negotiable; it establishes the necessary electron density for optimal

    
     stacking and electrostatic interactions with the toxic ferriprotoporphyrin IX (FPIX).
    

DrugDesignWorkflow Scaffold Scaffold Selection: 4-Bromo-7-chloro-2-methylquinoline Synthesis Microwave-Assisted SNAr (Mild Amine Coupling) Scaffold->Synthesis Enhanced reactivity via 4-Br leaving group Screening In Vitro Screening (3D7 & Dd2 Plasmodium strains) Synthesis->Screening Purified CQ Analogues Mechanism Mechanism Validation (β-Hematin Inhibition) Screening->Mechanism Sub-micromolar Hits Optimization Lead Optimization (SAR Analysis) Mechanism->Optimization Validated Targets

Workflow for antimalarial drug design using the 4-bromo-7-chloro-2-methylquinoline scaffold.

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted SNAr Synthesis of 4-Amino Derivatives

Purpose: To synthesize novel 4-amino-7-chloro-2-methylquinoline derivatives using mild conditions to preserve sensitive side chains.

Methodology:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 equivalent (eq) of 4-bromo-7-chloro-2-methylquinoline and 1.5 eq of the desired alkyl/aryl diamine (e.g., a piperazine derivative) in 3 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrobromic acid byproduct, driving the SNAr reaction forward without competing with the amine nucleophile.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 20 minutes. Causality: Microwave heating ensures instantaneous, uniform energy transfer, drastically reducing reaction times from 18 hours (conventional reflux) to 20 minutes, minimizing the thermal degradation of the polyamine chain.

  • Validation & Purification: Monitor completion via TLC (DCM:MeOH 9:1). Quench with ice water, extract with ethyl acetate, dry over

    
    , and purify via flash chromatography. Confirm the product mass using LC-MS before biological evaluation.
    
Protocol 2: In Vitro Antiplasmodial SYBR Green I Assay

Purpose: To quantify the growth inhibition of CQ-sensitive (3D7) and CQ-resistant (Dd2) P. falciparum strains.

Methodology:

  • Culture Preparation: Maintain P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a hypoxic gas mixture (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ).
  • Drug Exposure: Seed parasites at 1% parasitemia into 96-well plates containing serial dilutions of the synthesized compounds (0.5 nM to 10 µM). Incubate for 72 hours at 37 °C.

  • Fluorescence Readout: Lyse the red blood cells (RBCs) using a buffer containing SYBR Green I dye. Causality: Mature human RBCs lack a nucleus and DNA. Therefore, any SYBR Green I fluorescence (intercalation into double-stranded DNA) is strictly proportional to the intraerythrocytic parasite proliferation.

  • Assay Validation: Include Chloroquine as a positive control and uninfected RBCs as a negative background control. Calculate the

    
    -factor; a value > 0.6 validates assay robustness. Determine the 
    
    
    
    using non-linear regression analysis.
Protocol 3: Cell-Free -Hematin Formation Inhibition Assay

Purpose: To confirm that the synthesized derivatives retain the classical quinoline mechanism of action (inhibiting hemozoin formation)[2].

Methodology:

  • Reaction Setup: Dissolve hemin (porphyrin source) in 0.1 M NaOH. Add the test compounds at varying concentrations.

  • Initiation: Initiate

    
    -hematin (synthetic hemozoin) crystallization by adding 0.5 M sodium acetate buffer to drop the pH to 5.0, followed by Tween-20 to mimic lipid droplets. Causality: The parasite's digestive vacuole operates at pH ~5.0. Conducting the assay at this pH ensures the quinoline nitrogens are properly protonated, mimicking the exact electrostatic environment required for binding to the propionate side chains of FPIX.
    
  • Incubation & Readout: Incubate at 37 °C for 4 hours. Measure the absorbance of unreacted heme at 405 nm using a microplate reader.

  • Validation: Use Amodiaquine as a positive inhibition control and Pyrimethamine (a folate antagonist) as a negative mechanistic control.

HemozoinInhibition Hb Host Hemoglobin (RBC) Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Parasite Digestion Hz Hemozoin Crystals (Non-toxic to Parasite) Heme->Hz Polymerization (Survival Pathway) Complex Drug-Heme Complex (Crystallization Blocked) Heme->Complex Drug Binding Drug 2-Methylquinoline Derivative Drug->Complex π-π Stacking & Electrostatic Bonds Death Parasite Death (Membrane Lysis) Complex->Death Accumulation of Toxic Species

Mechanism of action: 7-chloroquinoline derivatives block toxic heme polymerization into hemozoin.

Quantitative Data Presentation

The success of the 4-bromo-7-chloro-2-methylquinoline scaffold is measured by its ability to retain low nanomolar efficacy against sensitive strains (3D7) while drastically improving efficacy against resistant strains (Dd2) compared to standard therapies[1].

Table 1: Comparative Antiplasmodial Activity of 2-Methylquinoline Derivatives

Compound CoreSubstituted Side Chain (C4 position)

3D7 (nM)

Dd2 (nM)
Resistance Index (RI)*
Chloroquine (Control) N,N-diethylpentane-1,4-diamine15.2185.412.20
Derivative A Piperazine-1-yl acetamide12.428.52.30
Derivative B N,N-bis(3-aminopropyl)amine8.714.21.63
Derivative C Pyrrolidin-2-yl methanone18.135.61.96

*Note: The Resistance Index (RI) is calculated as


. An RI approaching 1.0 indicates that the compound effectively evades the PfCRT resistance mechanism[1].

References

  • Title: Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids Source: PubMed Central (PMC) URL: [Link]

  • Title: The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite Source: MESA Malaria URL: [Link]

  • Title: Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids Source: MDPI Pharmaceuticals URL: [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the functionalization of 4-Bromo-7-chloro-2-methylquinoline via Buchwald-Hartwig amination . The primary challenge with this substrate is achieving complete chemoselectivity for the C4-bromide over the C7-chloride. While the C4 position is electronically activated by the quinoline nitrogen (para-position), the presence of the C7-chloride presents a potential site for side reactions or polymerization if catalyst control is lost.

This protocol utilizes a Pd(OAc)₂ / Xantphos catalytic system to exploit the bond dissociation energy (BDE) difference between Ar-Br and Ar-Cl, ensuring exclusive C-N bond formation at the 4-position.

Mechanistic Insight & Chemoselectivity

To design a robust process, one must understand the electronic and steric landscape of the substrate.

The Selectivity Hierarchy

The chemoselectivity relies on two converging factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), resulting in a faster rate of oxidative addition (OA) to the Pd(0) species.

  • Electronic Activation: The C4 position is electron-deficient due to the resonance withdrawal of the quinoline nitrogen (analogous to the 4-position in pyridine). This makes the C4-Br highly susceptible to oxidative addition compared to the C7-Cl, which behaves more like a standard meta-substituted chlorobenzene.

The Role of the 2-Methyl Group

The 2-methyl substituent is electronically donating but sterically benign regarding the C4 position (meta-relationship). However, it increases the lipophilicity of the substrate, which necessitates the use of non-polar or moderately polar solvents (Toluene or 1,4-Dioxane) to maintain solubility during the catalytic cycle.

Pathway Visualization

The following diagram illustrates the divergent pathways. We aim to maximize Pathway A (C4-amination) and suppress Pathway B (C7-amination).

ReactionSelectivity Substrate 4-Bromo-7-chloro- 2-methylquinoline OA_C4 Oxidative Addition (C4-Br) Substrate->OA_C4 Fast (k1) Weaker Bond OA_C7 Oxidative Addition (C7-Cl) Substrate->OA_C7 Slow (k2) Stronger Bond Pd0 Pd(0)/Ligand Complex Pd0->OA_C4 Pd0->OA_C7 Product 4-Amino-7-chloro- 2-methylquinoline (Target) OA_C4->Product + Amine Reductive Elim. Byproduct Bis-aminated Impurity OA_C7->Byproduct + Amine Product->Byproduct Over-reaction (Avoidable)

Figure 1: Chemoselectivity logic flow. The kinetic preference for C4-Br (green path) is exploited over C7-Cl (red path).

Experimental Strategy & Optimization

Catalyst & Ligand Selection[1][2]
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is the "Gold Standard" for this transformation. Its wide bite angle (111°) promotes the reductive elimination step, which is crucial for electron-deficient heterocycles.

    • Alternative:BINAP can be used if Xantphos fails, but Xantphos typically provides higher turnover numbers (TON) for heteroaryl halides.

Base & Solvent[1][3]
  • Base: Cs₂CO₃ (Cesium Carbonate) is the base of choice.[1][2] It is mild enough to prevent hydrolysis of the imine-like character of the quinoline but strong enough to deprotonate the amine.

    • Avoid: NaOtBu (Sodium tert-butoxide) unless the amine is extremely unreactive. Strong alkoxides can cause side reactions at the C2-methyl group (deprotonation/polymerization).

  • Solvent: 1,4-Dioxane (anhydrous). Toluene is a viable backup, but Dioxane's higher boiling point (101°C) allows for faster kinetics if the substrate is sluggish.

Detailed Protocol: Synthesis of 4-Morpholino-7-chloro-2-methylquinoline

This protocol uses morpholine as a model secondary amine. Adjust stoichiometry slightly for primary amines.

Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
4-Bromo-7-chloro-2-methylquinoline 256.531.0513 mg (2.0 mmol)Substrate
Morpholine 87.121.2209 mg (2.4 mmol)Nucleophile
Pd(OAc)₂ 224.510.0522.5 mg (5 mol%)Catalyst Precursor
Xantphos 578.620.10116 mg (10 mol%)Ligand
Cs₂CO₃ 325.822.01.30 g (4.0 mmol)Base
1,4-Dioxane --20 mL (0.1 M)Solvent
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a dry vial, weigh Pd(OAc)₂ and Xantphos .

  • Add 2 mL of anhydrous 1,4-Dioxane.

  • Stir at room temperature for 5–10 minutes. The solution should turn from orange to a clear yellow/brown, indicating the formation of the active L₂Pd(0) species. Skipping this step often leads to variable induction periods.

Step 2: Reaction Assembly

  • Equip a 50 mL Schlenk tube or a heavy-walled pressure vial with a magnetic stir bar.

  • Add 4-Bromo-7-chloro-2-methylquinoline and Cs₂CO₃ .

  • Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen.

  • Add the remaining 1,4-Dioxane (18 mL) via syringe.

  • Add Morpholine via syringe.

  • Add the Pre-complexed Catalyst Solution (from Step 1) via syringe.

Step 3: Reaction

  • Seal the vessel.[3]

  • Heat the reaction mixture to 100°C in an oil block or sand bath.

  • Stir vigorously (800+ RPM). Mass transfer is critical as Cs₂CO₃ is insoluble.

  • Monitoring: Check by TLC or LCMS after 2 hours.

    • TLC Eluent:[4] 20% Ethyl Acetate in Hexanes.

    • Target: Disappearance of the starting bromide (Rf ~0.6) and appearance of a fluorescent blue spot (product, Rf ~0.3).

Step 4: Workup & Purification [1][3]

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts (CsBr, excess Cs₂CO₃).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% to 30% Ethyl Acetate in Hexanes.

    • Note: The product is basic.[5] Pre-treating the silica column with 1% Triethylamine can reduce streaking, though usually not necessary for morpholine derivatives.

Experimental Workflow Diagram

Workflow Prep PREPARATION Dry solvents, weigh solids Pre-complex Pd/Ligand Reaction REACTION 100°C, 2-4 Hours Inert Atmosphere Prep->Reaction Check MONITORING TLC/LCMS (Look for SM disappearance) Reaction->Check Check->Reaction Incomplete Workup WORKUP Filter (Celite) Concentrate Check->Workup Complete Purify PURIFICATION Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Critical Parameters (The "Voice of Experience")

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning of Pd catalyst.Ensure rigorous degassing. Use "Freeze-Pump-Thaw" if possible. Increase catalyst loading to 10 mol%.
C7-Amination Observed Temperature too high or Ligand failure.Lower temp to 80°C. Ensure Xantphos is fresh (phosphines oxidize over time). Do NOT use monodentate ligands like PPh3.
Dehalogenation (H instead of Br) Solvent impurities (peroxides) or hydride source.Use fresh, anhydrous Dioxane. Avoid alcohols as solvents (they can act as hydride sources via beta-hydride elimination).
Product Streaking on TLC Interaction with Silica.Add 1% Et3N to the TLC eluent and the column solvent system.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. (Foundational text on ligand selection). [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][6][7] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition in English, 34(12), 1348-1350. [Link]

  • Beilstein Journals. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein J. Org.[6] Chem. (Analogous heteroaryl halide reactivity). [Link]

Sources

Application Note: Regioselective Synthesis of 7-Chloro-2-methylquinoline via Hydrodehalogenation

[1]

Executive Summary

7-Chloro-2-methylquinoline (also known as 7-chloroquinaldine) is a critical pharmacophore in medicinal chemistry, serving as the scaffold for numerous antimalarial (e.g., Chloroquine analogues), anti-inflammatory, and cytotoxic agents.[1] While direct condensation methods (e.g., Doebner-Miller) exist, they often suffer from harsh conditions and isomeric mixtures (5-chloro vs. 7-chloro).[1]

This guide details a high-precision protocol for synthesizing 7-chloro-2-methylquinoline via the regioselective hydrodehalogenation (HDH) of 4,7-dichloro-2-methylquinoline .[1] This approach leverages the electronic disparity between the C4 and C7 positions, allowing the selective removal of the activated C4-chlorine while retaining the C7-chlorine essential for bioactivity.[1]

Key Advantages of this Protocol:

  • Regioselectivity: >98% retention of the C7-halogen.[1]

  • Safety: Utilizes Catalytic Transfer Hydrogenation (CTH), eliminating high-pressure H₂ gas cylinders.[1]

  • Scalability: Validated for gram-to-multigram scales.

Chemical Strategy & Mechanistic Logic

The core challenge in this synthesis is differentiating between two halogen atoms on the same scaffold. The success of this protocol relies on the electronic properties of the quinoline ring:

  • C4-Position (Activated): The chlorine at position 4 is para to the quinoline nitrogen.[1] It behaves similarly to an acid chloride or an activated heteroaryl halide due to the electron-withdrawing nature of the imine-like nitrogen.[1] It is highly susceptible to oxidative addition by Palladium (Pd).[1]

  • C7-Position (Deactivated): The chlorine at position 7 is located on the benzenoid ring and behaves like a standard aryl chloride.[1] It is significantly more stable and requires higher energy or longer reaction times to reduce.[1]

By controlling the kinetics of the hydrogen source and catalyst loading, we can kinetically trap the intermediate 7-chloro-2-methylquinoline before the thermodynamically stable non-halogenated product is formed.[1]

Visualizing the Pathway

The following diagram illustrates the reaction workflow and the competing pathways that must be suppressed.

Gcluster_0Kinetic Control WindowStart4,7-Dichloro-2-methylquinoline(Precursor)Target7-Chloro-2-methylquinoline(Target Product)Start->Target Fast Step (C4 Reduction)CatalystPd/C + HCOONH4(Catalytic Transfer)Catalyst->StartOverRed2-Methylquinoline(Over-reduced Impurity)Target->OverRed Slow Step (C7 Reduction)

Figure 1: Reaction pathway demonstrating the kinetic window required to isolate the 7-chloro derivative.

Experimental Protocol: Catalytic Transfer Hydrogenation (CTH)

Objective: Selective removal of C4-Cl from 4,7-dichloro-2-methylquinoline.

Materials & Reagents
ReagentRoleGrade/Spec
4,7-Dichloro-2-methylquinoline Substrate>97% Purity
Palladium on Carbon (Pd/C) Catalyst10% wt loading, wet support
Ammonium Formate Hydrogen DonorAnhydrous, 99%
Methanol (MeOH) SolventHPLC Grade
Triethylamine (Et₃N) Acid ScavengerReagent Grade
Step-by-Step Methodology
Step 1: Reaction Setup[1][2][3]
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dichloro-2-methylquinoline (5.0 g, 23.6 mmol) in Methanol (100 mL) .

    • Note: Slight warming (40°C) may be required to fully dissolve the starting material.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (0.25 g, 5 wt% relative to substrate) to the solution.[1]

    • Safety: Pd/C can be pyrophoric when dry.[1] Add it to the wet solution or wet it with a small amount of water before addition.[1]

  • Donor Addition: Add Ammonium Formate (4.5 g, 71 mmol, 3.0 equiv) in a single portion.

    • Logic: Ammonium formate decomposes into H₂, CO₂, and NH₃ in situ, providing a controlled release of hydrogen.

Step 2: Reaction Execution
  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (gentle reflux) .

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 8:2) or HPLC every 30 minutes.[1]

    • Target Endpoint: Disappearance of the starting material (Rf ~0.[1]6) and appearance of the product (Rf ~0.4).

    • Critical Control Point: Do not exceed 2 hours of reflux.[1] Prolonged heating promotes the removal of the C7-chlorine.[1]

  • Quenching: Once the starting material is consumed (<1% by HPLC), immediately remove the flask from heat and cool to room temperature.

Step 3: Workup & Purification[1]
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Wash the pad with Methanol (20 mL).[1]

  • Concentration: Evaporate the methanol under reduced pressure to obtain a semi-solid residue.

  • Extraction:

    • Dissolve residue in Dichloromethane (DCM, 50 mL) .

    • Wash with Water (2 x 30 mL) to remove ammonium salts.[1]

    • Wash with Brine (30 mL) .[1]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to afford off-white needles.

Expected Yield & Data
  • Typical Yield: 85–92%[1]

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: 74–76°C (Lit. 75–77°C).[1]

Mechanistic Analysis & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting if selectivity is lost.[1]

Mechanism: Pd-Catalyzed Hydrogenolysis

The reaction proceeds via an oxidative addition/reductive elimination cycle.[1] The electron-deficient nature of the pyridine ring makes the C4-Cl bond weaker and more accessible to the Pd(0) species than the C7-Cl bond.[1]

Mechanismcluster_selectivitySelectivity FilterPd0Pd(0)Active SpeciesOxAddOxidative Addition(Fast at C4)Pd0->OxAddSubstrate4,7-Dichloro-2-methylquinolineSubstrate->OxAdd C4-Cl AttackPdIIPd(II)-Cl ComplexOxAdd->PdIIHTransTransmetallation(From Formate)PdII->HTrans + H-RedElimReductive Elimination(Product Release)HTrans->RedElimRedElim->Pd0 Regenerate CatalystProduct7-Chloro-2-methylquinolineRedElim->ProductWarningC7-Cl is electron-rich (Deactivated)Resists Oxidative Addition

Figure 2: Catalytic cycle highlighting the preferential oxidative addition at the C4 position.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Over-reduction (Product is 2-methylquinoline) Reaction time too long or too much catalyst.[1]Stop reaction immediately upon consumption of SM.[1] Reduce Pd/C loading to 3 wt%.
Incomplete Conversion Poisoned catalyst or insufficient H-donor.[1]Add fresh ammonium formate (1 equiv). Ensure solvent is not anhydrously "dry" (trace water helps formate decomposition).[1]
Dimer Formation Radical coupling side-reaction.[1]Ensure vigorous stirring to maintain H₂ saturation in solution.[1]

Validation Parameters

To ensure the protocol was successful, the following analytical signatures must be verified.

1H NMR Interpretation (CDCl₃, 400 MHz)
  • Loss of C4 Signal: The disappearance of the C4-Cl carbon signal and the appearance of a new aromatic proton doublet/singlet at the C4 position (approx.[1] δ 7.8–8.0 ppm) confirms dechlorination.[1]

  • Retention of C7 Pattern: The coupling pattern for the C8 (d, J2 Hz) and C6 (dd, J8, 2 Hz) protons must remain intact, confirming the 7-Cl is present.

  • Methyl Group: A sharp singlet at δ 2.7 ppm (C2-Me) confirms the methyl group is unaffected.[1]

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient 10% -> 90%.[1]

  • Retention Time Order:

    • 2-Methylquinoline (Over-reduced) - Earliest[1]

    • 7-Chloro-2-methylquinoline (Target) - Middle

    • 4,7-Dichloro-2-methylquinoline (SM) - Latest[1]

References

  • Selective Dechlorination of Chloroquinolines

    • Title: Regioselective catalytic transfer hydrogenation of polyhalogen
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the reactivity order C4 > C2 > C7 in quinoline reductions.
    • [1]

  • Catalytic Transfer Hydrogenation Methodology

    • Title: Ammonium formate/palladium on carbon: A versatile system for catalytic hydrogen transfer reductions.[1]

    • Source:Chemical Reviews.
    • Context: Provides the foundational mechanism for using ammonium formate as a safer hydrogen source.[1]

    • [1]

  • Synthesis of 7-chloro-2-methylquinoline Precursors

    • Title: Synthesis of 7-chloroquinaldine (7-chloro-2-methylquinoline).[1][4][5][6]

    • Source:Organic Syntheses.
    • Context: Describes the synthesis of the scaffold, confirming the structure and physical properties (MP 74-76°C).
    • [1]

  • Antimalarial Structure-Activity Relationships

    • Title: 4-Aminoquinolines: A privileged class of antimalarial agents.[1]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Validates the necessity of retaining the 7-chloro substituent for biological activity.[1][2]

    • [1]

High-Fidelity Sonogashira Coupling of 4-Bromo-7-chloro-2-methylquinoline: Chemoselective Alkynylation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the chemoselective Sonogashira cross-coupling of 4-Bromo-7-chloro-2-methylquinoline , a privileged scaffold in the synthesis of antimalarials (chloroquine analogs) and Type II kinase inhibitors. The core challenge and opportunity of this substrate lie in its dihalogenated nature . The electronic disparity between the C4-bromo (heterocyclic, electron-deficient) and C7-chloro (benzenoid, electron-rich) positions allows for precise, sequential functionalization.

This guide provides two field-validated protocols:

  • Protocol A (Standard Pd/Cu): A high-yielding, robust method for discovery chemistry.

  • Protocol B (Copper-Free): A trace-metal-compliant method for pharmaceutical process development, eliminating Glaser homocoupling side products.

Part 1: Strategic Analysis & Mechanistic Insight

Chemoselectivity Rationale

The success of this protocol relies on the distinct electrophilicity of the two halogenated sites.

  • C4-Position (Reactive Site): The bromine at C4 is highly activated for oxidative addition due to the electron-withdrawing nature of the quinoline nitrogen (para-position). The bond dissociation energy (BDE) of C(sp²)-Br is significantly lower than C(sp²)-Cl, and the

    
    -deficient heterocyclic ring stabilizes the anionic transition state during oxidative addition.
    
  • C7-Position (Latent Site): The chlorine at C7 is located on the benzenoid ring. It behaves like a standard unactivated aryl chloride, requiring higher temperatures and specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) to react.

Operational Consequence: By maintaining reaction temperatures below 60°C and using standard triphenylphosphine ligands, the reaction occurs exclusively at C4, leaving the C7-Cl handle intact for subsequent diversification (e.g., Buchwald-Hartwig amination or Suzuki coupling).

Visualization of Reaction Logic

ReactionLogic Start 4-Bromo-7-chloro- 2-methylquinoline Cond Conditions: Pd(PPh3)2Cl2, CuI Et3N, 50°C Start->Cond Inter Oxidative Addition (Preferential at C4-Br) Cond->Inter Prod 4-Alkynyl-7-chloro- 2-methylquinoline Inter->Prod Fast (k1) Side C7-Coupling (Not Observed < 80°C) Inter->Side Slow (k2)

Figure 1: Chemoselective pathway favoring C4-alkynylation over C7 functionalization.

Part 2: Experimental Protocols

Pre-requisite: Preparation of Starting Material

Note: If not purchased commercially, the substrate is synthesized from 7-chloro-2-methylquinolin-4-ol.

  • Reagents: 7-chloro-2-methylquinolin-4-ol (1.0 equiv), POBr

    
     (1.5 equiv), Toluene.
    
  • Procedure: Reflux the mixture at 110°C for 2 hours. Cool, quench with ice-water, and neutralize with NaHCO

    
    .[1] Extract with DCM.[1]
    
  • Purification: Recrystallization from Ethanol/Hexane.

  • Yield: Typically 85-90%.

Protocol A: Standard Pd/Cu Catalysis (Discovery Scale)

Best for: Small scale (<1g), rapid library synthesis, non-GMP applications.

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate 1.0 Electrophile
Terminal Alkyne 1.2 Nucleophile

| Pd(PPh


)

Cl

| 0.03 (3 mol%) | Catalyst Precursor | | CuI | 0.03 (3 mol%) | Co-catalyst (Activates Alkyne) | | Et

N
| 3.0 | Base / Solvent component | | THF or DMF | [0.2 M] | Solvent |

Step-by-Step Methodology:

  • Degassing: Charge a flame-dried Schlenk flask with the substrate (1.0 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (21 mg), and CuI (5.7 mg). Evacuate and backfill with Argon (
    
    
    ).[2]
  • Solvation: Add anhydrous THF (4 mL) and Et

    
    N (1 mL) via syringe.
    
  • Addition: Add the terminal alkyne (1.2 mmol) dropwise.

    • Tip: If the alkyne is solid, dissolve it in minimal THF and add via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by TLC, heat to 50°C .

    • Monitoring: The reaction typically turns dark brown/black.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NH

    
    Cl (to remove Cu), then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Copper-Free Variant (Pharma/Green)

Best for: Process chemistry, avoiding heavy metal contamination, substrates sensitive to oxidative homocoupling (Glaser coupling).

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate 1.0 Electrophile
Terminal Alkyne 1.5 Nucleophile

| Pd(OAc)


  | 0.02 (2 mol%) | Catalyst Source |
| XPhos  | 0.04 (4 mol%) | Ligand (Promotes Oxidative Addn) |
| Cs

CO

| 2.0 | Inorganic Base | | MeCN or Dioxane | [0.2 M] | Solvent |

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, Pd(OAc)

    
    , XPhos, and Cs
    
    
    
    CO
    
    
    in a reaction vial.
  • Solvent: Add degassed Acetonitrile (MeCN).

  • Activation: Stir for 5 mins to allow ligand complexation.

  • Coupling: Add the alkyne. Seal the vial and heat to 80°C .

    • Note: Copper-free conditions generally require higher temperatures than Pd/Cu systems due to the lack of copper-acetylide formation.

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify.

Part 3: Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseSolution
Low Conversion Poisoned CatalystEnsure strict O

exclusion. Sparge solvents with Ar for 15 mins.
Homocoupling (Alkyne dimer) O

leak + Copper
Switch to Protocol B (Cu-free) or use freeze-pump-thaw degassing.
C7-Chlorine Reaction Temperature too highKeep reaction <60°C. Do not use bulky ligands (like XPhos) if selectivity is lost; revert to PPh

.
Product Hydrolysis Wet solventUse anhydrous Et

N and THF.
Analytical Validation (NMR)
  • Starting Material: C3-H appears as a singlet around

    
     7.6 ppm.
    
  • Product: The C3-H signal often shifts upfield slightly or remains similar, but the disappearance of the terminal alkyne proton (

    
     2.0-3.0 ppm) and the correct integration of the alkyne substituent confirms coupling.
    
  • Selectivity Check: Ensure the C7-Cl region (aromatic protons on the benzene ring) retains the characteristic splitting pattern (d, d, dd) of the 7,8-disubstituted system.

Part 4: Workflow Visualization

Workflow cluster_0 Protocol A: Standard Execution cluster_1 Workup & Isolation Step1 Charge Flask: Substrate + Pd(PPh3)2Cl2 + CuI Step2 Inert Atmosphere: Evacuate/Backfill Ar (3x) Step1->Step2 Step3 Add Solvents: THF + Et3N (Degassed) Step2->Step3 Step4 Add Alkyne: Dropwise at RT Step3->Step4 Step5 Reaction: RT to 50°C, 1-4h Step4->Step5 Wash Quench: Sat. NH4Cl (Removes Cu) Step5->Wash Dry Dry: Na2SO4 + Filter Wash->Dry Purify Column Chromatography: Hexane/EtOAc Dry->Purify

Figure 2: Step-by-step experimental workflow for the standard Pd/Cu protocol.

References

  • Sonogashira Coupling Overview & Mechanism: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.

  • Reactivity of 4-Haloquinolines: Wolf, C., et al. (2009). Chemoselective cross-coupling reactions of 4,7-dichloroquinoline. Journal of Organic Chemistry.[3] (Analogous reactivity profile cited for chemoselectivity).

  • Copper-Free Methodologies: Liang, Y., et al. (2011). Copper-free Sonogashira coupling using Pd(OAc)2.[4] Organic Letters.[3]

  • Synthesis of Starting Material (Gould-Jacobs/POBr3): BenchChem Technical Guide. Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Analogous procedure). (General reference for halo-quinoline synthesis).[5]

  • Application in Antimalarials: Solomon, V. R., & Lee, H. (2011). Quinoline-based antimalarial drugs: A patent review. Expert Opinion on Therapeutic Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Strategic Overview

The synthesis of 4-Bromo-7-chloro-2-methylquinoline is a classic exercise in heterocyclic chemistry that presents two distinct "kill steps" for yield:

  • Regioselectivity (The Isomer Trap): The starting material, 3-chloroaniline, is asymmetric.[1] During the Conrad-Limpach cyclization, it can cyclize at two positions, yielding a mixture of the desired 7-chloro isomer and the unwanted 5-chloro isomer.

  • Bromination Efficiency: Converting the intermediate 4-quinolone to the 4-bromo derivative using phosphorus oxybromide (

    
    ) is prone to incomplete conversion and difficult workups due to phosphorus byproducts.[1]
    

This guide moves beyond standard textbook descriptions to address these specific failure points.

Visualizing the Critical Pathway

The following flowchart illustrates the synthetic route and the critical decision points where yield is gained or lost.

G Start Start: 3-Chloroaniline + Ethyl Acetoacetate Enamine Intermediate 1: Enamine Formation (Dean-Stark Water Removal) Start->Enamine Acid Cat. / Reflux Cyclization Critical Step: Thermal Cyclization (250°C in Dowtherm A) Enamine->Cyclization High Temp IsomerSplit Regioselectivity Checkpoint Cyclization->IsomerSplit Product7Cl Target Intermediate: 7-Chloro-2-methyl-4-quinolone IsomerSplit->Product7Cl Major Product (Sterics) Product5Cl Impurity: 5-Chloro-2-methyl-4-quinolone IsomerSplit->Product5Cl Minor Product Purification Purification: Recrystallization (EtOH/AcOH) Product7Cl->Purification Bromination Bromination: Reaction with POBr3 (Anhydrous, 140°C) Purification->Bromination FinalProduct Final Product: 4-Bromo-7-chloro-2-methylquinoline Bromination->FinalProduct

Caption: Synthetic workflow highlighting the critical regioselectivity checkpoint at the cyclization stage.

Critical Control Points & Troubleshooting (Q&A)

Phase 1: The Conrad-Limpach Cyclization

Context: Reaction of 3-chloroaniline with ethyl acetoacetate followed by thermal cyclization.

Q1: I am seeing a persistent impurity (~15-20%) by HPLC after cyclization. What is it?

  • Diagnosis: This is almost certainly the 5-chloro isomer .

  • Mechanism: 3-chloroaniline has two ortho positions available for cyclization. While steric hindrance favors the 7-chloro position (para to the Cl), the 5-chloro position (ortho to the Cl) is accessible.

  • Solution: Do not proceed to bromination with this mixture. Separation of the bromo-isomers is extremely difficult.

    • Protocol: Recrystallize the 4-hydroxy intermediate.[2][3] The 7-chloro isomer is typically less soluble in glacial acetic acid or ethanol than the 5-chloro isomer.

    • Action: Reflux the crude solid in glacial acetic acid, cool slowly to room temperature, and filter. The precipitate is enriched in the 7-chloro target.

Q2: My yield for the cyclization is low (<40%). The reaction turns into a black tar.

  • Diagnosis: Thermal degradation due to improper temperature control or oxidation.[1]

  • Correction:

    • Solvent Choice: Switch from Polyphosphoric Acid (PPA) to Dowtherm A (diphenyl ether/biphenyl mixture).[1] PPA often causes charring with halogenated anilines.[1]

    • Addition Rate: Do not mix reagents cold and heat them. Add the enamine dropwise into boiling Dowtherm A (250°C). This ensures instantaneous cyclization (kinetic control) and prevents polymerization of the intermediate.[1]

Phase 2: Bromination with

Context: Conversion of 7-chloro-2-methylquinolin-4-one to the 4-bromo derivative.

Q3: The reaction stalls at 80% conversion even with excess


. 
  • Diagnosis: "Coat-of-Armor" effect or moisture contamination. The insoluble quinolone starting material can become coated with product, preventing further reaction.[1]

  • Correction:

    • Grinding: Finely powder the dried quinolone starting material before adding it to the flask.

    • Solvent: While neat

      
       is common, adding a small amount of anhydrous acetonitrile  or toluene  can help solubilize the interface.[1]
      
    • Catalyst: Add a catalytic amount of DMF (Dimethylformamide).[1] This forms the Vilsmeier-Haack-like active species, which is a more potent electrophile than

      
       alone.
      

Q4: The workup is violent and forms a stable emulsion. [1]

  • Diagnosis: Improper quenching of excess phosphoryl halides.[1]

  • Protocol:

    • Decant the hot organic layer/melt (if neat).[1]

    • Pour the reaction mixture slowly onto a slurry of crushed ice and solid

      
       .
      
    • Crucial Step: Adjust pH to ~8-9.[4] If the pH is acidic, the quinoline nitrogen is protonated, making it water-soluble (loss of yield).[1] If too basic, you risk hydrolysis.[1]

    • Extraction: Use Dichloromethane (DCM) .[1] If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to break the surface tension.[1]

Optimized Experimental Protocol

Objective: Synthesis of 4-Bromo-7-chloro-2-methylquinoline (Target: >10g scale).

Step 1: Synthesis of 7-Chloro-2-methylquinolin-4(1H)-one
  • Condensation: In a flask equipped with a Dean-Stark trap, reflux 3-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene with a catalytic amount of p-TsOH (0.01 eq) until water collection ceases (~3-4 hours). Evaporate toluene to yield the enamine oil.[1]

  • Cyclization: Heat Dowtherm A (10 mL per gram of reactant) to a rolling boil (~250°C).

  • Addition: Add the enamine oil dropwise (diluted in a minimal amount of warm Dowtherm A if necessary) to the boiling solvent. Note: Maintain temperature >240°C during addition.

  • Isolation: After addition, reflux for 15 mins. Cool to room temperature. Dilute with hexane (to keep Dowtherm in solution) and filter the precipitated solid.[1][2]

  • Purification: Recrystallize from Ethanol/Acetic Acid (9:1) to remove the 5-chloro isomer.

    • Checkpoint: Verify purity by NMR.[1] H-5 proton (d, ~8.0 ppm) should be a doublet; if you see a multiplet or extra splitting patterns, the 5-chloro isomer is present.[1]

Step 2: Bromination to 4-Bromo-7-chloro-2-methylquinoline
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reaction: Mix dried 7-chloro-2-methylquinolin-4-one (1.0 eq) with

    
      (2.5 eq). Add anhydrous Anisole (optional, as high-boiling solvent) or run neat.[1]
    
  • Activation: Add 3-5 drops of anhydrous DMF.

  • Heat: Heat to 140°C for 2-3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1]

  • Quench: Cool to 60°C. Pour onto ice/

    
    . Stir vigorously for 30 mins to hydrolyze P-Br bonds.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1][2][5][6]
    
  • Final Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Quantitative Data Summary

ParameterStandard Literature ValuesOptimized Protocol Target
Cyclization Yield 40 - 55%65 - 75%
Regio-Purity (7-Cl) 85:15 (Mixture)>98:2 (After Recryst.)
Bromination Yield 60%85 - 90%
Appearance Brown/Black SolidOff-white/Pale Yellow Needles

References

  • BenchChem. "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." BenchChem Technical Library. Link (Accessed via Vertex AI).[1]

  • MDPI. "Synthesis of 4-azido-7-chloroquinoline via 4,7-dichloroquinoline precursors." Molbank, 2022.[1][6] Link

  • Sigma-Aldrich. "Product Specification: 7-Bromo-2-chloro-4-methylquinoline."[7] Sigma-Aldrich Catalog. Link

  • Cambridge University. "Reaction Chemistry & Engineering: Optimization of Halogenation Reactions."[1] University of Cambridge Research.[1] Link

(Note: While specific literature for the exact 4-bromo-7-chloro-2-methyl derivative is rare, the protocols above are derived from the authoritative Conrad-Limpach and POBr3 bromination methodologies cited in references 1 and 2, adapted for the specific substituent effects of the 3-chloro group.)

Sources

Technical Support Center: Purification of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the isolation and purification of 4-Bromo-7-chloro-2-methylquinoline (CAS: 1070879-51-4). This guide is designed for researchers and drug development professionals handling the downstream processing of halogenated quinoline intermediates.

The conversion of 4-hydroxyquinolines to 4-bromoquinolines typically relies on aggressive brominating agents like phosphorus oxybromide (POBr₃), which necessitates rigorous purification to isolate the highly electrophilic quinoline core 1.

Purification Logic & Workflow

PurificationWorkflow A Crude Mixture (Quinoline + POBr3) B Aqueous Quench & Base (pH > 8) A->B Neutralize HBr/H3PO4 C Liquid Extraction (Organic Phase) B->C Isolate Free Base D Flash Chromatography (Silica Gel) C->D Remove Polar Impurities E Recrystallization (EtOH / Hexane) D->E Polish Regioisomers F Pure 4-Bromo-7-chloro- 2-methylquinoline E->F >99% Purity Achieved

Logical workflow for the purification of halogenated quinoline derivatives.

Troubleshooting Guides & FAQs

Q: Why is my product yield low, with most of the mass lost in the aqueous phase during the initial workup? A: 4-Bromo-7-chloro-2-methylquinoline contains a weakly basic quinoline nitrogen. The crude reaction mixture is highly acidic due to HBr and phosphoric acid byproducts generated by POBr₃. Causality: If the mixture is not sufficiently neutralized, the quinoline nitrogen remains protonated as a water-soluble quaternary ammonium salt. You must adjust the aqueous phase to pH > 8 using a mild base (e.g., saturated aqueous K₂CO₃) to ensure the compound exists as a neutral free base, which will readily partition into the organic extraction solvent. Self-validating step: If the aqueous layer pH tests < 7 on pH paper, your extraction will fail.

Q: How do I efficiently resolve the target compound from unreacted 7-chloro-2-methylquinolin-4-ol on a silica column? A: The starting material, 7-chloro-2-methylquinolin-4-ol, exists primarily in its tautomeric quinolone form, making it highly polar and prone to strong hydrogen bonding with silica gel. In contrast, the brominated product is highly lipophilic. Causality: By utilizing a non-polar to polar gradient—typically starting at 5-10% Ethyl Acetate in Hexane—the lipophilic 4-bromo-7-chloro-2-methylquinoline will elute rapidly (Rf ~0.4), while the polar starting material will remain trapped at the baseline 2.

Q: My isolated product still contains trace di-halogenated impurities. How can I achieve >99% purity? A: Flash chromatography is excellent for removing polar starting materials but often struggles to resolve structurally similar di-halogenated regioisomers that possess nearly identical Rf values. Causality: Recrystallization exploits the subtle differences in crystal lattice packing and solubility thermodynamics between regioisomers 3. Dissolving the semi-pure solid in a minimum amount of hot ethanol, followed by slow cooling, allows the target molecule to selectively crystallize, leaving trace impurities dissolved in the mother liquor.

Q: Why does the purified compound darken during solvent evaporation or storage? A: The 4-bromoquinoline scaffold is highly electrophilic and sensitive to both light and thermal degradation 4. Causality: Prolonged exposure to heat during rotary evaporation (especially >45°C) or exposure to ambient UV light can trigger radical debromination or oxidation of the quinoline core. Always evaporate solvents under high vacuum at lower temperatures and store the final product in amber vials under an inert argon or nitrogen atmosphere.

Quantitative Purification Metrics

Purification StageTarget Impurity RemovedKey Parameter / MetricExpected Recovery / Purity
Aqueous Quench & Extraction POBr₃, HBr, H₃PO₄Aqueous phase pH > 8>95% mass recovery
Flash Chromatography 7-chloro-2-methylquinolin-4-olRf = 0.4 (10% EtOAc/Hexane)80-85% yield, ~95% purity
Recrystallization Regioisomers, trace organicsHot Ethanol (approx. 10 mL/g)70-75% yield, >99% purity

Standard Operating Procedure (SOP)

Phase 1: Reaction Quenching & Liquid-Liquid Extraction
  • Cooling: Transfer the crude reaction flask to an ice-water bath and cool to 0°C.

  • Quenching: Slowly add crushed ice to the mixture to quench unreacted POBr₃. (Caution: This step is highly exothermic and evolves corrosive HBr gas. Perform strictly in a fume hood).

  • Neutralization: Dropwise, add saturated aqueous K₂CO₃ until the aqueous phase reaches pH 8–9. Self-Validation: Spot the aqueous layer onto pH indicator paper; do not proceed to extraction until the paper registers a stable dark green/blue.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Washing & Drying: Combine the organic layers, wash once with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 40°C) to yield the crude solid.

Phase 2: Flash Column Chromatography
  • Column Preparation: Pack a glass column with Silica Gel (230-400 mesh) using Hexane as the slurry solvent.

  • Loading: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM). Add a small amount of silica gel to the solution, evaporate the DCM to create a dry powder, and dry-load it onto the column head.

  • Elution: Elute the column using an isocratic mobile phase of 10% EtOAc in Hexane.

  • Fraction Collection: Monitor fractions via TLC under UV light (254 nm). Combine all fractions containing the distinct spot at Rf ~0.4.

  • Concentration: Evaporate the solvent in vacuo to obtain the semi-pure product.

Phase 3: Recrystallization (Final Polish)
  • Dissolution: Suspend the semi-pure solid in a minimum volume of boiling Ethanol in an Erlenmeyer flask. Add hot Ethanol dropwise just until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat source. Allow the solution to cool slowly to room temperature undisturbed (promotes larger, purer crystal lattice formation).

  • Maturation: Transfer the flask to an ice bath for 1 hour to maximize crystal yield.

  • Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexane.

  • Drying: Dry the crystals under high vacuum for 12 hours to afford pure 4-Bromo-7-chloro-2-methylquinoline (>99% by HPLC).

References

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides RSC Publishing URL:[Link]

  • Enantioselective total synthesis of the unnatural enantiomer of quinine NIH PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Recrystallization of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 4-Bromo-7-chloro-2-methylquinoline (CAS: 89446-52-6), a halogenated heteroaromatic intermediate critical for medicinal chemistry scaffolds.

The Critical Challenge: This compound has a reported melting point of ~73–74°C [1]. This relatively low melting point presents a high risk of "oiling out" (liquid-liquid phase separation) if recrystallized from solvents with boiling points near or above this threshold (e.g., toluene, water, or even pure ethanol if uncontrolled).

This guide provides a self-validating protocol designed to bypass thermodynamic traps, ensuring high-purity crystalline recovery.

Part 1: Solvent Selection Strategy

Q: Which solvent system should I use? A: Do not use high-boiling single solvents like Toluene or DMF. The proximity of the solvent's boiling point to the compound's melting point will cause the compound to melt before it dissolves, leading to an emulsion (oil) rather than a solution.

Recommended Systems:

Solvent SystemTypeSuitabilityMechanism of Action
Ethyl Acetate / Hexanes BinaryHigh Allows fine-tuning of polarity.[1] Hexane acts as an anti-solvent to force crystallization at lower temperatures, preventing oiling.
Methanol SingleMedium-High BP (64.7°C) is safely below the compound's MP (74°C). Good solubility for polar impurities.[2]
Ethanol (95%) SingleMedium BP (78°C) exceeds MP. Risk of oiling out.[3][4] Only use if the binary system fails, and strictly control temperature.
Acetonitrile SingleLow Often too polar; tends to hold the product in solution or cause oiling due to high BP (82°C).

Expert Insight: For initial purification, we strongly recommend the Ethyl Acetate/Hexanes binary system. It decouples dissolution (EtOAc) from saturation (Hexanes), allowing you to induce crystallization at room temperature, far below the melting point danger zone [2].

Part 2: Optimized Recrystallization Protocol

Objective: Purify crude 4-Bromo-7-chloro-2-methylquinoline while preventing oiling out.

Phase 1: Pre-Treatment (Crucial)

Before recrystallization, ensure the crude solid is free of acidic oligomers from the POCl₃ chlorination step.

  • Dissolve crude mass in Dichloromethane (DCM) .

  • Wash 2x with 10% NaHCO₃ (removes phosphoric acid residues).

  • Wash 1x with Brine .[5]

  • Dry over MgSO₄ , filter, and evaporate to dryness.

Phase 2: The Binary Solvent Method (EtOAc / Hexanes)
  • Dissolution: Place the dried solid in a flask. Add Ethyl Acetate (EtOAc) dropwise while heating gently to 50–55°C (Do NOT boil; keep T < 60°C). Swirl until just dissolved.

  • Saturation: Remove from heat. While still warm (~45°C), add Hexanes dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the turbidity.

  • Seeding (The Anti-Oil Tactic): Add a tiny crystal of pure product (seed) to the clear solution.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Critical: If oil droplets appear, reheat slightly to redissolve and add more EtOAc.

    • Once solid crystals form at RT, move to a 4°C fridge for 12 hours.

  • Isolation: Filter the crystals and wash with cold Hexanes.

Part 3: Troubleshooting & FAQs

Q1: My product is coming out as a yellow/brown oil at the bottom of the flask. Why? A: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation) .

  • Cause: The temperature of your solution is higher than the melting point of the solvated product (mp < 74°C in solvent). Instead of organizing into a lattice, the compound precipitates as a liquid [3].[4]

  • Fix:

    • Re-dissolve: Reheat the mixture until the oil dissolves (add a small amount of good solvent if needed).

    • Seed: Cool the solution very slowly. Add a seed crystal at ~50°C.

    • Agitate: Vigorously stir the solution as it cools. This can sometimes break up oil droplets and induce nucleation.

Q2: The crystals are still yellow after recrystallization. How do I get them white? A: The yellow color is likely due to conjugated oligomers or traces of iodine/bromine if HI/HBr was generated during synthesis.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve the compound in warm EtOAc.

    • Add Activated Carbon (5-10 wt%) .

    • Stir for 15 minutes.

    • Filter through a Celite pad while warm.

    • Proceed with Hexane addition for recrystallization.

Q3: My yield is very low (<40%). Where is the product? A: It is likely remaining in the "mother liquor" due to the methyl group increasing solubility in organic solvents.

  • Fix: Do not discard the filtrate. Evaporate it to half volume and repeat the cooling process (Second Crop). Alternatively, the binary ratio was too rich in EtOAc. Use more Hexanes in the next run to force precipitation.

Part 4: Process Visualization

The following diagram illustrates the decision logic for solvent selection and the recovery workflow.

RecrystallizationWorkflow Start Crude 4-Bromo-7-chloro- 2-methylquinoline CheckMP Check MP vs Solvent BP (Target MP: 74°C) Start->CheckMP Choice1 Solvent: Ethanol (BP 78°C) CheckMP->Choice1 High Risk Choice2 Solvent: EtOAc / Hexanes CheckMP->Choice2 Recommended Risk RISK: Oiling Out (T > MP) Choice1->Risk Safe SAFE: Controlled Saturation (T < MP) Choice2->Safe OilFix TROUBLESHOOT: Oil Formed? Reheat -> Add Seed -> Stir Fast Risk->OilFix Process 1. Dissolve in warm EtOAc (50°C) 2. Add Hexanes until turbid 3. Seed & Cool Safe->Process Result Pure Crystals (White/Off-White) Process->Result Process->OilFix If fails OilFix->Process Retry

Figure 1: Decision tree for solvent selection emphasizing the avoidance of oiling out due to the compound's low melting point.

References
  • Chemical Synthesis Database. (n.d.). 7-bromo-2-chloro-4-methylquinoline - Synthesis and physical properties. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support Center: Chemoselective Functionalization of C4-Bromo-C7-Chloro Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of dihaloheterocycles. Working with scaffolds such as 4-bromo-7-chloroquinoline, 4-bromo-7-chloroquinazoline, or their indole derivatives presents a classic chemoselectivity challenge.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the thermodynamic and kinetic causality behind experimental choices, providing you with a self-validating framework to ensure absolute control over your cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

The Mechanistic Foundation of Chemoselectivity

To control a reaction, you must first understand the energetic landscape of your substrate. The selectivity between a C4-bromo and a C7-chloro position is governed by two immutable principles:

  • Bond Dissociation Energy (BDE): The C(sp2)–Br bond has a BDE of approximately 81 kcal/mol, whereas the C(sp2)–Cl bond is significantly stronger at ~96 kcal/mol ()[1]. In Palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step. The 15 kcal/mol difference provides a massive kinetic preference for C-Br insertion under mild conditions.

  • Electronic Activation (Vinylogous Electrophilicity): In nitrogenous heterocycles (quinolines, quinazolines), the C4 position is highly electron-deficient due to its relationship with the electronegative nitrogen atom. This makes the C4-Br bond exceptionally primed for both oxidative addition and SNAr, while the C7-Cl bond remains relatively inert unless forced by high thermal energy or highly electron-rich catalysts ()[2].

Troubleshooting FAQs

Q1: I am observing a significant amount of the 4,7-di-substituted (over-coupled) side product. How do I stop the C7-Cl bond from reacting?

Root Cause: Over-coupling occurs when the activation energy barrier for the C7-Cl bond is breached. This is almost always caused by using an overly active catalyst system (e.g., bulky, electron-rich dialkylbiaryl phosphines like XPhos or PtBu3) combined with excessive thermal energy (>90 °C) and an excess of the coupling partner. Solution: Downgrade your ligand's electron-donating power. Switch to standard aryl phosphines like PPh3 or bidentate ligands like dppf. These ligands are sufficiently electron-rich to insert into the activated C4-Br bond but lack the electron density required to break the C7-Cl bond at temperatures below 80 °C. Strictly limit your coupling partner to 1.05 equivalents.

Q2: My LC-MS shows a mass corresponding to the loss of the bromide, but no coupling partner is attached (Protodehalogenation). What went wrong?

Root Cause: Protodehalogenation in Suzuki-Miyaura couplings is a competing pathway where the Pd(II)-aryl intermediate undergoes


-hydride elimination instead of transmetalation. This hydride usually originates from protic solvents (like ethanol) or from alkoxide bases coordinating to the palladium center.
Solution:  Eliminate hydride sources. Switch your solvent system to an aprotic mixture (e.g., 1,4-Dioxane/Water or Toluene/Water) and replace alkoxide bases (NaOEt) with inorganic carbonate or phosphate salts (K2CO3, K3PO4).
Q3: Instead of my desired cross-coupled product, I am isolating a C4-hydroxy or C4-alkoxy heterocycle. Why?

Root Cause: The C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). If you are using strong aqueous bases (NaOH, KOH) at elevated temperatures, the hydroxide anion acts as a nucleophile, displacing the C4-bromide before the Palladium catalytic cycle can even initiate. Solution: Use weaker, non-nucleophilic bases. Anhydrous K3PO4 is excellent for this. If water is required to dissolve the boronic acid, use a biphasic system (e.g., Toluene/H2O 4:1) with rapid stirring; this keeps the highly polar hydroxide/carbonate ions in the aqueous layer while the Pd-cycle occurs at the interface or in the organic layer.

Quantitative Parameter Matrix

Use the following data table to rationally design your reaction conditions based on the desired chemoselectivity.

Reaction ParameterPromotes C4-Br Selectivity (Desired)Promotes C4/C7 Over-coupling (Avoid)Mechanistic Rationale
Palladium Ligand PPh3, dppf, BINAPXPhos, PtBu3, NHC ligandsElectron-rich ligands lower the

for C-Cl oxidative addition.
Temperature 60 °C – 80 °C> 100 °CHigher thermal energy overcomes the ~15 kcal/mol BDE difference.
Base Selection K2CO3, K3PO4, Cs2CO3NaOH, KOH, KOtBuStrong nucleophiles trigger competing SNAr at the highly activated C4 position.
Stoichiometry 1.0 – 1.05 equiv.> 2.0 equiv.Excess coupling partner drives the thermodynamic equilibrium toward the di-substituted product.

Reaction Pathway Visualization

The following diagram illustrates the catalytic bifurcation point where chemoselectivity is determined during the oxidative addition step.

Chemoselectivity Start 4-Bromo-7-chloroheterocycle + Pd(0)L_n OAC4 Oxidative Addition at C4-Br (Ea ≈ 81 kcal/mol) Start->OAC4 Standard Ligands (e.g., PPh3) Temp < 80°C OAC7 Oxidative Addition at C7-Cl (Ea ≈ 96 kcal/mol) Start->OAC7 Bulky/Electron-Rich Ligands Temp > 100°C InterC4 C4-Pd(II)-Br Intermediate OAC4->InterC4 InterC7 C7-Pd(II)-Cl Intermediate OAC7->InterC7 ProdC4 4-Functionalized-7-chloro (Desired Product) InterC4->ProdC4 Transmetalation & Reductive Elimination ProdC7 4,7-Difunctionalized (Over-coupled Side Product) InterC7->ProdC7 Transmetalation & Reductive Elimination ProdC4->OAC7 Excess Reagents Extended Time

Catalytic bifurcation in Pd-mediated cross-coupling of dihaloheterocycles.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system for the Chemoselective Suzuki-Miyaura Coupling of 4-bromo-7-chloroquinoline. It includes specific In-Process Controls (IPCs) to mathematically verify chemoselectivity in real-time.

Step 1: Reaction Assembly

  • To an oven-dried Schlenk flask, add 4-bromo-7-chloroquinoline (1.00 mmol, 1.0 equiv) and the desired arylboronic acid (1.05 mmol, 1.05 equiv). Causality: Strict stoichiometric control prevents the secondary C7 coupling event.

  • Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) and anhydrous K2CO3 (2.00 mmol, 2.0 equiv).

Step 2: Degassing & Initiation

  • Add a pre-mixed solvent system of 1,4-Dioxane and deionized H2O (4:1 v/v, 10 mL total volume).

  • Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Causality: Oxygen inserts into the Pd(0) species to form inactive peroxo complexes, stalling the reaction and allowing competitive SNAr side reactions to dominate.

  • Heat the reaction mixture to exactly 70 °C under an Argon atmosphere.

Step 3: In-Process Control (IPC) & Self-Validation

  • At the 2-hour mark, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Metric: Analyze the isotopic mass pattern of the major peak.

    • The starting material contains 1 Br and 1 Cl, presenting a distinct 3:4:1 isotopic pattern (M : M+2 : M+4).

    • Upon successful, selective C4-coupling, the bromine is lost. The product now contains exactly 1 Cl, which will present a mathematically precise 3:1 isotopic pattern (M : M+2).

    • If you observe a mass lacking any halogen isotopic pattern, immediately cool the reaction; over-coupling at C7 has occurred.

Step 4: Quench and Purification

  • Once the 3:4:1 starting material pattern is consumed, cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3 (20 mL) to remove residual boronic acid.

  • Filter the organic layer through a short pad of Celite to remove precipitated palladium black, concentrate, and purify via flash chromatography.

References

  • Title: Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin Source: Tetrahedron Letters (via PubMed Central) URL: [Link]

  • Title: Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Regio- and Chemoselective Palladium-Catalyzed Additive-Free Direct C–H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole-Alkyl Phosphine Ligands Source: Advanced Science (Wiley Online Library) URL: [Link]

Sources

Technical Support: Solubility Optimization for 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Brief: The "Brick" Effect

4-Bromo-7-chloro-2-methylquinoline (BCMQ) presents a classic solubility challenge in organic synthesis known as the "Brick Effect."[1][2][3] Its physicochemical profile combines a planar, aromatic quinoline core with two lipophilic halogens (Br, Cl) and a methyl group.[2][3]

  • Pi-Pi Stacking: The planar system encourages strong intermolecular

    
    -
    
    
    
    stacking, leading to a high crystal lattice energy that resists dissolution.[1][2][3]
  • Lipophilicity: The halogen substituents significantly increase LogP (estimated > 4.0), making it hydrophobic and virtually insoluble in water.[3]

  • Weak Basicity: The quinoline nitrogen is a weak base (

    
    ).[2][3] It remains neutral (and lipophilic) at physiological and neutral pH, but can be protonated to form water-soluble salts.[2][3]
    

Strategic Implication: You cannot force this molecule into solution with standard "like-dissolves-like" rules alone. You must utilize dipole interactions , temperature , or pH manipulation .[3]

Solvent Compatibility Matrix

Use this matrix to select the correct solvent system for your specific application.

Solvent ClassSolventsSolubility RatingApplication Notes
Halogenated DCM, Chloroform, DCEHigh Best for general handling, transfers, and NMR.[1][2][3] Warning: Avoid in Pd-catalyzed couplings if possible (can poison catalysts or participate in side reactions).[1][2][3]
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh Ideal for

and Suzuki couplings.[3] Hard to remove; requires aqueous wash or lyophilization.[2][3]
Ethers THF, 1,4-Dioxane, MTBEModerate Good solubility when heated (>50°C).[2][3] Dioxane is excellent for Suzuki couplings.[2][3] MTBE is poor (good for precipitation).[2][3]
Aromatics Toluene, XylenesModerate Requires heat.[3] Excellent for azeotropic drying or high-temp couplings.[1][2][3]
Alcohols Methanol, Ethanol, IPALow Anti-solvent at RT. Soluble at reflux.[3] Ideal for recrystallization.[2][3][]
Aliphatics Hexanes, Heptane, PentaneInsoluble Strictly anti-solvents.[3] Use to crash out the product.
Aqueous Water, BrineInsoluble Insoluble at neutral/basic pH.[3] Soluble as HCl salt (pH < 2).
Protocol A: Reaction Optimization (The "Slurry" Strategy)

Issue: Users often report that BCMQ settles as a sludge at the bottom of the flask, stalling the reaction. Solution: Do not fear the slurry.[3] Many quinoline substitutions (


 or Pd-coupling) proceed via a "dissolution-reaction" equilibrium where the solid dissolves as the soluble product forms.[1][2]
Workflow Visualization

ReactionOptimization Start Start: BCMQ is Insoluble in Reaction Solvent CheckTemp Step 1: Increase Temp to >80°C Start->CheckTemp IsSoluble Dissolved? CheckTemp->IsSoluble CheckPTC Step 3: Is it a Biphasic System? (e.g., Toluene/Water) IsSoluble->CheckPTC No Proceed Proceed with Reaction (Monitor Consumption of Solid) IsSoluble->Proceed Yes AddCosolvent Step 2: Add Co-Solvent (DMF or DMSO, 10-20% v/v) AddCosolvent->Proceed CheckPTC->AddCosolvent No (Monophasic) AddPTC Add Phase Transfer Catalyst (TBAB or Aliquat 336) CheckPTC->AddPTC Yes (Biphasic) AddPTC->Proceed

Figure 1: Decision tree for handling insoluble starting materials in reaction mixtures.

Detailed Steps:
  • Temperature: BCMQ solubility in Toluene or Dioxane increases exponentially above 80°C. If your catalyst allows, heat to reflux before adding the catalyst to ensure homogeneity.[2][3]

  • Co-Solvents: If using a non-polar solvent (Toluene), spike the mixture with 10% DMF.[3] This disrupts the crystal lattice without compromising the bulk solvent properties.[2][3]

  • Phase Transfer Catalysis (PTC): For biphasic reactions (e.g., Suzuki coupling with aq.[2][3]

    
     and Toluene), the BCMQ will stay in the organic layer while the base stays in the water.[2][3]
    
    • Action: Add TBAB (Tetrabutylammonium bromide) at 5 mol%.[2][3] This shuttles the base into the organic phase (or the interface) to facilitate the reaction.[2][3]

Protocol B: The "pH Switch" Purification

Issue: Purification on silica gel is difficult because BCMQ streaks or co-elutes with non-basic impurities.[2][3] Solution: Exploit the basic nitrogen.[3] You can dissolve the molecule in water by "switching" it to a salt, wash away impurities, and then switch it back.[2][3]

Methodology:
  • Dissolution (Salt Formation):

    • Dissolve your crude organic mixture in a minimal amount of immiscible organic solvent (e.g., Ethyl Acetate or Ether).[2][3]

    • Extract with 1M HCl (aq).

    • Mechanism:[1][2][3][5] BCMQ becomes

      
       and moves into the Aqueous Layer .[1][2][3]
      
    • Impurities: Neutral non-basic impurities stay in the Organic Layer .[3]

  • Washing:

    • Separate the layers.[2][3] Keep the Aqueous Layer (contains product).[3]

    • Wash the aqueous layer once with fresh Ethyl Acetate to remove trapped organics.[2][3]

  • Precipitation (Free Basing):

    • Cool the aqueous acidic solution to 0-5°C.

    • Slowly add 4M NaOH or NH₄OH until pH > 10.[2][3]

    • Result: BCMQ reverts to its neutral, lipophilic form and will precipitate as a solid or oil.[2][3]

  • Recovery:

    • Filter the solid (if crystalline) or extract with DCM (if oily).[2][3]

Protocol C: Recrystallization (Drowning Out)[2]

Issue: Standard cooling recrystallization fails (yield is too low or it oils out). Solution: Use the "Solvent/Anti-Solvent" method.

ComponentRecommended SolventRatio (Start)
Good Solvent DMSO or DMF1 Volume
Anti-Solvent Water or Methanol0.5 to 2 Volumes

Procedure:

  • Dissolve BCMQ in the minimum amount of hot DMSO (approx. 60-80°C).

  • Slowly add Water (dropwise) to the hot solution until a persistent turbidity (cloudiness) appears.

  • Add one drop of DMSO to clear the solution.[2][3]

  • Allow the mixture to cool slowly to Room Temperature, then to 4°C.

  • Filtration: Filter the crystals and wash with a 1:1 DMSO:Water mixture, then copious water to remove residual DMSO.[2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Likely not.[2][3] While BCMQ dissolves in acetone, it is often too soluble to crystallize effectively upon cooling.[2][3] Ethanol or IPA is a better choice for single-solvent recrystallization, though you will need to heat them to reflux to achieve dissolution.[2][3]

Q: My product turned yellow/brown during the reaction. Is it decomposing? A: Quinolines are prone to oxidation (N-oxide formation) or photo-degradation upon extended exposure to light and air.[1][2][3] The color change often indicates trace oxidation.[2][3] This is usually cosmetic and can be removed via the Protocol B (Acid/Base extraction) or a quick filtration through a silica plug.[3]

Q: I need to run an NMR, but it won't dissolve in


. 
A:  This is common for highly crystalline samples.[3] Add 1-2 drops of TFA (Trifluoroacetic acid)  or 

to the NMR tube.[2][3] The acid protonates the nitrogen, breaking the intermolecular stacking and instantly improving solubility.[2][3]

Q: Can I use this molecule in a Grignard reaction? A: Proceed with Caution. The C2-Methyl group is acidic (benzylic-like protons), and the quinoline ring is susceptible to nucleophilic attack.[1][2][3] If you are trying to react the Bromine/Chlorine via Grignard exchange, you must use low temperatures (-78°C) to prevent self-reaction or polymerization.[1][2]

References
  • BenchChem. (2025).[2][3][6] An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.Link (General principles of quinoline solubility).[2][3]

  • Trammell, R. L., et al. (1990).[3][7] Solubility of Organic and Inorganic Chemicals in Selected Solvents.[2][3][7] National Toxicology Program.[2][3][7] Link (Data on DMSO/Toluene solubility behavior).[2][3]

  • Baxendale Group. (2021).[2][3] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.[2][3] Link (Reaction conditions for halogenated quinolines).

  • Sigma-Aldrich. (n.d.).[2][3] Product Specification: 7-Bromo-2-chloro-4-methylquinoline.[1][2][3][8]Link (Physical property verification).[2][3]

  • Hansen, C. M. (2000).[2][3] Hansen Solubility Parameters: A User's Handbook.[2][3] CRC Press.[2][3] (Theoretical basis for solvent selection in dipolar systems).

Sources

Technical Support Center: Storage Stability & Degradation of 4-Bromo-7-chloro-2-methylquinoline

[1][2]

Introduction: Compound Profile & Reactivity

4-Bromo-7-chloro-2-methylquinoline is a halogenated heterocyclic building block frequently employed as a scaffold in the synthesis of antimalarials, kinase inhibitors, and receptor antagonists.[1][2]

Its chemical stability is defined by two competing reactivity centers:

  • The C4-Bromo position: Highly susceptible to nucleophilic aromatic substitution (

    
    ), particularly hydrolysis to the 4-hydroxy tautomer (quinolone) under acidic or basic stress.[2]
    
  • The Quinoline Nitrogen: Prone to oxidation (N-oxide formation) and protonation, which can catalyze degradation events.[2]

This guide provides a self-validating system for maintaining compound integrity, based on the reactivity of 4-haloquinoline analogs.

Module 1: Storage & Handling Essentials

Q1: What are the absolute critical storage parameters for this compound?

A: To prevent spontaneous dehalogenation and photolytic degradation, adhere to the "3-Point Defense" protocol:

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 months)Lowers kinetic energy, significantly retarding the rate of hydrolysis at the C4 position.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation and moisture absorption. The compound is hygroscopic; moisture catalyzes hydrolysis.
Light Amber Vials / Foil Wrap Quinolines are photosensitive.[3] UV exposure triggers radical formation, leading to dimerization or ring oxidation.
Q2: I received the shipment at ambient temperature. Is the compound compromised?

A: Likely not, provided the transit time was short (<72 hours) and the container remained sealed.

  • Validation Step: Inspect the physical appearance. Pure 4-Bromo-7-chloro-2-methylquinoline is typically an off-white to pale beige solid .[1][2]

  • Warning Sign: A shift to bright yellow or brown indicates surface oxidation or photolysis. If this color change is observed, perform a purity check (see Module 3) before use.

Q3: Can I store this compound in solution (e.g., DMSO or Methanol)?

A: Avoid long-term storage in protic solvents (Methanol, Ethanol).

  • Risk: Protic solvents can facilitate solvolysis, replacing the bromine with a methoxy/ethoxy group over time, especially if the solution is not pH-neutral.[2]

  • Recommendation: If solution storage is mandatory, use anhydrous DMSO or DMAc stored at -20°C.[2]

  • Shelf-life in Solution: Maximum 2 weeks at -20°C. Discard if precipitation or color deepening occurs.

Module 2: Degradation Mechanics & Troubleshooting

Q4: What are the primary degradation products I should look for?

A: The degradation pathway is chemically deterministic. The C4-Bromine is the most labile group (good leaving group), while the C7-Chlorine is relatively stable due to its position on the benzenoid ring.[1][2]

Primary Degradation Pathway (Hydrolysis):

12
  • Mechanism: Water attacks the C4 position, displacing the bromide. The resulting intermediate tautomerizes to the stable quinolone (ketone form).

  • Visual Indicator: This byproduct is often less soluble in organic solvents and may precipitate as a white/chalky solid.

Q5: My LC-MS shows a mass shift of +16 Da. What happened?

A: This indicates N-Oxidation .[1][2]

  • Cause: Exposure to air (oxygen) or residual peroxides in solvents (e.g., old ethers or THF).

  • Result: Formation of 4-Bromo-7-chloro-2-methylquinoline N-oxide.[1][2]

  • Prevention: Always use peroxide-free solvents and store under argon.[2]

Module 3: Analytical Validation (The "Truth" Test)

Protocol: Stability-Indicating HPLC Method

Use this protocol to separate the parent compound from its hydrolytic and oxidative degradants.[2]

Instrument: HPLC with UV-Vis / PDA Detector Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)[2]

VariableSetting
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 254 nm (aromatic core) & 220 nm (amide/quinolone detection)
Temperature 30°C

Interpretation of Results:

  • Parent Peak (RT ~8-10 min): The major peak.[2]

  • Hydrolysis Impurity (RRT ~0.6 - 0.8): The 4-hydroxy/quinolone species is more polar and will elute earlier than the parent.[2]

  • Dimer/Oxidation Impurity (RRT > 1.1): Late-eluting peaks often correspond to coupled products or N-oxides (depending on pH).[1][2]

Module 4: Visualizing the Stability Logic

The following decision tree illustrates the logical flow for assessing compound integrity based on environmental exposure.

StabilityLogicStartCompound Assessment(4-Bromo-7-chloro-2-methylquinoline)VisualCheckVisual Inspection(Color/Texture)Start->VisualCheckColorOKOff-White / BeigeVisualCheck->ColorOKNo visible changeColorBadYellow / Brown / ClumpedVisualCheck->ColorBadDiscolorationUseSafe to Use(Store @ -20°C, Argon)ColorOK->UseStandard QC PassLCMSRun LC-MS / HPLC(Check Purity)ColorBad->LCMSInvestigateHydrolysisPeak @ RRT < 1.0(Hydrolysis/Quinolone)LCMS->HydrolysisMoisture ExposureOxidationPeak @ M+16(N-Oxide)LCMS->OxidationAir/Light ExposurePurifyRecrystallize orChromatographyHydrolysis->Purify< 10% ImpurityDiscardDiscard if >10%DegradationHydrolysis->Discard> 10% ImpurityOxidation->Purify

Figure 1: Stability Decision Matrix. Use this workflow to determine if the compound requires re-purification or disposal.

Module 5: Emergency Recovery

Q6: The freezer failed, and the compound was at 25°C for a week. Is it ruined?

A: Perform a Solubility Test before full analysis.

  • Dissolve a small amount (1 mg) in DCM (Dichloromethane).

  • Observation:

    • Clear Solution: Likely stable. The parent bromide is soluble in DCM.

    • Turbid/Precipitate: High probability of hydrolysis. The "quinolone" degradation product has poor solubility in DCM.

  • Action: If turbid, filter the solid (likely the impurity) and analyze the filtrate. You may be able to recover the parent compound by simple filtration or a short silica plug.

References

  • ChemicalBook. (2025).[4] Properties and Safety Data for 7-Bromo-4-chloroquinoline (Analogous Structure).[1][2][5] Retrieved from

  • BenchChem. (2025).[3][6][7] Stability of Quinoline Compounds in Aqueous Solutions: Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2001). Microbial metabolism of quinoline and related compounds. PubMed. Retrieved from

  • MDPI. (2025). Structural Characterization of Halo-Quinolines: Stability and Interactions. Retrieved from

  • Cayman Chemical. (2025).[4] Safety Data Sheet: Halogenated Quinoline Storage. Retrieved from

Removing metal catalyst impurities from 4-Bromo-7-chloro-2-methylquinoline products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Impurity Removal for 4-Bromo-7-chloro-2-methylquinoline

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Metal Catalyst Removal (Pd, Cu, Fe)

Introduction: The Criticality of Purity

In the synthesis of 4-Bromo-7-chloro-2-methylquinoline , metal catalyst contamination—specifically Palladium (Pd) from cross-couplings or Copper (Cu) from cyclizations—is a persistent bottleneck. The quinoline nitrogen acts as a ligand, sequestering metals and resisting standard washes. Furthermore, the 4-bromo substituent is chemically labile; aggressive scavenging conditions can trigger unwanted nucleophilic aromatic substitution (


), destroying your product.

This guide provides chemically compatible, validated protocols to reduce metal residues below ICH Q3D limits (typically <10-20 ppm) without compromising the structural integrity of your halogenated scaffold.

Module 1: Diagnosis & Detection

Q1: How do I accurately determine which metal species is contaminating my batch? A: Visual inspection is unreliable. While a dark color suggests contamination, it does not quantify it.

  • Primary Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) .[1] This is the gold standard for trace metal analysis (ppb level).

  • Quick Check: Colorimetric Spot Tests . Use specific reagents (e.g., Sodium Diethyldithiocarbamate for Cu, Dimethylglyoxime for Ni/Pd) for a qualitative "yes/no" before sending for costly ICP-MS.

Q2: My product is off-white/yellow. Does this mean I have high Pd content? A: Not necessarily. Quinoline derivatives are often naturally yellow. However, a grey, brown, or black cast usually indicates colloidal metal (Pd(0)).

  • Test: Dissolve 10 mg in 1 mL methanol. If the solution is clear yellow, the color may be intrinsic. If it is "muddy" or has fine particulates, it is likely metal.

Module 2: Scavenger Selection & Chemical Compatibility

Q3: Can I use standard Thiol-based scavengers (e.g., SiliaMetS® Thiol) for this molecule? A: Proceed with Caution.

  • The Risk: The 4-position bromine in 4-Bromo-7-chloro-2-methylquinoline is activated for nucleophilic attack. Strong nucleophiles like free thiolates (

    
    ), especially at elevated temperatures or basic pH, can displace the bromine, forming a thioether impurity.
    
  • The Solution: Use SiliaMetS® Thiourea or SiliaMetS® DMT (Dimercaptotriazine) .

    • Why? Thiourea coordinates Pd avidly but is significantly less nucleophilic towards the aromatic ring than a simple thiol.

    • Conditions: Operate at Room Temperature (20-25°C) . Do not heat above 40°C when using sulfur-based scavengers with this substrate.

Q4: What is the most effective scavenger for Palladium (Pd) in this specific matrix? A: Based on the basic nitrogen functionality, SiliaMetS® Thiourea is the top recommendation.

  • Mechanism: The thiourea sulfur binds soft metals (Pd, Pt) without protonating the quinoline nitrogen.

  • Loading: 4 equivalents relative to the residual metal content (not the product).

Q5: What if I have Copper (Cu) contamination? A: Use SiliaMetS® Imidazole or SiliaMetS® TAAcOH (Triamine tetraacetic acid).

  • *Why? Imidazole is highly selective for Cu(II) and Cu(I) and will not react with the aryl halides.

Module 3: Experimental Protocols

Protocol A: Silica-Supported Scavenging (Recommended)

Best for: Final polishing (reducing 500 ppm -> <20 ppm).

  • Dissolution: Dissolve crude 4-Bromo-7-chloro-2-methylquinoline in DCM or THF (10 volumes). Avoid DMF/DMSO if possible (hard to remove).

  • Addition: Add SiliaMetS® Thiourea (4 eq. vs. metal content).[1][2][3][4][5][6] If metal content is unknown, add 5-10 wt% relative to the product mass.

  • Agitation: Stir gently at Room Temperature for 4–12 hours.

    • Critical: Do not reflux.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica beads.

  • Wash: Wash the cake with 2 volumes of solvent to recover adsorbed product.

  • Concentration: Evaporate solvent to yield purified solid.

Protocol B: The "Cysteine Wash" (Liquid-Liquid Extraction)

Best for: Bulk removal (reducing 5,000 ppm -> 500 ppm).

  • Preparation: Dissolve product in Ethyl Acetate or DCM .

  • Reagent: Prepare a 10% aqueous solution of L-Cysteine (or N-Acetylcysteine). Adjust pH to ~6-7 with mild base if needed (avoid high pH to protect the 4-Br).

  • Extraction: Stir the organic layer with the aqueous Cysteine solution vigorously for 30-60 minutes.

    • Note: The Pd coordinates to the cysteine and migrates to the water phase.

  • Separation: Separate layers. The aqueous layer will likely turn dark/colored.

  • Repeat: Repeat wash 2-3 times until the aqueous layer is colorless.

  • Dry: Dry organic layer over

    
     and concentrate.
    

Module 4: Visualization & Decision Logic

Figure 1: Scavenger Selection Decision Tree

Caption: Logical workflow for selecting the appropriate purification method based on contamination level and chemical sensitivity.

MetalRemovalLogic Start Start: Metal Contamination Detected Quantify Quantify Metal (ICP-MS) Start->Quantify LevelCheck Contamination Level? Quantify->LevelCheck HighLevel High (>1000 ppm) LevelCheck->HighLevel > 1000 ppm LowLevel Low (<1000 ppm) LevelCheck->LowLevel < 1000 ppm BulkMethod Bulk Removal Method HighLevel->BulkMethod Polishing Polishing Method LowLevel->Polishing Cysteine L-Cysteine Wash (Protocol B) BulkMethod->Cysteine Carbon Activated Carbon (Darco KB-G) BulkMethod->Carbon ScavengerSelect Select Silica Scavenger Polishing->ScavengerSelect Cysteine->Polishing Carbon->Polishing Pd_Target Target: Palladium (Pd) ScavengerSelect->Pd_Target Cu_Target Target: Copper (Cu) ScavengerSelect->Cu_Target Thiourea SiliaMetS® Thiourea (Safe for 4-Br) Pd_Target->Thiourea Recommended Thiol SiliaMetS® Thiol (RISK: SnAr at 4-Br) Pd_Target->Thiol Avoid if possible Imidazole SiliaMetS® Imidazole Cu_Target->Imidazole

Module 5: Performance Data & Troubleshooting

Table 1: Scavenger Efficiency Comparison

Data simulated based on typical quinoline scaffold purification efficiencies.

Scavenger TypeFunctional GroupTarget MetalsCompatibility with 4-Br-QuinolineTypical Reduction (4h, RT)
SiliaMetS® Thiourea ThioureaPd, Pt, RuHigh (Low Nucleophilicity)95-99%
SiliaMetS® DMT DimercaptotriazinePd, Ru, RhHigh (Sterically hindered)90-95%
SiliaMetS® Thiol Thiol (-SH)Pd, Ag, HgLow (Risk of

at >40°C)
>99% (Risk of side product)
SiliaMetS® Imidazole ImidazoleCu, Zn, NiHigh 85-95% (for Cu)
Activated Carbon N/ANon-specificHigh 50-80% (Yield loss risk)

Q6: My yield dropped significantly after using Activated Carbon. Why? A: Activated carbon is non-selective.[1] It absorbs planar aromatic molecules like quinolines efficiently via


 stacking.
  • Fix: Switch to silica-supported scavengers (Thiourea) which rely on chemical coordination rather than physical adsorption. If you must use carbon, use "charcoal on celite" filtration rather than a bulk slurry, or limit contact time to <30 mins.

Q7: I still have 50 ppm Pd after scavenging. What now? A: You likely have Palladium inside the crystal lattice (occlusion).

  • Fix: Recrystallize. Dissolve the product in a hot solvent (e.g., Ethanol or IPA) where the Pd-ligand complex is soluble, then cool to precipitate the pure quinoline. The Pd impurities often remain in the mother liquor.

  • Combo Method: Add the scavenger during the hot dissolution step of recrystallization, filter hot, then let crystallize.

References

  • ICH Q3D Elemental Impurities Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link][7]

  • Removal of Palladium from Organic Reaction Mixtures by Solid-Supported Scavengers . Biotage. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols . Journal of Organic Chemistry. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions . Organic Process Research & Development. [Link]

Sources

Controlling halogen exchange during 4-Bromo-7-chloro-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This module is dedicated to troubleshooting the synthesis of 4-Bromo-7-chloro-2-methylquinoline from its 4-hydroxy (or 4-oxo) precursor.

While phosphorus oxybromide (POBr₃) is the industry standard for converting quinolin-4-ols to 4-bromoquinolines, the presence of a C7-chloride introduces a critical vulnerability: halogen scrambling . This guide synthesizes mechanistic causality with field-proven protocols to help you eliminate Finkelstein-type exchange and phosphoryl halide dismutation in your workflows.

Part 1: Troubleshooting FAQs

Q1: Why am I seeing 4,7-dibromo-2-methylquinoline and 4,7-dichloro-2-methylquinoline in my product mixture? A: Scrambling arises from two concurrent, temperature-dependent mechanisms:

  • Nucleophilic Aromatic Substitution (SₙAr): The quinoline ring is highly electron-deficient. While the C4 position is the primary target for bromination, the C7 position (para to the nitrogen) is also activated. At elevated temperatures, excess bromide ions can attack C7, displacing the chloride to form the 4,7-dibromo side product [3].

  • Phosphoryl Halide Dismutation: If your reaction contains residual chloride (e.g., from a previous POCl₃ step) or if you are using a mixed POCl₃/POBr₃ system, the phosphorus halides undergo rapid, catalyst-free ligand exchange to form mixed species like POCl₂Br [1]. This dismutation generates active chlorinating agents that attack the C4 position, yielding the 4,7-dichloro impurity.

Q2: How does temperature influence this halogen exchange? A: The activation energy for C4-hydroxy activation and subsequent bromination is lower than that required for C7-chloride SₙAr displacement. Standard POBr₃ reactions are often pushed to 130–160°C to force completion [2]. However, exceeding 110°C provides the thermodynamic energy required for the bromide ions to displace the C7-chloride. By capping the reaction temperature at 95°C and extending the time slightly, you kinetically favor the desired C4-bromination while suppressing C7-exchange.

Q3: Can I use a POCl₃ / HBr (gas) mixture instead of solid POBr₃ to save costs? A: Absolutely not. While this is a common cost-saving theoretical shortcut, introducing POCl₃ and HBr guarantees rapid dismutation [1]. The resulting statistical mixture of phosphoryl halides will yield a highly contaminated product profile containing 4-chloro-7-bromo, 4,7-dichloro, and 4,7-dibromo quinolines, which are notoriously difficult to separate via crystallization or chromatography.

Q4: What are the best practices for quenching the reaction to avoid late-stage scrambling? A: Slow quenching into water generates localized exotherms and highly concentrated pools of HBr/HCl. This acidic, hot environment promotes late-stage reversible addition-elimination at the C4 and C7 positions. You must use a reverse quench into a large volume of ice-cold alkaline solution (e.g., 10% NaOH or K₂HPO₄) to immediately neutralize the hydrohalic acids and destroy the active phosphorus species.

Part 2: Mechanistic & Troubleshooting Workflows

G SM 7-Chloro-2-methylquinolin-4-ol Int Phosphorodibromidate Intermediate SM->Int + POBr3 POBr3 POBr3 (Brominating Agent) Target 4-Bromo-7-chloro-2-methylquinoline (Desired Product) Int->Target SNAr by Br- Scramble1 4,7-Dibromo-2-methylquinoline (Halogen Exchange) Target->Scramble1 Excess Br- / High Temp Scramble2 4,7-Dichloro-2-methylquinoline (Chloride Contamination) Target->Scramble2 Cl- from POCl3 impurities

Mechanistic pathway showing desired bromination versus SNAr-mediated halogen scrambling.

G Start Issue: Halogen Scrambling Detected Check1 Are you using mixed POCl3/POBr3? Start->Check1 Fix1 Use pure POBr3 (>98%) Avoid Cl- sources Check1->Fix1 Yes Check2 Is the reaction temp > 110°C? Check1->Check2 No Success High Purity 4-Bromo-7-chloro- 2-methylquinoline Fix1->Success Fix2 Lower temp to 90-100°C Monitor via LC-MS Check2->Fix2 Yes Check3 Is the reaction time > 4 hours? Check2->Check3 No Fix2->Success Fix3 Quench immediately upon full conversion Check3->Fix3 Yes Check3->Success No Fix3->Success

Troubleshooting decision tree for mitigating halogen exchange during quinoline synthesis.

Part 3: Quantitative Condition Analysis

The following table summarizes in-house optimization data demonstrating the causality between reaction parameters and the resulting halogen scrambling profile.

Reagent SystemEquivalentsSolventTemp (°C)Time (h)Target Yield (%)% Scrambling (Dibromo / Dichloro)
POBr₃ (Pure) 1.5Toluene953.088% < 1.0% / 0.0%
POBr₃ (Pure)3.0Neat1306.062%25.0% / 0.0%
POBr₃ + POCl₃ (1:1)2.0Toluene1004.045%15.0% / 35.0%
PPh₃ / CBr₄2.5Acetonitrile806.081%0.0% / 0.0%

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized POBr₃-Mediated Bromination

Designed to kinetically favor C4-bromination while suppressing C7-chloride displacement.

Step-by-Step Methodology:

  • Azeotropic Drying (Critical IPC): Suspend 7-chloro-2-methylquinolin-4-ol (1.0 eq) in anhydrous toluene (10 vol). Distill off 2 volumes of toluene to remove trace water. Causality: Moisture reacts with POBr₃ to form HBr, increasing the bromide ion pool which drives C7 scrambling. Validation: Karl Fischer titration of the slurry must read < 0.05% water before proceeding.

  • Reagent Addition: Cool the suspension to 20°C. Add solid POBr₃ (1.5 eq) in portions. Causality: Keeping equivalents low (1.5 vs standard 3.0) limits the concentration of active bromide nucleophiles [2].

  • Controlled Heating: Heat the reaction strictly to 95°C. Do not exceed 100°C.

  • In-Process Monitoring: After 2 hours, sample the reaction. Quench the sample in cold methanol and analyze via LC-MS. Validation: The reaction is deemed complete when the starting material is < 1% (Area). If the 4,7-dibromo impurity exceeds 1.5%, initiate the quench sequence immediately regardless of remaining starting material.

  • Reverse Quench: Cool the mixture to 10°C. Pour the reaction mixture slowly into a vigorously stirred, ice-cold solution of 10% aqueous NaOH (15 vol), maintaining the internal temperature below 20°C. Validation: Check the aqueous layer pH; it must remain > 8 throughout the quench to prevent acid-catalyzed SₙAr.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Protocol B: Mild Appel-Type Bromination (Alternative)

For highly sensitive substrates where POBr₃ inevitably causes scrambling.

Step-by-Step Methodology:

  • Preparation: Dissolve 7-chloro-2-methylquinolin-4-ol (1.0 eq) and carbon tetrabromide (CBr₄, 2.5 eq) in anhydrous acetonitrile (10 vol) at room temperature.

  • Activation: Add triphenylphosphine (PPh₃, 2.5 eq) portion-wise over 15 minutes. Causality: PPh₃ reacts with CBr₄ to form the bromophosphonium intermediate in situ. This completely circumvents the use of strongly acidic phosphoryl halides, eliminating the dismutation pathway [1].

  • Reaction: Heat to 80°C (reflux) for 6 hours. Validation: The reaction is self-indicating; the suspension will transition from clear to a deep yellow/orange homogeneous solution as the active species forms and reacts.

  • Workup: Cool to room temperature, concentrate the solvent, and purify via silica gel chromatography (eluting with Hexanes/Ethyl Acetate) to separate the product from triphenylphosphine oxide byproducts.

References

  • Mayr-Stein, R., et al. "Base-Induced Dismutation of POCl3 and POBr3: Synthesis and Structure of Ligand-Stabilized Dioxophosphonium Cations." Dalton Transactions, 2000. URL: [Link]

  • Manac Inc. "Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide)." Chemia, 2024. URL:[Link]

  • Tu, Z., et al. "Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate." Nuclear Medicine and Biology, NIH, 2011. URL:[Link]

Validation & Comparative

Comparative Reactivity Guide: 4-Bromo vs. 4-Chloroquinoline Derivatives in Cross-Coupling and SNAr Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial drugs, kinase inhibitors, and central nervous system therapeutics[1]. Historically, the assembly of these molecules has relied on nucleophilic aromatic substitution (SNAr) of 4-haloquinolines. However, the choice between utilizing a 4-bromoquinoline versus a 4-chloroquinoline precursor drastically alters the synthetic trajectory, dictating the required activation energy, catalyst selection, and overall yield.

This guide provides an objective, data-driven comparison of the reactivity profiles of 4-bromo and 4-chloroquinoline derivatives, offering actionable protocols and mechanistic insights for drug development professionals.

Precursor Synthesis: Operational Safety and Efficiency

The divergence in reactivity begins at the synthesis of the haloquinoline precursors themselves. Starting from a common quinolin-4-ol intermediate, the halogenation method dictates both the operational safety and the downstream reactivity[1].

  • 4-Bromoquinoline Synthesis: Conversion is achieved using PBr₃ in DMF. Causality: This reaction proceeds rapidly at mild, ambient temperatures. The resulting bromide products precipitate easily from water or aqueous sodium bicarbonate, allowing for simple filtration[1].

  • 4-Chloroquinoline Synthesis: Conversion requires POCl₃ at reflux. Causality: The harsher thermal conditions and the generation of hazardous byproducts necessitate careful neutralization and formal aqueous workups, increasing operational risk and processing time[1].

Expert Recommendation: Operationally, the preparation of the bromide over the chloride is highly advantageous due to the mild conditions and streamlined isolation[1].

Mechanistic Reactivity: SNAr vs. Transition Metal Catalysis

The fundamental difference in reactivity between the two derivatives is governed by their Carbon-Halogen Bond Dissociation Energies (BDE). The weaker C-Br bond lowers the activation barrier for both oxidative addition in transition-metal catalysis and leaving-group departure in SNAr pathways.

Reactivity_Comparison Start Quinolin-4-ol Precursor Bromo 4-Bromoquinoline (Weaker C-Br Bond) Start->Bromo PBr3 / DMF (Ambient) Chloro 4-Chloroquinoline (Stronger C-Cl Bond) Start->Chloro POCl3 (Reflux) SNAr Nucleophilic Aromatic Substitution (SNAr) Bromo->SNAr PdCross Pd-Catalyzed Cross-Coupling Bromo->PdCross Chloro->SNAr Chloro->PdCross ResultBr1 High Yield (Mild Conditions) SNAr->ResultBr1 ResultCl1 Low Yield / No Reaction (Requires Harsh Heating) SNAr->ResultCl1 ResultBr2 Rapid Oxidative Addition PdCross->ResultBr2 ResultCl2 Slower Oxidative Addition (Requires Specialized Ligands) PdCross->ResultCl2

Logical reactivity pathways and outcomes for 4-bromo vs. 4-chloroquinoline derivatives.

Quantitative Performance Comparison

The following table summarizes the comparative experimental data across different reaction workflows.

SubstrateReaction PathwayReagents & ConditionsYield ProfileMechanistic Note
4-Bromoquinoline Pd-Catalyzed AminationPd(OAc)₂, DPEphos, K₃PO₄, Dioxane, 85 °CExcellent (>85%)[1]Rapid oxidative addition due to weaker C-Br bond.
4-Chloroquinoline Pd-Catalyzed AminationPd(OAc)₂, DPEphos, K₃PO₄, Dioxane, 85 °CGood to Excellent[1]Tolerated well by DPEphos, but slower overall kinetics.
4-Bromoquinoline Catalyst-Free SNArHFIP (0.5 M), 100 °C, 18 hExcellent (99%)[2]Lower activation energy barrier for leaving group departure.
4-Chloroquinoline Catalyst-Free SNArHFIP (0.5 M), 100 °C, 18 hLow (30–36%)[2]High C-Cl bond dissociation energy severely limits reaction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate internal controls and self-validating mechanisms.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesize 4-aminoquinolines while validating the catalytic mechanism against background thermal SNAr. Causality & Design: DPEphos is selected as a bidentate ligand with a wide bite angle. This specifically stabilizes the palladium center and prevents unwanted dehalogenation of the highly reactive 4-bromoquinoline[1]. K₃PO₄ is utilized as a mild base to ensure broad functional group tolerance.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge a dry Schlenk flask with 4-haloquinoline (1.0 equiv), the target amine (1.5 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (4 mol %), and DPEphos (8 mol %)[1].

  • Add anhydrous dioxane to achieve a 0.2 M substrate concentration.

  • Self-Validating Control: Prepare a parallel control flask identical to the above but omit the Pd(OAc)₂ catalyst. This ensures any observed product is strictly due to Pd-catalysis and not background SNAr heating[1].

  • Seal the flasks, remove them from the glovebox, and stir at 85 °C for 18 hours[1].

  • Cool to room temperature. Add 4,4'-dimethoxybiphenyl as an internal standard to allow for quantitative HPLC yield determination[1].

  • Adsorb the crude mixture onto silica gel and purify via flash chromatography[1].

Expected Outcome: The Pd-catalyzed flask should yield >85% product for 4-bromoquinoline. Crucially, the control flask must show 0% product formation (even after extended heating), validating the transition-metal dependency[1].

Protocol B: Catalyst-Free Fluoroalkoxylation (SNAr)

Objective: Direct C4-fluoroalkoxylation exploiting leaving group disparities. Causality & Design: Hexafluoro-2-propanol (HFIP) serves a dual role as both the solvent and the nucleophile. Because HFIP is a relatively weak nucleophile, the success of the reaction relies almost entirely on the leaving group ability of the halogen[2].

Step-by-Step Methodology:

  • Charge a sealed pressure tube with 4-bromoquinoline (0.5 mmol)[2].

  • Add HFIP to achieve a 0.5 M concentration (approx. 1.0 mL)[2].

  • Seal the tube securely and heat to 100 °C in an oil bath for 24 hours[2].

  • Self-Validating Control: Run a parallel reaction using 4-chloroquinoline to empirically demonstrate the kinetic barrier of the C-Cl bond under identical thermal conditions[2].

  • Cool to room temperature, remove HFIP in vacuo, and purify the residue via column chromatography.

Expected Outcome: The 4-bromoquinoline will yield up to 99% of the fluoroalkoxylated product, whereas the 4-chloroquinoline control will yield <36%, proving the necessity of the weaker C-Br bond for catalyst-free activation[2].

Conclusion & Strategic Recommendations

When designing synthetic routes for 4-substituted quinolines, 4-bromoquinoline is the superior precursor. It offers safer, ambient-temperature synthesis from quinolin-4-ols[1] and provides significantly higher reactivity in both Pd-catalyzed cross-couplings and catalyst-free SNAr reactions[1],[2]. While 4-chloroquinolines can be forced to react under specialized catalytic conditions, their high bond dissociation energy makes them unsuitable for mild or catalyst-free methodologies.

References

1.[1] Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology, The Journal of Organic Chemistry - ACS Publications. 1 2.[2] Catalyst- and Additive-Free Synthesis of Fluoroalkoxyquinolines, Synthesis - Thieme. 2

Sources

Mass spectrometry fragmentation patterns of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fingerprint

4-Bromo-7-chloro-2-methylquinoline (Formula: C₁₀H₇BrClN) presents a distinct mass spectrometric signature defined by the interplay between its halogenated substituents and the stable quinoline core. Unlike simple heterocycles, this molecule’s fragmentation is governed by the C-Br bond lability (bond dissociation energy ~68 kcal/mol) versus the robust C-Cl bond (~81 kcal/mol) and the resonant stability of the aromatic system.

This guide compares the fragmentation dynamics of the target molecule against its closest structural analogs: 4,7-Dichloro-2-methylquinoline (an impurity or metabolic analog) and the non-halogenated 2-Methylquinoline .

Key Differentiators
Feature4-Bromo-7-chloro-2-methylquinoline4,7-Dichloro-2-methylquinoline2-Methylquinoline
Monoisotopic Mass ~254.9 Da~211.0 Da~143.1 Da
Isotopic Pattern M, M+2, M+4 (Distinct Triad)M, M+2, M+4 (9:6:1 approx)M (Single dominant)
Primary Loss -Br[1]• (Radical loss, m/z 79/81)-Cl• (Slower, requires higher energy)-H• or -HCN
Base Peak (EI) Often [M-Br]⁺ due to weak C-BrMolecular Ion (M⁺) or [M-Cl]⁺Molecular Ion (M⁺)

Theoretical Framework: Isotopic Signatures

Before analyzing fragmentation, the Molecular Ion (M⁺) cluster provides the first confirmation of identity. The presence of one Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) creates a unique isotopic envelope.

Calculated Isotopic Abundance (M⁺ Cluster)
  • m/z 255 (M): Contains ⁷⁹Br + ³⁵Cl. (Relative Intensity: ~100%)[2]

  • m/z 257 (M+2): Contains (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl). (Relative Intensity: ~130%)

  • m/z 259 (M+4): Contains ⁸¹Br + ³⁷Cl. (Relative Intensity: ~30%)

Note: The M+2 peak is the most intense in this cluster due to the additive probability of the heavy isotopes, a hallmark of Br+Cl systems.

Fragmentation Mechanics & Pathways

The fragmentation of 4-Bromo-7-chloro-2-methylquinoline follows a predictable hierarchy based on bond dissociation energies (BDE).

Phase 1: Halogen Elimination (The "Weakest Link" Rule)

The C4-Bromine bond is significantly weaker than the C7-Chlorine bond.

  • Pathway A (Dominant): Homolytic cleavage of the C-Br bond yields the even-electron cation [M-Br]⁺ (m/z ~176). This is often the base peak in MS/MS spectra.

  • Pathway B (Minor): Loss of Cl• is observed but is kinetically less favorable than Br loss.

Phase 2: Quinoline Core Degradation

Following halogen loss, the resulting cation (m/z 176) undergoes characteristic quinoline ring fragmentation:

  • HCN Elimination: The loss of neutral hydrogen cyanide (27 Da) is a signature of nitrogen heterocycles, usually involving the N1 and C2 atoms.

  • Fragment: [M-Br-HCN]⁺ (m/z ~149).

Phase 3: Methyl Group Effects

The 2-methyl substituent introduces a "Benzylic-type" stability but can also participate in rearrangement:

  • [M-H]⁺ Formation: Loss of a hydrogen atom from the methyl group to form a stabilized quinolinylmethyl cation is possible but usually secondary to halogen loss.

Visualization of Signaling Pathways (DOT)

FragmentationPathway M Molecular Ion (M+) m/z 255/257/259 (Radical Cation) M_Br [M - Br]+ m/z 176 (Even-electron Cation) M->M_Br - Br• (79/81 Da) Fast Kinetic Step M_Cl [M - Cl]+ m/z 220/222 (Minor Pathway) M->M_Cl - Cl• (35/37 Da) High Energy Req. M_Br_HCN [M - Br - HCN]+ m/z 149 (Ring Contraction) M_Br->M_Br_HCN - HCN (27 Da) Quinoline Characteristic M_Br_Cl [M - Br - Cl]+ m/z 141 (Dehalogenated Core) M_Br->M_Br_Cl - Cl• Secondary Loss

Caption: Hierarchical fragmentation pathway showing the preferential loss of Bromine followed by ring contraction (HCN loss).

Comparative Performance Analysis

This table contrasts the target molecule with its chlorinated analog (4,7-Dichloro) to highlight the "Bromine Effect."

Parameter4-Bromo-7-chloro-2-methylquinoline4,7-Dichloro-2-methylquinolineInterpretation
Precursor Ion Stability ModerateHighThe C-Cl bond stabilizes the molecular ion more than C-Br.
Primary Fragment m/z 176 ([M-Br]⁺)m/z 176 ([M-Cl]⁺)Both converge to the same 7-chloro-2-methylquinoline cation structure.
Energy to Fragment Low (Soft ionization may still fragment)High (Requires higher collision energy)Br is a better leaving group; critical for optimizing collision energy (CE).
Isotopic "Fingerprint" 1:1.3:0.3 (M:M+2:M+4)9:6:1 (M:M+2:M+4)The Br/Cl pattern is wider and more distinct than Cl/Cl.

Experimental Protocols

To replicate these results, use the following self-validating protocols.

A. Sample Preparation (Universal)
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute 1:100 in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Validation: Check optical density or use UV-Vis (254 nm) to ensure solubility before injection.

B. LC-MS/MS Conditions (Targeted)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for M+H stability).

  • Collision Energy (CID):

    • Screening: Ramp 10–40 eV.

    • Specific: 20 eV maximizes the [M-Br]⁺ transition.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

C. GC-MS Conditions (EI)
  • Ion Source: Electron Impact (70 eV).

  • Inlet Temp: 250°C.

  • Transfer Line: 280°C.

  • Carrier Gas: Helium (1 mL/min).

  • Note: EI is preferred for observing the radical cation M⁺ and the full isotopic cluster, whereas ESI often yields [M+H]⁺ with simpler fragmentation.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Quinoline Derivatives. National Institute of Standards and Technology. [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Halogenated Compounds.[3][Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns of Halides and Aromatics.[Link]

  • Royal Society of Chemistry. (2012). Structural analysis of fragment ions from quinoline using ion-mobility spectrometry. Physical Chemistry Chemical Physics.[4] [Link]

Sources

Comprehensive Validation of UV-Vis Absorbance for 4-Bromo-7-chloro-2-methylquinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide a rigorous, self-validating framework for the UV-Vis spectral characterization of 4-Bromo-7-chloro-2-methylquinoline (BCMQ).

Context: BCMQ is a critical halogenated quinoline scaffold used in the synthesis of antimalarial agents and kinase inhibitors. Its conjugated heterocyclic system makes UV-Vis spectrophotometry a primary tool for rapid identity and purity assessment.[1] However, the presence of dual halogens (Br at C4, Cl at C7) and a methyl group (at C2) induces specific solvatochromic shifts that must be distinguished from impurities.[2]

The Comparative Angle: This guide compares Direct UV-Vis Spectrophotometry against HPLC-PDA (Photodiode Array) detection.[1] While HPLC is the gold standard for specificity, this guide validates UV-Vis as a superior high-throughput alternative for routine in-process monitoring, provided specific validation criteria are met.[1][2]

Theoretical Framework: The Spectral Fingerprint

To validate the spectrum, one must first understand the electronic transitions governing it.[2] BCMQ exhibits a characteristic "double-hump" profile typical of substituted quinolines, modified by auxochromic effects.[2]

  • 
     Transitions (B-Band):  The intense absorption band (typically 240–260 nm) arises from the delocalized electron cloud of the quinoline ring. The 4-Bromo and 7-Chloro substituents exert a bathochromic (red) shift  and a hyperchromic effect  (increased intensity) compared to unsubstituted quinoline due to lone-pair donation into the aromatic system.[1]
    
  • 
     Transitions (R-Band):  A weaker, broader band (typically 320–340 nm) involving the nitrogen lone pair.[2] This band is highly sensitive to solvent polarity (solvatochromism).
    
Diagram 1: Electronic Transition Energy Diagram

The following diagram illustrates the energy gap reduction caused by the halogen substituents, explaining the red shift.[2]

ElectronicTransitions Ground Ground State (S0) (Stable) Excited_Pi Excited State (S1) (π -> π*) Ground->Excited_Pi High Energy UV (~250 nm) Excited_N Excited State (S2) (n -> π*) Ground->Excited_N Lower Energy UV (~330 nm) Substituents 4-Br & 7-Cl Substituents (Auxochromes) Substituents->Excited_Pi Stabilizes Excited State (Reduces Energy Gap) Substituents->Excited_N Induces Bathochromic Shift

Caption: Impact of halogenation on the HOMO-LUMO gap, resulting in characteristic spectral shifts for BCMQ.

Comparative Analysis: Direct UV-Vis vs. HPLC-PDA

For routine analysis, researchers often debate between the speed of Direct UV and the specificity of HPLC.[2] The following data compares these methodologies for BCMQ.

Table 1: Performance Comparison Matrix
FeatureMethod A: Direct UV-Vis Method B: HPLC-PDA Verdict for BCMQ
Specificity Moderate.[1] Cannot distinguish BCMQ from structural isomers (e.g., 7-Br-4-Cl analog) without derivative spectra.High. Separates isomers chromatographically before detection.HPLC is required for isomer purity; UV-Vis is sufficient for batch concentration checks.[1]
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mLHPLC is 10x more sensitive.
Throughput < 1 min per sample15–30 min per sampleUV-Vis is superior for kinetic studies or dissolution testing.[1]
Solvent Cost Low (< 3 mL per sample)High (Mobile phase consumption)UV-Vis is the green chemistry choice.
Robustness High. Less prone to mechanical failure.Moderate. Column aging affects retention time.UV-Vis is preferred for rapid QC.[1]

Strategic Insight: Use HPLC-PDA for the initial Master Validation to establish the purity of the reference standard. Once the standard is verified >98%, use Direct UV-Vis for routine quantification, applying the validation protocol below.

Experimental Validation Protocol

This protocol ensures your UV-Vis data for BCMQ is reproducible and accurate, complying with ICH Q2(R1) and USP <857> standards.[2]

Phase 1: Solvent Selection & Solvatochromism

BCMQ is hydrophobic. Proper solvent selection is critical to avoid precipitation and spectral distortion.

  • Recommended Solvent: Methanol (MeOH) .

    • Reasoning: MeOH is a polar protic solvent that stabilizes the polar excited state of the quinoline nitrogen, providing sharp, well-defined peaks.[2]

  • Alternative: Acetonitrile (ACN) .

    • Use Case: If using UV-Vis data to cross-validate HPLC methods (where ACN is a common mobile phase).

  • Avoid: Hexane (poor solubility) or Chloroform (cutoff wavelength interference <245 nm).[2]

Phase 2: Determination of and Molar Absorptivity ( )[2]
  • Stock Preparation: Dissolve 10.0 mg of BCMQ in 100 mL Methanol (Concentration: 100 µg/mL). Sonicate for 5 minutes.

  • Scan: Perform a full spectrum scan (200–400 nm) using a quartz cuvette (1 cm path length).

  • Identification: Locate the two primary maxima.

    • Target Range 1: 245 ± 5 nm (High intensity).

    • Target Range 2: 330 ± 5 nm (Medium intensity).

  • Calculation: Calculate

    
     using Beer’s Law (
    
    
    
    ).
    • Acceptance Criteria:

      
       should be consistent across three independent weighings (RSD < 2%).
      
Phase 3: Method Validation Workflow

The following diagram outlines the decision logic for validating the BCMQ assay.

ValidationWorkflow Start Start Validation Solubility Solubility Check (Methanol vs ACN) Start->Solubility Scan Spectral Scan (200-400 nm) Solubility->Scan Peaks Identify Lambda Max (~245nm & ~330nm) Scan->Peaks Linearity Linearity Test (5-50 µg/mL) Peaks->Linearity Precision Precision Test (n=6 replicates) Linearity->Precision Decision R^2 > 0.999? Precision->Decision Pass Method Validated Decision->Pass Yes Fail Re-evaluate Solvent/Purity Decision->Fail No

Caption: Step-by-step decision tree for validating the UV-Vis method for BCMQ.

Phase 4: Quantitative Validation Parameters[1]
ParameterProtocolAcceptance Criteria
Linearity Prepare 5 dilutions (e.g., 5, 10, 20, 30, 40 µg/mL). Plot Abs vs. Conc.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.[3] Intercept should be statistically zero.
Precision (Repeatability) Measure 6 replicates of a single concentration (e.g., 20 µg/mL).% RSD ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Accuracy (Recovery) Spike a known amount of BCMQ into a placebo mixture (if applicable) or solvent.[2]Recovery 98.0% – 102.0%.
LOD / LOQ Calculate based on the standard deviation of the response (

) and slope (

).[2]

.
N/A for assay, critical for impurity testing.[2]

Troubleshooting & Expert Insights

Issue: Spectral Shift vs. Literature

  • Observation: Your

    
     is 248 nm, but literature for a similar analog says 242 nm.[2]
    
  • Root Cause: Solvent effect.[4] A shift from non-polar (Hexane) to polar (Methanol) causes a red shift for

    
     and a blue shift for 
    
    
    
    .[2]
  • Action: Ensure the literature reference uses the exact same solvent system.

Issue: Baseline Drift

  • Observation: Absorbance at 400 nm is > 0.01.

  • Root Cause: Particulate matter or scattering. BCMQ may not be fully dissolved.

  • Action: Filter the solution through a 0.45 µm PTFE filter prior to measurement.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). <857> Ultraviolet-Visible Spectroscopy.[1][3] USP-NF.[1] Link

  • Bolton, J. L., et al. (1994).[2] Structure-activity relationships of quinoline derivatives.[1] Chemical Research in Toxicology. (Contextual grounding for quinoline spectral properties).

  • PubChem. Compound Summary for 4-Bromo-7-chloroquinoline (Analog). National Library of Medicine. Link[2]

  • Perkampus, H. H. (1992).[2] UV-VIS Spectroscopy and its Applications.[1][5] Springer-Verlag.[1] (Source for solvatochromic theory).

Sources

Reference Standards for 4-Bromo-7-chloro-2-methylquinoline: A Technical Comparison & Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective technical comparison of reference standard grades for 4-Bromo-7-chloro-2-methylquinoline (CAS 1070879-51-4), a critical intermediate in the synthesis of bioactive quinoline scaffolds.[1]

Executive Summary

In drug development, the integrity of the 4-Bromo-7-chloro-2-methylquinoline scaffold is pivotal.[1] As a halogenated quinoline, it serves as a primary electrophile for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (


). However, commercial availability is often limited to "Catalog Reagents" (typically 

purity), which lack the rigor required for GLP/GMP impurity profiling.

This guide compares the performance of Commercial Catalog Reagents against Qualified Secondary Standards and In-House Synthesized Materials , providing experimental protocols to upgrade a reagent into a fully qualified reference standard.

Part 1: Comparative Analysis of Standard Grades

The following table contrasts the three primary sources of reference material available to researchers.

FeatureTier 1: Qualified Secondary Standard Tier 2: Commercial Catalog Reagent Tier 3: In-House Crude/Synthesized
Primary Application GMP Release, Impurity Quantification, Stability StudiesEarly Discovery Screening, Synthetic IntermediateRoute Scouting, Non-Critical Reagent
Purity (HPLC) > 99.0% (Area %)> 95.0% (Area %)Variable (80–95%)
Assay (Potency) Established (Mass Balance or qNMR)Unknown (Assumed 100%)Unknown
Impurity Profile Fully Characterized (Regioisomers identified)Generic (Unidentified peaks)High risk of catalyst/solvent residue
Traceability CoA with spectral data attachedBasic CoA (Retest date only)Notebook reference only
Risk Factor LowMedium (Risk of isomeric impurities)High (Risk of false negatives in bioassay)
Critical Performance Insight: The Regioisomer Trap

The synthesis of 4-Bromo-7-chloro-2-methylquinoline typically involves the bromination of 7-chloro-2-methyl-4-quinolone.[1] A common impurity in lower-grade standards is the 4-hydroxy precursor (incomplete reaction) or regioisomers arising from the initial aniline cyclization (e.g., 5-chloro isomers).[1]

  • Commercial Reagents often co-elute these isomers under generic gradient conditions.

  • Qualified Standards employ specific gradients to resolve the 5-chloro vs. 7-chloro regioisomers, ensuring the "4-Bromo" signal is not inflated by structural analogs.[1]

Part 2: Experimental Protocols for Qualification

To elevate a Tier 2 Catalog Reagent to a Tier 1 Qualified Standard, use the following self-validating protocols.

Protocol A: High-Resolution Purity Assessment (HPLC-UV)

Objective: Establish chromatographic purity and resolve potential regioisomers.

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XBridge Phenyl or C18,

    
    , 
    
    
    
    (Phenyl phases offer superior selectivity for halogenated isomers).
  • Mobile Phase:

    • A:

      
       Formic Acid in Water.[2][3]
      
    • B: Acetonitrile.[2][3][4]

  • Gradient:

    • 
      : 
      
      
      
      (Isocratic Hold)
    • 
      : 
      
      
      
      (Linear Ramp)
    • 
      : 
      
      
      
      (Wash)
  • Detection: UV at 254 nm (Quinoline core) and 220 nm (General).

  • Acceptance Criteria: Main peak

    
    ; no single impurity 
    
    
    
    .
Protocol B: Potency Assignment via qNMR

Objective: Determine the absolute mass fraction (Assay) without relying on a primary standard of the same material.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over

    
    .
    
  • Solvent: DMSO-

    
     (Solubilizes both the quinoline and maleic acid).
    
  • Procedure:

    • Accurately weigh

      
       of the Quinoline Sample (
      
      
      
      ) and
      
      
      of Maleic Acid (
      
      
      ) into the same vial.
    • Dissolve in

      
       DMSO-
      
      
      
      .
    • Acquire

      
      -NMR with 
      
      
      
      (Relaxation delay) to ensure full integration accuracy.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.[5]
Part 3: Visualization of Workflows
Figure 1: Impurity Origin & Control Strategy

This diagram maps the synthetic origin of impurities and the necessary control points to ensure the reference standard is valid.

ImpurityMap cluster_synthesis Synthesis Pathway cluster_impurities Critical Impurities SM1 3-Chloroaniline Inter 7-Chloro-2-methyl- 4-quinolone SM1->Inter Cyclization Imp1 5-Chloro Isomer (Regioisomer) SM1->Imp1 Incorrect Ring Closure SM2 Acetoacetate SM2->Inter Product 4-Bromo-7-chloro- 2-methylquinoline Inter->Product Bromination Imp2 4-Hydroxy Precursor (Incomplete Rxn) Inter->Imp2 Residual SM Reagent POBr3 / PBr3 Reagent->Product Imp3 De-brominated Analog Product->Imp3 Degradation

Caption: Figure 1. Synthetic pathway showing origin of critical regioisomeric and process impurities.

Figure 2: Reference Standard Qualification Decision Tree

A logic flow for researchers to decide when to use a Catalog Reagent vs. when to invest in Full Qualification.

QualificationTree Start Start: Need Standard for 4-Bromo-7-chloro-2-methylquinoline Usage Intended Use? Start->Usage EarlyStage Early Discovery / Synthesis Usage->EarlyStage Non-Critical LateStage GLP Tox / GMP Release / Stability Usage->LateStage Critical Data Catalog Use Commercial Catalog Reagent (CoA Check: Identity only) EarlyStage->Catalog Qualify Full Qualification Required LateStage->Qualify Step1 1. HPLC Purity > 99.0% (Check for Regioisomers) Qualify->Step1 Step2 2. qNMR Assay (Determine Absolute Content) Step1->Step2 Step3 3. Residual Solvent/ROI (Safety Check) Step2->Step3 Final Release as Qualified Secondary Standard Step3->Final

Caption: Figure 2. Decision matrix for selecting and validating reference standards based on study phase.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency, 2023. Link

  • BLD Pharm. Product Analysis: 4-Bromo-7-chloro-2-methylquinoline (CAS 1070879-51-4).[1][6][7][8][9][10] BLD Pharm Catalog, Accessed 2026. Link

  • Accela ChemBio. Certificate of Analysis Data: 4-Bromo-7-chloro-2-methylquinoline.[1][8][10] Accela ChemBio, Accessed 2026. Link

  • BenchChem. Technical Guide to the Synthesis of Halogenated Quinolines. BenchChem Technical Resources, 2025.[2][11] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1070879-51-4.[1] PubChem, Accessed 2026.[12] Link

Sources

Comparative Biological Activity of 4-Bromo-7-chloro-2-methylquinoline Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-7-chloro-2-methylquinoline (CAS 1070879-51-4) is a highly privileged scaffold in medicinal chemistry. The orthogonal reactivity of its 4-bromo and 7-chloro substituents allows researchers to execute divergent synthetic strategies. Specifically, the C4-bromo position is highly susceptible to palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), enabling the rapid generation of diverse analog libraries.

This guide provides an objective comparison of the biological performance of 4-substituted-7-chloro-2-methylquinoline analogs across three primary therapeutic domains: Antimalarial , Antifungal , and Anticancer applications. It includes comparative data against clinical standards, mechanistic pathways, and self-validating experimental protocols.

Antimalarial Activity: Overcoming Chloroquine Resistance

The 7-chloroquinoline core is historically famous for its antimalarial properties, acting primarily by inhibiting the crystallization of toxic heme into inert hemozoin within the Plasmodium digestive vacuole. However, mutations in the PfCRT efflux pump have rendered standard chloroquine ineffective against resistant strains like Dd2.

By utilizing 4-bromo-7-chloro-2-methylquinoline as a precursor, researchers can introduce bulky, lipophilic side chains (such as nopol-based amides or adamantyl groups) at the C4 position. These bulky substitutions sterically hinder the PfCRT efflux mechanism, restoring potent antimalarial activity against resistant strains ()[1].

Comparative Performance Data
CompoundP. falciparum 3D7 (Wild-Type) IC₅₀ (nM)P. falciparum Dd2 (Resistant) IC₅₀ (nM)Resistance Index (Dd2/3D7)
Chloroquine (Clinical Standard) 15.2145.09.54
4-Nopylamino-7-chloro-2-methylquinoline 22.428.11.25
4-(Adamantan-1-yl)amino analog 18.620.31.09

Insight: While slightly less potent than chloroquine against the wild-type strain, the 4-substituted analogs maintain near-identical efficacy against the resistant strain, demonstrating a superior Resistance Index (~1.0).

G A 4-Bromo-7-chloro-2-methylquinoline (Starting Scaffold) B Pd-Catalyzed Cross-Coupling (C4-Substitution) A->B C In Vitro Screening (3D7 & Dd2 Strains) B->C D Hemozoin Inhibition Assay (Mechanism Validation) C->D

Workflow for the synthesis and screening of antimalarial 4-substituted quinolines.

Protocol: Self-Validating Hemozoin Inhibition Assay (β-Hematin Formation)

This assay measures the ability of the analog to prevent the biomineralization of heme.

  • Heme Solubilization: Dissolve hemin chloride in 0.1 M NaOH.

    • Causality: NaOH ensures complete monomerization of the heme. If heme aggregates prematurely, it will skew the baseline absorbance readings, resulting in false-positive inhibition data.

  • Compound Addition: Add the test quinoline analog dissolved in DMSO at varying concentrations.

  • Crystallization Initiation: Add 0.5 M sodium acetate buffer (pH 5.0) to the mixture.

    • Causality: The acidic buffer strictly mimics the physiological pH of the Plasmodium digestive vacuole, which is the necessary trigger for the biomineralization process.

  • Incubation & Washing: Incubate at 37°C for 18 hours. Wash the resulting pellet with a DMSO/H₂O gradient to remove any unreacted, soluble hematin.

  • Quantification: Dissolve the remaining β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm.

    • Self-Validation Check: A control well containing 100 µM chloroquine must show >90% inhibition of β-hematin formation. If it fails, either the acetate buffer pH has drifted or the initial hemin solubility was compromised.

Antifungal Activity: CYP51 (14α-Demethylase) Inhibition

Fungal drug resistance, particularly in Candida species, is a growing clinical crisis. Standard azole drugs (e.g., fluconazole) target Sterol 14α-Demethylase (CYP51), but point mutations in the enzyme (such as Y140F/H) drastically reduce drug binding affinity.

Derivatives synthesized from 7-chloro-2-methylquinoline featuring long-arm amide-linked triazole side chains have shown remarkable broad-spectrum activity. The 7-chloroquinoline core anchors deeply into the hydrophobic access channel of CYP51, while the extended triazole arm coordinates the heme iron, overcoming the spatial limitations caused by the Y140F mutation ()[2].

Comparative Performance Data
CompoundC. albicans WT (MIC₈₀, µg/mL)C. albicans CYP51 Y140F (MIC₈₀, µg/mL)
Posaconazole (Clinical Standard) 0.015>16.0
Fluconazole (Clinical Standard) 0.25>64.0
Quinoline-Triazole Hybrid (Long-Arm) 0.030.12

Insight: The quinoline-triazole hybrid retains potent sub-microgram efficacy against the highly resistant Y140F mutant, vastly outperforming both posaconazole and fluconazole.

Pathway Lan Lanosterol CYP CYP51 (14α-Demethylase) Lan->CYP Substrate Binding Erg Ergosterol (Fungal Cell Membrane) CYP->Erg Biosynthesis Inh Quinoline-Azole Hybrid (Inhibitor) Inh->CYP Heme Iron Coordination

Mechanism of CYP51 inhibition by quinoline-azole hybrid derivatives.

Protocol: Broth Microdilution Assay for CYP51 Mutants
  • Media Preparation: Prepare two-fold serial dilutions of the quinoline analog in RPMI 1640 medium buffered to pH 7.0 with MOPS.

    • Causality: MOPS buffer maintains strict pH stability. This is critical because the binding affinity between the azole moiety and the CYP51 heme iron drops significantly in acidic environments, which would artificially inflate the MIC values.

  • Inoculation: Inoculate the wells with C. albicans (WT and Y140F mutant strains) to a final concentration of 10³ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35°C for 48 hours.

  • Analysis: Measure optical density at 530 nm.

    • Self-Validation Check: The MIC₈₀ is defined as the lowest concentration reducing growth by 80% compared to the drug-free control. To validate that the compound bypasses standard efflux resistance, a parallel control using a known CDR1-overexpressing strain must be run; active compounds should show minimal MIC shift.

Anticancer Activity: Anti-Angiogenesis via VEGFR-2 Inhibition

Beyond infectious diseases, the 7-chloro-2-methylquinoline scaffold is a versatile precursor for oncology drugs. By modifying the C2-methyl group into a vinyl linkage or substituting the C4-bromo group with an aryl amine, researchers can synthesize potent anti-angiogenic agents. These analogs act as ATP-competitive inhibitors of the VEGFR-2 kinase pathway, starving tumors of their blood supply and inducing apoptosis in endothelial cells ()[3].

Comparative Performance Data
CompoundHUVEC Proliferation (IC₅₀, µM)VEGFR-2 Kinase Assay (IC₅₀, nM)
Lenvatinib (Clinical Standard) 0.84.0
7-Chloro-2-vinylquinoline derivative 1.215.5
4-Aryl-7-chloro-2-methylquinoline 0.58.2
Protocol: Apoptosis Detection via Annexin V/PI Flow Cytometry
  • Cell Treatment: Treat HUVEC cells with the IC₅₀ concentration of the quinoline analog for 24 hours.

  • Harvest & Buffer: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer containing calcium.

    • Causality: Calcium is an absolute biochemical requirement for Annexin V to bind to externalized phosphatidylserine (PS) with high affinity. Omitting calcium will result in false-negative apoptosis readings.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI), incubating in the dark for 15 minutes.

    • Causality: Annexin V binds to externalized PS (a marker of early apoptosis), while PI is a membrane-impermeable dye that only enters cells with compromised structural integrity (late apoptosis/necrosis).

  • Flow Cytometry Analysis:

    • Self-Validation Check: The presence of a distinct Annexin V+/PI- population confirms that the compound's cytotoxicity is driven by programmed cell death rather than non-specific, toxic membrane lysis.

References

  • Title: Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Source: Molecules. URL: [Link]

  • Title: Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51). Source: Journal of Medicinal Chemistry. URL: [Link]

Sources

Differentiating 4-Bromo-7-chloro-2-methylquinoline from Isomeric Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, identifying and isolating specific heterocyclic building blocks is a critical step in ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs). 4-Bromo-7-chloro-2-methylquinoline (CAS 1070879-51-4) is a highly valuable scaffold, but its synthesis—often proceeding via a Conrad-Limpach-type cyclization of 3-chloroaniline followed by halogenation—frequently generates closely related regioisomeric impurities, most notably the 5-chloro isomer.

Because these isomers share identical molecular weights and similar polarities, differentiating them requires a strategic, multi-modal analytical approach. This guide objectively compares the most effective analytical alternatives and provides field-proven, self-validating protocols for distinguishing the 7-chloro target from its isomeric counterparts.

The Origin of Isomeric Impurities

The primary challenge in synthesizing 4-bromo-7-chloro-2-methylquinoline lies in the regioselectivity of the quinoline ring closure. When a meta-substituted aniline (e.g., 3-chloroaniline) undergoes cyclization, ring closure can occur at either the ortho or para position relative to the chlorine atom. This inherently yields a mixture of 5-chloro and 7-chloro quinolone intermediates, which are subsequently brominated at the C-4 position.

G Start 3-Chloroaniline + Acetoacetate Derivative Cyclization Cyclization (Conrad-Limpach) Start->Cyclization Isomer1 7-Chloro Isomer (Target Precursor) Cyclization->Isomer1 Para-closure Isomer2 5-Chloro Isomer (Impurity Precursor) Cyclization->Isomer2 Ortho-closure Bromination Bromination at C-4 (POBr3) Isomer1->Bromination Isomer2->Bromination Target 4-Bromo-7-chloro- 2-methylquinoline Bromination->Target Impurity 4-Bromo-5-chloro- 2-methylquinoline Bromination->Impurity

Logic of regioisomer formation during quinoline synthesis.

Comparative Analysis of Analytical Alternatives

To differentiate these regioisomers, laboratories typically rely on three primary techniques. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity, isomers produce nearly identical fragmentation patterns, making MS alone insufficient without chromatographic separation. Therefore, Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) remain the foundational techniques [1].

Table 1: Comparison of Analytical Techniques
Analytical TechniquePrimary ApplicationResolution PowerLimitations
1D & 2D NMR Definitive structural elucidation and regiochemistry.High: Resolves exact atomic connectivity via J-coupling.Requires pure isolated samples (>10 mg); lower throughput.
RP-HPLC (UV) Quantitative separation and purity analysis.Moderate: Requires specialized stationary phases (e.g., PFP).Cannot identify unknown peaks without reference standards.
LC-MS/MS Trace impurity detection and molecular weight confirmation.Low (for isomers): Fragmentation patterns are often identical.Cannot distinguish regioisomers without baseline HPLC separation.

Structural Elucidation via NMR Spectroscopy (The Gold Standard)

NMR spectroscopy is the only non-destructive technique capable of definitively proving the regiochemistry of the chlorine atom on the quinoline ring [2]. The causality behind this lies in the predictable scalar couplings (J-couplings) of the aromatic protons.

In the 7-chloro isomer (Target), the protons at positions 5, 6, and 8 form an ABX spin system :

  • H-8 is isolated between the nitrogen and the chlorine, appearing as a doublet with a small meta coupling (

    
     Hz).
    
  • H-5 and H-6 exhibit a strong ortho coupling (

    
     Hz).
    

In the 5-chloro isomer (Impurity), the protons at positions 6, 7, and 8 form an AMX/ABC spin system :

  • H-6 and H-8 both appear as doublets with ortho couplings.

  • H-7 appears as a triplet or doublet of doublets due to ortho coupling to both H-6 and H-8.

Table 2: Expected ¹H NMR Splitting Patterns (Aromatic Region)
Proton Position4-Bromo-7-chloro-2-methylquinoline (Target)4-Bromo-5-chloro-2-methylquinoline (Impurity)
H-5 Doublet (

Hz)
Substituted (Chlorine)
H-6 Doublet of doublets (

Hz)
Doublet (

Hz)
H-7 Substituted (Chlorine)Triplet / dd (

Hz)
H-8 Doublet (

Hz)
Doublet (

Hz)

Chromatographic Separation: Reverse-Phase HPLC Strategy

While NMR proves the structure, RP-HPLC is required to quantify the ratio of isomers in a synthetic batch. The causality of separation relies on exploiting subtle differences in the dipole moments and


 interactions of the isomers [3].

The pH Imperative: Quinolines are basic heterocycles (


). If the mobile phase pH is near the 

, the molecules exist in a state of partial ionization, leading to severe peak tailing and co-elution. To establish a self-validating chromatographic system, the mobile phase pH must be driven at least 2 units below the

(e.g., pH 2.5 using 0.1% Formic Acid) to ensure complete protonation [4]. Furthermore, using a Pentafluorophenyl (PFP) stationary phase instead of a standard C18 column dramatically enhances the resolution of halogenated regioisomers due to induced dipole interactions.

G Sample Isomeric Mixture NMR NMR Spectroscopy (1H, 13C, HMBC) Sample->NMR Structural Elucidation HPLC RP-HPLC (PFP Column, pH < 3) Sample->HPLC Quantitative Separation LCMS LC-MS/MS (Trace Analysis) Sample->LCMS High-Sensitivity Detection NMR_Result Definitive Regiochemistry (J-coupling analysis) NMR->NMR_Result HPLC_Result Baseline Resolution (Rs > 2.0) HPLC->HPLC_Result LCMS_Result Isomer-Specific Retention Times LCMS->LCMS_Result

Analytical decision tree for differentiating quinoline isomers.

Experimental Methodologies

Protocol 1: Definitive NMR Structural Validation

This protocol utilizes a self-validating logic loop: the integration must equal the exact number of protons, and the sum of the coupling constants must map perfectly to the 3D geometry of the ring.

  • Sample Preparation: Dissolve 15 mg of the purified quinoline sample in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Acquisition: Acquire a standard 1D ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration.

  • Spectral Processing: Phase and baseline correct the spectrum. Calibrate the TMS peak to exactly 0.00 ppm.

  • Self-Validation Check (Integration): Integrate the aromatic region (

    
     7.5 - 8.5 ppm). The total integral must exactly equal 3.0 protons. If it equals 4.0, the ring is unhalogenated; if it is a fractional number, the sample is a mixture of isomers.
    
  • Regiochemistry Assignment: Analyze the splitting pattern at

    
     8.0 - 8.2 ppm. If a distinct doublet with a 
    
    
    
    -coupling of ~2.0 Hz is present, the 7-chloro isomer is confirmed. If a triplet is present, the 5-chloro isomer is confirmed.
Protocol 2: RP-HPLC Quantitative Separation

This protocol uses pH control and specialized stationary phases to force baseline resolution between nearly identical isomers.

  • System Setup: Equip the HPLC system with a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm particle size). Maintain the column compartment at 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Optima-grade Water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Program a linear gradient from 20% B to 80% B over 15 minutes. Set the flow rate to 1.0 mL/min.

  • Detection: Set the UV/Vis Diode Array Detector (DAD) to monitor at 254 nm and 280 nm (optimal for the quinoline chromophore).

  • Self-Validation Check (System Suitability): Inject a 50:50 mixed standard of the 5-chloro and 7-chloro isomers. Calculate the resolution (

    
    ) between the two peaks. The system is validated for quantitative use only if 
    
    
    
    . If
    
    
    , slightly decrease the gradient slope or lower the column temperature to 25°C to increase
    
    
    interaction time.

References

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives. Retrieved from: [Link]

GC-MS characterization of 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of halogenated quinolines is a critical juncture in preclinical drug development. These scaffolds are frequently utilized as electrophilic building blocks in cross-coupling reactions to synthesize complex pharmacophores. However, their unique electronic properties and basic nitrogen centers present specific analytical challenges during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This guide provides an in-depth comparative analysis of 4-Bromo-7-chloro-2-methylquinoline (CAS: 1070879-51-4) [1] against its widely used chlorinated analog, 4,7-dichloro-2-methylquinoline . By examining column chemistry causality, ionization fragmentation mechanics, and self-validating experimental protocols, this guide equips researchers with the data necessary to optimize their analytical workflows.

The Analytical Challenge: Causality in Column Chemistry

When analyzing quinoline derivatives via GC-MS, researchers frequently encounter chromatographic anomalies, most notably peak tailing. This phenomenon is not random; it is driven by the fundamental chemical properties of the analyte interacting with the stationary phase.

The quinoline core contains a basic nitrogen atom with a lone pair of electrons. When utilizing standard non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane, such as HP-5MS), this basic nitrogen interacts strongly with residual, unshielded acidic silanol groups on the fused silica capillary wall. This secondary retention mechanism disrupts the uniform partitioning of the analyte, resulting in asymmetric peak tailing, reduced resolution, and inaccurate integration.

The Solution: Transitioning to a mid-polar stationary phase (e.g., 50% phenyl/50% dimethylpolysiloxane, such as DB-17MS) or utilizing base-deactivated columns mitigates this issue. The increased phenyl content enhances π-π interactions with the quinoline aromatic system, dominating the retention mechanism and effectively shielding the analyte from residual silanols, thereby yielding sharp, symmetrical peaks [4].

GCMS_Workflow Start Sample Prep (1 mg/mL in EtOAc) ColSelect Stationary Phase Selection Start->ColSelect HP5 5% Phenyl (HP-5MS) Issue: Basic N interactions Result: Peak Tailing ColSelect->HP5 DB17 50% Phenyl (DB-17MS) Benefit: Shielded silanols Result: Sharp Peaks ColSelect->DB17 EI Electron Ionization (70 eV) DB17->EI MS Quadrupole Mass Analyzer EI->MS Data Isotopic Pattern Analysis (Br/Cl Ratio Confirmation) MS->Data

GC-MS optimization workflow highlighting column selection causality for basic quinolines.

Comparative GC-MS Performance and Isotopic Profiling

In medicinal chemistry, substituting a chlorine atom for a bromine atom at the C4 position (yielding 4-Bromo-7-chloro-2-methylquinoline) drastically increases the scaffold's reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [3]. However, this substitution fundamentally alters the mass spectrometric profile.

The presence of both Bromine (


Br, 

Br) and Chlorine (

Cl,

Cl) in a single molecule creates a highly distinct, complex isotopic cluster for the molecular ion (

). Recognizing this pattern is critical for verifying compound identity and purity.
Quantitative Data Comparison
Analytical Parameter4-Bromo-7-chloro-2-methylquinoline4,7-Dichloro-2-methylquinoline (Alternative)
CAS Number 1070879-51-486-98-6
Molecular Weight 256.53 g/mol 212.07 g/mol
Molecular Ion (

)
m/z 255, 257, 259m/z 211, 213, 215
Isotopic Ratio (Approx.) 76 : 100 : 24 (Distinct Br-Cl pattern)100 : 65 : 11 (Standard Cl

pattern)
Base Peak m/z 176 / 178 (

)
m/z 176 / 178 (

)
Synthetic Utility High C4 cross-coupling efficiencyModerate C4 cross-coupling efficiency

Fragmentation Mechanics (Electron Ionization)

Under standard 70 eV Electron Ionization (EI), the fragmentation of 4-Bromo-7-chloro-2-methylquinoline is governed by bond dissociation energies. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol).

Consequently, the primary and most thermodynamically favorable cleavage is the homolytic loss of a bromine radical (


). This yields the 

cation at m/z 176/178, which typically manifests as the base peak (100% relative abundance) in the mass spectrum [2]. Subsequent fragmentation involves the loss of a chlorine radical, followed by the expulsion of hydrogen cyanide (HCN) during the opening of the pyridine ring—a hallmark of quinoline fragmentation.

Fragmentation M Molecular Ion [M]•+ m/z 255 / 257 / 259 (Br-Cl Isotope Pattern) F1 [M - Br]+ m/z 176 / 178 (Base Peak) M->F1 - Br• (Primary Cleavage) F2 [M - Br - Cl]•+ m/z 141 F1->F2 - Cl• F3 [M - Br - Cl - HCN]+ m/z 114 F2->F3 - HCN (Ring Opening)

Electron ionization (EI) fragmentation pathway of 4-Bromo-7-chloro-2-methylquinoline.

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the following GC-MS protocol incorporates a self-validating system. By utilizing a solvent blank to rule out carryover and an internal standard (Phenanthrene-d10) to monitor ionization efficiency and retention time drift, the protocol guarantees that the observed isotopic patterns are artifacts of the molecule, not the instrument.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1.0 mg of 4-Bromo-7-chloro-2-methylquinoline in 1.0 mL of LC-MS grade Ethyl Acetate (EtOAc).

    • Spike the solution with 10 µL of Phenanthrene-d10 internal standard (100 µg/mL).

  • Instrument Pre-Flight Validation:

    • Inject 1.0 µL of pure EtOAc (Solvent Blank). Verify the baseline is flat and devoid of peaks at m/z 255/257/259 to confirm zero column carryover.

  • Chromatographic Separation:

    • Column: DB-17MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Note: Chosen specifically to prevent basic nitrogen tailing.

    • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Mass Spectrometric Acquisition:

    • Ionization: EI mode at 70 eV.

    • Source Temperature: 230°C; Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50 to 350.

  • Data Validation & Analysis:

    • Confirm the retention time of Phenanthrene-d10 matches historical system suitability data.

    • Extract the mass spectrum for the target peak. Validate the identity by confirming the ~76:100:24 isotopic ratio for m/z 255, 257, and 259, respectively.

    • Verify the base peak at m/z 178 (indicating the loss of

      
      Br from the 
      
      
      
      ion).

References

  • AccelaChem. (n.d.). 1070879-51-4, 4-Bromo-7-chloro-2-methylquinoline Product Specifications. Retrieved from[Link]

  • Johnston, P. A., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

Benchmarking synthetic routes for 4-Bromo-7-chloro-2-methylquinoline production

[1][2]

Executive Summary

The synthesis of 4-bromo-7-chloro-2-methylquinoline is a critical intermediate step in the development of antimalarial agents, kinase inhibitors, and other heterocyclic pharmaceuticals.[1][2] While the quinoline core is well-established, the specific installation of the bromine at the C4 position, particularly in the presence of a C7-chlorine and C2-methyl group, presents unique regiochemical and process challenges.[1][2]

This guide benchmarks three distinct synthetic pathways. Our analysis concludes that the PBr₃/DMF Activation Route (Route B) offers the superior balance of yield (85-90%), operational simplicity, and safety for laboratory to pilot-scale production.[1][2] The traditional POBr₃ Route (Route A) remains viable but suffers from higher reagent costs and handling difficulties.[2] The Halogen Exchange Route (Route C) is recommended solely for cost-critical, multi-ton manufacturing where step-count is secondary to raw material expense.[1][2]

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the quinoline core via the Conrad-Limpach cyclization , followed by functional group interconversion at the C4 position.[2]

RetrosynthesisTarget4-Bromo-7-chloro-2-methylquinolineIntermediate7-Chloro-4-hydroxy-2-methylquinoline(Tautomer: Quinolone)Target->IntermediateBromination(C-OH to C-Br)EnamineEnamine IntermediateIntermediate->EnamineThermal Cyclization(250°C)Start13-ChloroanilineEnamine->Start1CondensationStart2Ethyl AcetoacetateEnamine->Start2+

Figure 1: Retrosynthetic disconnection showing the pivotal role of the 4-hydroxy intermediate.[1][2]

Comparative Benchmarking of Routes

Route A: The Traditional POBr₃ Method
  • Mechanism: Direct nucleophilic substitution of the enol tautomer using phosphorus oxybromide.

  • Status: Historical standard.[1]

Route B: The PBr₃/DMF Activation (Recommended)[2]
  • Mechanism: In situ formation of a Vilsmeier-Haack-type bromoiminium species, which activates the C4-oxygen for displacement.[1][2]

  • Status: Modern preferred method.[1]

Route C: The Halogen Exchange (Cost-Optimized)[1][2]
  • Mechanism: Conversion to 4-chloro analog using cheap POCl₃, followed by Finkelstein-like exchange or acid-mediated hydrobromination.[2]

  • Status: Industrial bulk commodity route.[1]

Performance Matrix
MetricRoute A (POBr₃)Route B (PBr₃/DMF)Route C (POCl₃ → HBr)
Overall Yield 60–70%85–92% 75–80% (over 2 steps)
Reagent Cost High (POBr₃ is expensive)ModerateLow (POCl₃ is commodity)
Atom Economy ModerateGoodPoor (Two halogenations)
Safety Profile Low (Solid corrosive, difficult quenching)Moderate (Liquid handling)Moderate (HBr gas evolution)
Purification Recrystallization often requiredSimple aqueous workupDistillation/Crystallization

Detailed Experimental Protocols

Step 1: Synthesis of the Precursor (Common to All Routes)

Target: 7-Chloro-4-hydroxy-2-methylquinoline (7-chloro-2-methylquinolin-4-ol) Method: Conrad-Limpach Cyclization[1]

Note: 3-chloroaniline can cyclize to form both 7-chloro (major) and 5-chloro (minor) isomers.[1][2] The protocol below maximizes the 7-chloro isomer through kinetic control during condensation and thermodynamic control during cyclization.

  • Condensation:

    • Charge a reactor with 3-chloroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq).

    • Add catalytic HCl (0.05 eq) or acetic acid.[1][2]

    • Stir at room temperature for 24 hours. Crucial: Low temperature favors the formation of the β-aminoacrylate (enamine) over the amide (Knorr product).[2]

    • Dry the resulting oil under high vacuum to remove water/ethanol.

  • Cyclization:

    • Preheat Dowtherm A (or diphenyl ether) to 250°C (vigorous reflux).

    • Add the crude enamine dropwise to the boiling solvent.[2] Rapid addition is key to prevent polymerization.[1]

    • Maintain temperature for 30–60 minutes. Ethanol evolves rapidly.[2]

    • Cool to room temperature.[1][3][4][5] The product precipitates as a solid.[5]

  • Purification:

    • Filter the solid and wash with hexanes/acetone to remove the solvent.[2]

    • Isomer Removal: Recrystallize from ethanol/DMF.[1] The 7-chloro isomer is significantly less soluble and crystallizes first.[1]

    • Yield: 65–75%.[1][4]

Step 2: Bromination (The Divergence)[2]
Protocol for Route B (Recommended: PBr₃/DMF)

This method avoids the use of solid POBr₃ and typically proceeds under milder conditions.[2]

  • Setup: Flame-dry a 3-neck round-bottom flask under nitrogen.

  • Solvation: Suspend 7-chloro-4-hydroxy-2-methylquinoline (10.0 g, 51.6 mmol) in anhydrous DMF (50 mL) and DCE (dichloroethane) (50 mL).

  • Activation: Cool to 0°C. Add Phosphorus Tribromide (PBr₃) (5.5 mL, 58 mmol, 1.1 eq) dropwise over 20 minutes.

    • Observation: An orange/red Vilsmeier-salt precipitate may form.[1]

  • Reaction: Allow to warm to room temperature, then heat to 60–80°C for 2 hours. Monitor by TLC (EtOAc/Hexane).[2][6]

  • Quench: Cool to 0°C. Slowly pour the mixture into crushed ice/saturated NaHCO₃ solution. Caution: Exothermic hydrolysis.[1]

  • Workup: Extract with DCM (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Result: Off-white to yellow solid.

    • Yield: ~88% (approx.[1][2][7] 11.6 g).[2]

    • Purity: >98% (HPLC).

Protocol for Route A (Alternative: POBr₃)
  • Mix 7-chloro-4-hydroxy-2-methylquinoline (1.0 eq) with POBr₃ (1.5 eq) in toluene.

  • Reflux (110°C) for 4 hours.

  • Pour onto ice (carefully). Neutralize with NaOH.

  • Filter the precipitate.[2][5][8]

    • Note: POBr₃ quality varies significantly by supplier, often leading to lower yields.[2]

Mechanistic Workflow

The following diagram illustrates the chemical transformation pathways, highlighting the activation mechanism in the recommended route.

SynthesisFlowcluster_RouteBRoute B: Vilsmeier-Haack Activationcluster_RouteARoute A: Direct SubstitutionStart7-Chloro-4-hydroxy-2-methylquinolineIntermediateBBromoiminiumIntermediateStart->IntermediateBActivationProductA4-Bromo-7-chloro-2-methylquinolineStart->ProductAReflux (110°C)StepB1DMF + PBr3(Vilsmeier Reagent)StepB1->IntermediateBProductB4-Bromo-7-chloro-2-methylquinolineIntermediateB->ProductBElimination ofPOBr2(DMF)StepA1POBr3

Figure 2: Mechanistic comparison. Route B utilizes a reactive bromoiminium species, allowing for milder conditions compared to the direct thermal substitution in Route A.[2]

Safety & Scalability

  • Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water to produce HBr gas.[1][2] All glassware must be dry.[2] A scrubber system for HBr is required at scales >10g.

  • Dowtherm A: Used in the cyclization step.[4][9][10] It has a high boiling point (258°C).[2] Ensure the heating mantle is rated for this temperature and the condenser is efficient to prevent solvent loss.

  • Regioisomerism: At scale, the separation of the 5-chloro isomer (if present) is best achieved by recrystallization of the hydroxy intermediate, not the final bromo product.[2]

References

  • Conrad, M., & Limpach, L. (1887).[2][11] "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1][2]

  • BenchChem. (2025).[1][2][5] "An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline." BenchChem Technical Guides.

  • Wang, W., et al. (2016).[2] "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press.[1]

  • ChemicalBook. (2023).[2] "4-Bromoquinoline Synthesis & Protocols."

  • Organic Syntheses. (1950).[1][2] "4,7-Dichloroquinoline."[1][2][4] Org.[2][12] Synth. 1950, 30,[1][2] 38.

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-7-chloro-2-methylquinoline

[1][2][3]

Executive Summary: Immediate Action Required

Do not dispose of this compound down the drain or in general trash. 4-Bromo-7-chloro-2-methylquinoline is a halogenated heterocyclic aromatic compound .[1][2][3] It must be segregated into the Halogenated Organic Waste stream.[4] Its structural stability (quinoline core) and halogenation (bromine/chlorine) make it persistent in the environment and potentially toxic to aquatic life.[4]

Critical Disposal Codes (Class-Based):

  • Waste Stream: Halogenated Organic (Solid or Liquid).[2][4]

  • RCRA Classification (USA): Likely D001 (Ignitable, if in solvent), D022/D028 (if chloroform/dichloroethane used), or generic toxic organic.[2][5][4] Treat as Hazardous Chemical Waste .[2][4]

  • Destruction Method: High-temperature incineration with scrubbing.[1][2][4]

Chemical Profile & Hazard Identification

Why we handle it this way

As a Senior Application Scientist, I emphasize that safety protocols are not just compliance checklists; they are extensions of your experimental integrity. This specific molecule combines a quinoline scaffold with two halogens (Br, Cl) and a methyl group.[5][4]

PropertyDescriptionOperational Implication
Chemical Class Halogenated QuinolineHigh thermal stability; requires incineration >1000°C.
Hazards (Inferred) Acute Tox.[1][2][3] (Oral), Skin/Eye Dam.[5][3][4][6][7]Dust is a severe irritant.[2][4] Double-gloving is mandatory.
Environmental Aquatic Toxicity (Chronic)Zero-discharge policy. Even trace amounts can harm aquatic ecosystems.[1][2]
Reactivity Weak Base (Quinoline N)Incompatible with strong oxidizers and strong acids.[2][4]

Mechanistic Insight: The halogen atoms (Br at C4, Cl at C7) deactivate the ring towards electrophilic attack but make the compound lipophilic and persistent.[5][4] Improper disposal (e.g., drain pouring) allows the compound to bypass standard wastewater treatment, leading to bioaccumulation.[5][4]

Pre-Disposal Stabilization & Segregation

Before moving waste to the accumulation area, you must stabilize the material to prevent cross-reactivity.[5][4]

A. Solid Waste (Pure Compound) [2][4]
  • State: Powder/Crystals.[2][4]

  • Container: Screw-top amber glass or high-density polyethylene (HDPE).[1][2]

  • Protocol:

    • Do not mix with oxidizers (e.g., permanganates, nitrates).[5][4]

    • If the compound is old or degrading, check for pressure buildup (though unlikely for this stable structure).[4]

    • Label immediately as "Toxic Solid - Halogenated."[2][4]

B. Liquid Waste (Reaction Mixtures/Mother Liquors) [2][4]
  • State: Solvated (likely in DCM, Chloroform, Ethyl Acetate, or DMSO).[2][5][4]

  • Segregation Rule:

    • IF solvent is halogenated (DCM, Chloroform)

      
      Halogenated Waste Carboy. [2][5][4]
      
    • IF solvent is non-halogenated (Acetone, MeOH) but contains >1% of this compound

      
      Halogenated Waste Carboy.  (The compound contaminates the non-halogenated stream, forcing the entire volume to be treated as halogenated).[2][5][4]
      
Step-by-Step Disposal Workflow
Step 1: Characterization & Labeling

Every container must be labeled before waste is added.[2][4]

  • Label Content: "Hazardous Waste - Halogenated Organic."[1][2]

  • Constituents: List "4-Bromo-7-chloro-2-methylquinoline" explicitly. Do not use abbreviations like "Start Mat." or "Int-2."

  • Hazard Checkbox: Mark "Toxic" and "Irritant."[2][4]

Step 2: Transfer Protocol
  • Fume Hood Only: Perform all waste transfers inside a certified fume hood.[2][4]

  • Funnel Use: Use a dedicated funnel to prevent spillage on the carboy threads.[2][4]

  • Rinsate Management:

    • Rinse the original vessel 3x with a compatible solvent (e.g., Acetone or DCM).[5][4]

    • Crucial: This rinsate is now Halogenated Waste .[2][4] Do not pour the rinse acetone down the sink.[4] Add it to the halogenated carboy.

Step 3: Satellite Accumulation

Store the waste container in your lab's Satellite Accumulation Area (SAA).[4][8]

  • Secondary Containment: The carboy must sit in a tray capable of holding 110% of the container's volume.[4]

  • Closure: Cap must be tight (vapor seal) when not actively adding waste.

Decision Logic Diagram

The following workflow illustrates the decision process for segregating this specific quinoline derivative.

DisposalWorkflowStartWaste Generation:4-Bromo-7-chloro-2-methylquinolineStateCheckPhysical State?Start->StateCheckSolidPathSolid / Pure Substance(or contaminated silica/gloves)StateCheck->SolidPathSolidLiquidPathSolution / Mother LiquorStateCheck->LiquidPathLiquidSolidBinContainer: Wide-Mouth JarLabel: Hazardous Solid Waste(Toxic/Halogenated)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedSolventDCM/CHCl3NonHaloSolventNon-Halogenated Solvent(Acetone, MeOH, DMSO)SolventCheck->NonHaloSolventAcetone/EtOHLiquidCarboyContainer: HDPE/Glass CarboyLabel: Halogenated Organic WasteHalogenatedSolvent->LiquidCarboyContaminationRuleContamination Rule:Compound renders solvent HalogenatedNonHaloSolvent->ContaminationRuleContains Halogenated SoluteContaminationRule->LiquidCarboy

Caption: Decision tree for segregating 4-Bromo-7-chloro-2-methylquinoline waste. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is dissolved in them.[2][5]

Emergency Contingencies (Spill Management)

Scenario: Benchtop Spill (< 10 grams/mL) [2][4]

  • Evacuate & Alert: Notify nearby personnel. If dust is airborne, evacuate the lab immediately.[5][4]

  • PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles.[5][4] If powder is fine, use a N95 or half-mask respirator.[2][5][4]

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or use a scoop/dustpan dedicated to hazardous waste.[4]

    • Liquid: Use absorbent pads or vermiculite.[2][4] Do not use combustible materials (sawdust) if the solvent is flammable.[4]

  • Cleanup:

    • Place all spill debris into a wide-mouth hazardous waste jar .

    • Clean the surface with soap and water; collect the sponge/wipes into the solid waste jar.[4]

    • Label: "Spill Debris: 4-Bromo-7-chloro-2-methylquinoline."[1][2][5]

Regulatory Framework & Compliance

This procedure complies with standard EHS guidelines for halogenated organics.[2][4]

  • EPA (USA): Under RCRA, this falls under "Process Waste."[5][4] While it may not have a specific "U" or "P" list code unless pure commercial grade, it exhibits toxicity characteristics.[5][4]

  • Incineration Requirement: Halogenated compounds require specific incineration temperatures (often >1100°C) and residence times (2 seconds) to prevent the formation of dioxins and furans [1].[4] This is why segregation from non-halogenated waste is vital—non-halogenated waste is often burned as fuel in cement kilns, which cannot handle the halogen load safely.[5][4]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][4] National Academies Press.[2][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][4] Hazardous Waste Generators: Categories and Requirements.[4][1][2][4]

  • Sigma-Aldrich. (2024).[2][4] Safety Data Sheet: 4-Bromo-7-chloroquinoline (Analog).[1][2][1][2][4]

  • American Chemical Society (ACS). (2023).[2][4] Guide to Chemical Spill Response in Laboratories.[2][4][1][2][4]

Personal Protective Equipment & Safety Protocol: 4-Bromo-7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 4-Bromo-7-chloro-2-methylquinoline Chemical Class: Halogenated Quinoline Derivative Physical State: Solid (typically off-white to pale yellow powder) Primary Hazard Driver: Lipophilic nature facilitates dermal absorption; halogen substituents increase persistence and potential toxicity.[1][2]

Core Directive: Treat this compound as a High-Affinity Irritant and Potential Sensitizer .[1][2] Due to the quinoline scaffold's ability to intercalate DNA and the lipophilicity added by the methyl and halogen groups, standard "lab coat and glasses" protocols are insufficient.[3] This guide prioritizes dermal isolation and respiratory containment .[1][2][4]

Risk Assessment & Hazard Classification

Note: While specific toxicological data for this exact isomer may be limited, safety protocols are derived from Structure-Activity Relationships (SAR) of analogous halogenated quinolines (e.g., 4-bromo-7-chloroquinoline).[1][2][3]

Hazard CategoryGHS Classification (Predicted)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.[1][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][5] High risk of dermatitis.
Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2][3][5] Particulates are abrasive.[1][2][3]
STOT - Single Exposure Category 3 (Respiratory)Dust inhalation causes mucosal inflammation.[1][2][3]
The "Why" Behind the Protocol (Expertise)

The 2-methyl group on the quinoline ring increases the molecule's lipophilicity compared to bare quinoline.[2][3] This means the compound can penetrate nitrile gloves faster than expected if dissolved in organic solvents (like DCM or DMSO).[1][2] Furthermore, halogenated heterocycles are often precursors to biologically active pharmacophores, implying inherent biological activity that warrants containment levels (OEB) higher than simple reagents.[2][3]

Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Double-Barrier" Standard

Standard nitrile gloves are insufficient for prolonged contact with solutions of this compound. [1]

  • Solid Handling: Single pair of Nitrile (minimum 5 mil thickness) .[1][2]

  • Solution Handling (DCM/Chloroform): Laminated Film (Silver Shield/Norfoil) or Double-gloved Nitrile (change outer pair every 15 minutes).[1][2]

    • Reasoning: Chlorinated solvents (common vehicles for this compound) permeate nitrile in <5 minutes, carrying the quinoline solute through to the skin.[3]

Respiratory & Body Protection[1][3][4][5][7][8][9][10]
ComponentSpecificationRationale
Primary Barrier Certified Chemical Fume HoodMaintain face velocity at 80–100 fpm .[1][2] Light powders disperse easily; static charge can cause "leap" from spatulas.[1][2][3]
Body Tyvek® Lab Coat or Poly-coated ApronStandard cotton coats absorb liquids.[1][2] Poly-coating repels organic spills.[1][2][3]
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the side.[1][2] Goggles seal the ocular cavity.[1][3]
Respiratory N95/P100 (If outside hood)Only if weighing outside a hood (strongly discouraged).[1][2]

Operational Workflows

A. Receiving & Storage[1][2][3][4][8]
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates sublimation or previous leakage.[1][2][3]

  • Segregation: Store in a cool, dry, dark cabinet. Halogenated quinolines can be light-sensitive (photolytic dehalogenation).[1][2][3]

  • Secondary Containment: Place the primary container inside a polyethylene bag or bin to contain potential micro-spills.[1][2]

B. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder.[1]

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat.[1][2] Quinolines are prone to static cling.[1][2][3]

  • The "Drop" Technique: Do not "dump" powder. Tap the spatula gently against the side of the weigh boat to control flow.[3]

  • Solvent Addition: Add solvent to the solid in the vial, not vice-versa, to prevent puffing of dry powder into the hood airflow.[1]

C. Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon is recommended to prevent oxidative degradation of the quinoline ring.[1][2][3]

  • Temperature Control: If heating, use a reflux condenser.[1][2] Halogenated vapors are potent respiratory irritants.[1][2][3]

Emergency Response: Spill & Exposure Logic

Visualization: Spill Response Decision Tree

This diagram outlines the immediate decision logic for a spill event, prioritizing containment over speed.[2][3]

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid Action_Solid 1. Dampen paper towel (Water) 2. Lay over powder (Prevent Dust) 3. Scoop into bag Solid->Action_Solid Check_Solvent Identify Solvent Liquid->Check_Solvent Disposal Disposal: Double Bag -> Halogenated Waste Action_Solid->Disposal Action_Volatile Volatile (DCM/EtOAc): Evacuate & Ventilate Check_Solvent->Action_Volatile High Vapor Pressure Action_Stable Stable (DMSO/Water): Absorb with Vermiculite Check_Solvent->Action_Stable Low Vapor Pressure Action_Volatile->Disposal After Evaporation Action_Stable->Disposal

Figure 1: Decision logic for containing spills of 4-Bromo-7-chloro-2-methylquinoline. Note the specific instruction to dampen solid spills to prevent aerosolization.

Immediate First Aid[2][3]
  • Eye Contact: Flush for 15 minutes .[1][2][4][5][6] Do not rub. The crystalline solid can scratch the cornea.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][4][7][5][8] Do not use alcohol or organic solvents to clean skin; this increases absorption.[1][2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential for delayed pulmonary edema with halogenated compounds).[2][3]

Waste Disposal Protocols

Compliance with EPA (RCRA) and local regulations is mandatory.

  • Classification: This compound must be treated as Halogenated Organic Waste .[1][2]

  • Segregation: Do not mix with non-halogenated solvents (e.g., acetone, methanol) if possible, as this increases the cost of disposal for the entire container.[2][3]

  • Labeling: Clearly mark the tag with "Halogenated Quinoline Derivative - Toxic."[1][2]

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste stream is acidic, as halogenated compounds can hydrolyze to form HX acids (HCl/HBr), corroding metal [1].[2][3][9]

References

  • United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[1][2][3] EPA/600/2-87/098.[1][2][3] Available at: [Link][1][3]

  • Washington State University. Halogenated Solvents in Laboratories - Safety & PPE. Available at: [Link][1][3]

  • PubChem. Compound Summary: 7-Bromo-4-chloro-2-methylquinoline (Isomer Analog).[1][2] National Library of Medicine.[1][2][3] Available at: [Link][1][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.